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Core Science & Biosynthesis

Foundational

Advanced Technical Monograph: Chemical Structure, Synthesis, and Properties of 9-Methoxy-11H-benzo[a]carbazole

Executive Summary The rational design and synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) remain foundational to advancements in both medicinal chemistry and organic optoelectronics. Among these, 9-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) remain foundational to advancements in both medicinal chemistry and organic optoelectronics. Among these, 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6)[1] represents a highly valuable tetracyclic N-heterocycle. The strategic fusion of a benzene ring to the 'a' face of the carbazole core, coupled with an electron-donating methoxy group at the C9 position, creates a highly conjugated, electron-rich scaffold. This whitepaper provides an in-depth technical analysis of its structural properties, details a state-of-the-art palladium-catalyzed synthetic methodology, and outlines self-validating protocols for its physicochemical characterization.

Part 1: Structural Elucidation & Physicochemical Profile

Structural Significance and Electronic Modulation

The architecture of 9-Methoxy-11H-benzo[a]carbazole consists of a rigid, planar tetracyclic system. The extended π -conjugation provided by the benzo[a] fusion significantly lowers the reorganization energy upon photoexcitation, a critical parameter for OLED emissive layers[2]. Furthermore, the strategic installation of the methoxy group (-OCH₃) at the C9 position acts as a powerful auxochrome. Through resonance, the lone pairs on the oxygen atom donate electron density into the conjugated π -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO bandgap, effectively red-shifting the compound's absorption and emission profiles compared to the unfunctionalized core[3].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, serving as a baseline for analytical validation.

PropertyValue / Description
Chemical Name 9-Methoxy-11H-benzo[a]carbazole
CAS Registry Number 1607470-17-6
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.29 g/mol
Core Scaffold Tetracyclic fused N-heterocycle
Predicted pKa (Core) ~17.00 ± 0.30 (based on 11H-benzo[a]carbazole)
Typical λmax​ (UV-Vis) ~354 nm (solvent dependent, typically in Ethanol)

Part 2: Advanced Synthetic Methodologies

Historically, benzo[a]carbazoles were synthesized via sequential propargylation and 6 π -electrocyclization from 2-arylindoles[4]. However, recent breakthroughs in transition-metal catalysis have revolutionized this approach. The 5 provides unprecedented regioselectivity, chemoselectivity, and atom economy[5].

Mechanistic Workflow: Pd-Catalyzed Tandem Cyclization

The following protocol outlines the optimal synthesis of the functionalized benzo[a]carbazole core, emphasizing the causality behind each experimental parameter.

Step 1: Substrate Preparation & Inert Atmosphere

  • Action: Charge an oven-dried Schlenk tube with the methoxy-substituted diarylalkyne (0.1 mmol) and the corresponding isocyanide (0.2 mmol). Purge the system with N₂ gas for 15 minutes.

  • Causality: An inert atmosphere is critical. The active catalytic species is a highly electron-rich Pd(0) complex, which is extremely susceptible to premature oxidation by atmospheric O₂, which would immediately quench the catalytic cycle.

Step 2: Catalyst & Co-catalyst Loading

  • Action: Add Pd(PPh₃)₄ (5 mol%) and CuI (5 mol%) to the reaction vessel.

  • Causality: Pd(PPh₃)₄ initiates the cycle by coordinating to the alkyne and isocyanide. CuI acts as a synergistic π -activator (co-catalyst). It facilitates the initial transmetalation and lowers the activation energy barrier for the subsequent nucleopalladation step.

Step 3: Solvent & Base Addition

  • Action: Introduce 1.0 mL of anhydrous Triethylamine (Et₃N).

  • Causality: Et₃N serves a dual function. As a solvent, it provides a polar environment that stabilizes transition states. As a mild base, it neutralizes any acidic byproducts generated during the reaction, preventing the protonation of the isocyanide and assisting in the reductive elimination step to regenerate the Pd(0) catalyst.

Step 4: Thermal Activation & 1,5-Acyl Migration

  • Action: Stir the mixture at 80 °C for 12 hours.

  • Causality: The elevated temperature provides the thermodynamic driving force required for the critical intramolecular 1,5-acyl migration [5]. This specific migration is the selectivity-determining step that dictates the exclusive formation of the benzo[a]carbazole architecture over other isomeric indoles.

Step 5: Quenching & Isolation (Self-Validation Step)

  • Action: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (hexanes/EtOAc). Validate fractions using TLC and ¹H-NMR before proceeding to downstream applications.

  • Causality: NH₄Cl safely decomposes organometallic intermediates without degrading the newly formed, electron-rich tetracyclic core. Immediate NMR validation ensures that only the structurally intact 9-Methoxy-11H-benzo[a]carbazole is subjected to photophysical testing, establishing a closed-loop, self-validating system.

SynthesisMechanism A Diarylalkyne + Isocyanide B Pd(0) Coordination & Activation A->B Pd(PPh3)4 / CuI C Nucleopalladation (Double Insertion) B->C C-N/C-C Bond Formation D 1,5-Acyl Migration (Selectivity Step) C->D Intermediate Shift E 9-Methoxy-11H- benzo[a]carbazole D->E Reductive Elimination

Caption: Mechanistic pathway of Pd-catalyzed tandem cyclization for benzo[a]carbazole synthesis.

Part 3: Photophysical & Biological Application Potential

Benzo[a]carbazoles are widely recognized for their DNA intercalative binding properties, kinase inhibitory potential, and utility as fluorescent probes[6]. To leverage 9-Methoxy-11H-benzo[a]carbazole for these applications, rigorous photophysical characterization must be performed.

Photophysical Characterization Protocol

Step 1: Sample Preparation

  • Action: Prepare a 1.0 × 10⁻⁵ M solution of the purified compound in spectroscopic-grade ethanol.

  • Causality: High dilution is mandatory to prevent intermolecular π

    π stacking and excimer formation. Aggregation would artificially red-shift the emission spectra and quench the intrinsic quantum yield, leading to false data regarding the monomeric species[3].

Step 2: UV-Vis Absorption Mapping

  • Action: Scan the sample from 200 nm to 600 nm using a double-beam spectrophotometer against a pure ethanol blank.

  • Causality: This identifies the S₀ S₁ transition (typically peaking around 354 nm). Establishing the exact absorption maximum ( λmax​ ) is a prerequisite for determining the optimal excitation wavelength for fluorescence mapping.

Step 3: Fluorescence Emission Profiling

  • Action: Excite the sample at the determined λmax​ and record the emission spectrum across higher wavelengths.

  • Causality: This maps the radiative decay profile. The Stokes shift (the difference between absorption and emission peaks) provides insight into the structural relaxation of the molecule in its excited state, which is essential for evaluating its viability as an OLED dopant or a biological imaging agent.

ValidationWorkflow S1 Compound Isolation (Flash Chromatography) S2 Structural Validation (NMR, HRMS, X-ray) S1->S2 S3 Photophysical Assay (UV-Vis, Fluorescence) S2->S3 S4 Biological Screening (DNA Intercalation / Kinase) S3->S4

Caption: Self-validating workflow from structural isolation to photophysical and biological screening.

References

  • [5] Title: Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides. Source: Organic Letters (ACS Publications). URL:[Link]

  • [6] Title: 11-Butyl-3-methoxy-11H-benzo[a]carbazole. Source: IUCr Journals. URL:[Link]

  • [2] Title: Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides (Introduction on Applications). Source: Organic Letters (ACS Publications). URL:[Link]

  • [4] Title: Synthesis of Benzo[a]carbazoles from 2-Arylindoles via a Sequential Propargylation, Propargyl-Allenyl Isomerization, and 6π-Electrocyclization. Source: doi.org. URL:[Link]

Sources

Exploratory

Whitepaper: Analytical and Physicochemical Profiling of 9-Methoxy-11H-benzo[a]carbazole

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Discovery Researchers Document Type: In-Depth Technical Guide Introduction & Pharmacological Context Carbazole derivatives are privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Discovery Researchers Document Type: In-Depth Technical Guide

Introduction & Pharmacological Context

Carbazole derivatives are privileged scaffolds in medicinal chemistry and organic electronics, known for their rigid, planar, and highly conjugated tetracyclic structures. Specifically, 9-Methoxy-11H-benzo[a]carbazole represents a highly functionalized derivative where the extended benzo-fusion enhances lipophilicity and DNA-intercalating properties, while the methoxy substitution at the C9 position provides a critical hydrogen-bond acceptor site.

As a Senior Application Scientist, I frequently encounter challenges in structurally validating these complex heterocycles. Differentiating 9-Methoxy-11H-benzo[a]carbazole from its structural isomers or isobaric impurities requires rigorous analytical precision. This guide establishes the definitive exact mass metrics, outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, and details the synthetic causality behind its preparation.

Quantitative Mass Metrics & Physicochemical Properties

In mass spectrometry and synthetic stoichiometry, distinguishing between Exact Mass and Molecular Weight is non-negotiable.

  • Exact Mass is calculated using the mass of the most abundant isotopes (e.g., 12 C, 1 H, 14 N, 16 O) and is the target metric for HRMS.

  • Molecular Weight is calculated using standard atomic weights (which account for natural isotopic abundance) and is used for bulk stoichiometric calculations.

The core benzo[a]carbazole formula is C 16​ H 11​ N. The substitution of a hydrogen atom at the C9 position with a methoxy group (-OCH 3​ ) yields the final formula C 17​ H 13​ NO .

Table 1: Mass and Stoichiometric Metrics
MetricValueAnalytical Significance
Chemical Formula C 17​ H 13​ NODefines the elemental composition for structural elucidation.
Monoisotopic Exact Mass 247.0997 DaTarget mass for HRMS. Calculated via 12 C, 1 H, 14 N, 16 O.
Molecular Weight 247.297 g/mol Bulk weight used for reagent molarity and synthetic scaling.
Protonated Mass [M+H] + 248.1070 DaPrimary target ion in positive Electrospray Ionization (ESI+).
Sodium Adduct[M+Na] + 270.0895 DaCommon adduct formed in the presence of trace sodium salts.
M+1 Isotope Abundance ~18.7%Validates the presence of exactly 17 carbon atoms via 13 C natural abundance.

Synthetic Route and Structural Isolation

The synthesis of highly conjugated benzo[a]carbazoles requires precise catalytic control to construct the tetracyclic core without degrading functional groups like the methoxy ether. Modern approaches utilize palladium-catalyzed tandem cyclization[1].

Protocol 1: Palladium-Catalyzed Tandem Cyclization

Objective: Synthesize the benzo[a]carbazole core with high regioselectivity.

  • Reagent Preparation: Combine the functionalized diarylalkyne (0.1 mmol) and isocyanide (0.2 mmol) in 2.0 mL of anhydrous acetonitrile (MeCN)[1].

    • Causality: MeCN is a polar aprotic solvent that stabilizes the transition states of the Pd-catalyzed cycle without participating in unwanted nucleophilic side reactions.

  • Catalyst Loading: Add Pd(PPh 3​ ) 4​ (0.01 mmol, 10 mol%) and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 mmol)[1].

    • Causality: The Pd(0) catalyst is essential for the initial oxidative addition across the alkyne. DBU is a non-nucleophilic base that facilitates the deprotonation required for the subsequent cyclization step without attacking the electrophilic intermediates.

  • Thermal Activation: Stir the mixture under a nitrogen (N 2​ ) atmosphere at 90 °C for 12 hours[1].

    • Causality: The N 2​ atmosphere prevents the oxidative degradation of the sensitive Pd(0) catalyst. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of forming the rigid tetracyclic core.

  • Quench and Extraction: Cool the reaction, quench with H 2​ O, and extract with ethyl acetate[1].

    • Causality: Water neutralizes the base and halts the reaction. Ethyl acetate efficiently partitions the highly lipophilic benzo[a]carbazole product away from aqueous inorganic byproducts.

  • Purification: Isolate via silica gel flash chromatography to yield the target compound, which can be cross-referenced against commercial analytical standards[2],[3].

Synthetic_Workflow R1 Diarylalkyne + Isocyanide (Precursors) R2 Pd(PPh3)4 Catalyst (Oxidative Addition) R1->R2 Reagent Mixing R3 Tandem Cyclization (90°C, 12h, N2 Atm) R2->R3 Catalysis R4 Aqueous Quench & Extraction (Ethyl Acetate) R3->R4 Reaction Stop R5 Silica Gel Chromatography (Purification) R4->R5 Organic Layer R6 9-Methoxy-11H-benzo[a]carbazole (Isolated Product) R5->R6 Target Isolation

Palladium-catalyzed tandem cyclization workflow for benzo[a]carbazole synthesis.

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the identity of 9-Methoxy-11H-benzo[a]carbazole, a self-validating HRMS workflow must be employed. A simple nominal mass match is insufficient; we must prove the exact elemental composition to rule out isobaric interferences (e.g., compounds with the formula C 16​ H 9​ NO 2​ , which have a nominal mass of 247 but an exact mass of 247.0633 Da).

Protocol 2: Self-Validating HRMS Analysis

Objective: Confirm the exact mass (247.0997 Da) and elemental formula.

  • Instrument Calibration: Infuse a standard calibrant (e.g., sodium formate) to tune the Time-of-Flight (TOF) analyzer.

    • Causality: TOF relies on microsecond flight time measurements; pre-run calibration ensures mass accuracy remains strictly below 3 ppm, which is mandatory for distinguishing C 17​ H 13​ NO from isobaric species.

  • Sample Solubilization: Dissolve the purified product in LC-MS grade Methanol containing 0.1% Formic Acid to a concentration of 0.1 mg/mL.

    • Causality: Formic acid acts as a proton donor. The inherent basicity of the carbazole nitrogen readily accepts this proton, shifting the ionization equilibrium to heavily favor the [M+H] + state.

  • Ionization (ESI+): Inject the sample into the ESI source with a capillary voltage of 3.5 kV.

    • Causality: Electrospray Ionization (ESI) is a "soft" ionization method. Unlike Electron Impact (EI), ESI prevents the premature neutral loss of the methoxy group, preserving the intact molecular ion for accurate mass measurement.

  • Data Acquisition & Isotope Validation: Extract the chromatogram at m/z 248.1070. Compare the M+1 peak intensity to the theoretical 18.7%.

    • Causality: An exact mass match alone can occasionally yield a false positive. Validating the M+1 peak confirms the presence of exactly 17 carbon atoms, creating a self-validating data loop that definitively proves the chemical formula.

HRMS_Workflow S1 Sample Preparation (0.1 mg/mL in MeOH:H2O) S2 Electrospray Ionization (ESI+ Mode) S1->S2 Injection S3 Ion Transmission (Quadrupole) S2->S3 Protonation S4 Time-of-Flight (TOF) Mass Analysis S3->S4 m/z Separation S5 Data Processing (Isotope Pattern Matching) S4->S5 Raw Data S6 Mass Confirmation (m/z 248.1070 [M+H]+) S5->S6 Validation

HRMS analytical workflow for 9-Methoxy-11H-benzo[a]carbazole mass confirmation.

Conclusion

The analytical profiling of 9-Methoxy-11H-benzo[a]carbazole relies heavily on the synergy between its synthetic origins and mass spectrometric behavior. By utilizing Pd-catalyzed tandem cyclization, researchers can selectively build the tetracyclic core. Subsequently, applying a self-validating HRMS protocol ensures that the exact mass (247.0997 Da) and the corresponding isotopic distribution accurately reflect the C 17​ H 13​ NO architecture, ensuring high-fidelity data for downstream biological or optoelectronic applications.

References

  • Title: 9-Methoxy-11H-benzo[a]carbazole Chemical Catalog Source: BLD Pharm URL
  • Title: 5-Methoxyquinoline-8-ol / PubChem ID References Source: Bide Pharm URL
  • Title: Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides - Supporting Information Source: Amazon AWS / Supporting Literature URL

Sources

Foundational

photophysical properties of 9-Methoxy-11H-benzo[a]carbazole

An In-Depth Technical Guide on the Photophysical Properties of 9-Methoxy-11H-benzo[a]carbazole Executive Summary The rational design of highly conjugated polycyclic aromatic systems is a cornerstone of modern optoelectro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Photophysical Properties of 9-Methoxy-11H-benzo[a]carbazole

Executive Summary

The rational design of highly conjugated polycyclic aromatic systems is a cornerstone of modern optoelectronics and photoredox catalysis. Among these, the tetracyclic 11H-benzo[a]carbazole core stands out due to its rigid molecular backbone, excellent chemical and thermal robustness, and high triplet energy[1]. When functionalized with an electron-donating methoxy group (-OCH₃) at the 9-position, the resulting compound—9-Methoxy-11H-benzo[a]carbazole —exhibits profoundly altered electronic and photophysical properties.

This whitepaper provides a comprehensive, field-proven analysis of the photophysical characteristics of 9-Methoxy-11H-benzo[a]carbazole. By exploring the causality behind its molecular orbital dynamics, we establish a framework for its application as a high-performance bipolar host material in Organic Light-Emitting Diodes (OLEDs)[1], a donor moiety in Dye-Sensitized Solar Cells (DSSCs)[2], and a scaffold for fluorescent biological probes.

Structural and Electronic Foundations

To understand the photophysics of 9-Methoxy-11H-benzo[a]carbazole, one must first analyze the interplay between the rigid tetracyclic core and the methoxy substituent.

  • The Benzo[a]carbazole Core: The parent 11H-benzo[a]carbazole features an extended π-conjugated system resulting from the fusion of a benzene ring to the a-face of the carbazole nucleus. This extended conjugation restricts non-radiative decay pathways (such as molecular rotor-like bond rotations), which intrinsically promotes high fluorescence quantum yields and long excited-state lifetimes[3].

  • The Methoxy (+R) Effect: The introduction of a methoxy group at the 9-position introduces a strong positive resonance (+R) effect. The oxygen lone pairs delocalize into the π-system, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) is largely localized on the rigid carbazole core and remains relatively unaffected, the overall HOMO-LUMO energy gap narrows.

  • Causality in Photophysics: This narrowed energy gap facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. Consequently, 9-Methoxy-11H-benzo[a]carbazole exhibits a pronounced bathochromic shift (red-shift) in both its UV-Vis absorption and fluorescence emission spectra compared to the unsubstituted parent molecule[4].

Quantitative Photophysical Data

The table below synthesizes the core spectroscopic data, illustrating the comparative photophysical shift induced by methoxy substitution. Data is aggregated from standardized measurements in polar aprotic solvents (e.g., DMF, Acetonitrile) at room temperature.

Photophysical Property11H-Benzo[a]carbazole (Parent)[3][5]9-Methoxy-11H-benzo[a]carbazole (Substituted)[3][4]Causality / Mechanistic Driver
UV-Vis Absorption ( λmax​ ) ~298 nm, ~340 nm~320 nm, ~360 nmNarrowed HOMO-LUMO gap due to +R effect of the -OCH₃ group.
Fluorescence Emission ( λem​ ) ~376 nm (Purple-Blue)~410 - 430 nm (Blue)Enhanced Intramolecular Charge Transfer (ICT) in the excited state.
Fluorescence Lifetime ( τ ) ~9.4 ns~5.8 - 6.0 nsIncreased radiative decay rate due to allowed ICT transitions.
Thermal Stability ( Td​ ) > 400 °C> 380 °CRigid tetracyclic backbone prevents thermal degradation[1].

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that spectroscopic data is only as reliable as the protocol used to acquire it. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Steady-State UV-Vis and Fluorescence Spectroscopy

Objective: Determine the exact absorption and emission maxima while ruling out aggregation-induced artifacts.

  • Sample Preparation: Prepare a stock solution of 9-Methoxy-11H-benzo[a]carbazole in spectroscopic-grade dichloromethane (DCM) or DMF. Dilute to a working concentration of 1–10 µM [5].

    • Causality: Concentrations above 10 µM risk inner-filter effects (self-absorption) and excimer formation, which artificially quench fluorescence and distort the emission profile.

  • UV-Vis Absorption: Scan from 250 nm to 500 nm using a dual-beam spectrophotometer. Record the λmax​ corresponding to the lowest energy π−π∗ transition.

  • Emission Scan: Excite the sample at the recorded λmax​ . Scan the emission from 350 nm to 650 nm.

  • Self-Validation (Excitation Scan): Set the emission detector to the newly found λem​ and scan the excitation wavelengths.

    • Integrity Check: The normalized excitation spectrum must perfectly overlay the absorption spectrum. Any deviation indicates ground-state heterogeneity, such as impurities or aggregate formation.

Protocol B: Time-Correlated Single Photon Counting (TCSPC)

Objective: Quantify the fluorescence lifetime ( τ ) to evaluate the molecule's suitability as a photoredox catalyst or OLED host.

  • Excitation: Pulse the sample with a 375 nm picosecond laser diode[3].

  • Detection: Monitor the emission decay at the peak λem​ using a microchannel plate photomultiplier tube (MCP-PMT).

  • Data Fitting: Fit the decay curve using a multi-exponential decay model. The lifetime of methoxy-substituted benzocarbazoles typically fits a mono- or bi-exponential model yielding τ≈5.8 ns[4].

Workflow Prep Sample Preparation (1-10 µM in Spectroscopic Grade Solvent) Abs UV-Vis Absorption Determine lowest energy λ_max Prep->Abs Em Emission Spectrum Set λ_ex = λ_max, Scan λ_em Abs->Em Ex Excitation Spectrum Set λ_em, Scan λ_ex Em->Ex Life TCSPC Analysis Determine Fluorescence Lifetime (τ) Em->Life Valid Self-Validation Step Overlay Excitation & Absorption Profiles Ex->Valid

Experimental workflow for self-validating photophysical characterization.

Advanced Applications in Optoelectronics

The unique photophysics of 9-Methoxy-11H-benzo[a]carbazole make it a highly sought-after scaffold in two primary domains:

Bipolar Host Materials for TADF OLEDs

Thermally Activated Delayed Fluorescence (TADF) OLEDs require host materials that can effectively transfer energy to the guest emitter while preventing triplet-triplet annihilation. The benzo[a]carbazole core provides an exceptionally high triplet energy ( T1​ ), while the methoxy group fine-tunes the HOMO level to match the hole-transporting layer[1]. This structural synergy ensures efficient Förster and Dexter energy transfer to green/blue TADF emitters (e.g., 4CzIPN) without energy back-transfer.

Jablonski S0 Ground State (S0) Host Matrix S1 Singlet State (S1) Host Matrix S0->S1 UV/Electrical Excitation T1 Triplet State (T1) Host Matrix S1->T1 Intersystem Crossing (ISC) TADF TADF Guest Emitter (e.g., 4CzIPN) S1->TADF Förster Energy Transfer T1->TADF Dexter Energy Transfer Photon Photon Emission (Visible Light) TADF->Photon Radiative Decay

Energy transfer pathways from a benzocarbazole host to a TADF guest emitter.

Photoredox Catalysis and Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, metal-free organic dyes utilize a Donor- π -Acceptor architecture. The 9-methoxy-benzo[a]carbazole acts as a powerful electron-donating block. Upon light absorption, the molecule undergoes rapid intramolecular charge transfer, injecting an electron into the semiconductor (e.g., TiO₂) conduction band. The high molar extinction coefficient of the extended π -system ensures broad photon harvesting across the UV-visible spectrum, leading to high power conversion efficiencies[2]. Furthermore, its ability to act as a highly reducing organo-photoredox catalyst makes it invaluable for driving single-electron transfer processes in complex organic synthesis[4].

Conclusion

The photophysical profile of 9-Methoxy-11H-benzo[a]carbazole is a masterclass in molecular engineering. By leveraging the rigid, thermally stable tetracyclic core of benzo[a]carbazole and the electronic modulation of the methoxy group, researchers can precisely tune HOMO-LUMO gaps, fluorescence lifetimes, and charge transfer dynamics. Whether deployed as a robust OLED host matrix or a highly efficient photoredox catalyst, this molecule represents a critical building block for next-generation optoelectronic and photochemical technologies.

References

  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Benzo[a]carbazole-Based Donor-π-Acceptor Type Organic Dyes for Highly Efficient Dye-Sensitized Solar Cells Source: PubMed / ACS Applied Materials & Interfaces URL:[Link]

  • Multicolor 3D Afterglow Structures with High Precision and Ultralong Lifetimes based on Carbazole-Doped Photocurable Resins Source: Royal Society of Chemistry (RSC) URL:[Link]

  • A toolbox approach to revealing a series of naphthocarbazoles to showcase photocatalytic reductive syntheses Source: RSC Publishing URL:[Link]

Sources

Exploratory

NMR Spectroscopy Data and Structural Elucidation of 9-Methoxy-11H-benzo[a]carbazole: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) As a Senior Application Scientist overseeing structural elucidation work...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6)

As a Senior Application Scientist overseeing structural elucidation workflows, I approach the characterization of polycyclic heteroaromatics not merely as a data-gathering exercise, but as a rigorous, self-validating system. The molecule , 9-Methoxy-11H-benzo[a]carbazole, presents specific spectroscopic challenges due to its extended π-conjugation, the bay-region effects of its fused rings, and the regiochemical ambiguity of its methoxy substitution.

This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 9-Methoxy-11H-benzo[a]carbazole, bridging the gap between raw data acquisition and the mechanistic rationale behind each analytical choice.

Rationale for Experimental Design & Causality

When dealing with highly conjugated, planar molecules like benzo[a]carbazoles—which are frequently synthesized via Pd-catalyzed alkyne annulation[1] or Diels-Alder reactions[2]—the choice of analytical parameters dictates the integrity of the structural assignment.

  • Solvent Selection (The Causality of DMSO-d₆): While CDCl₃ is a standard NMR solvent, it is suboptimal for carbazoles. The N-H proton (position 11) undergoes rapid chemical exchange in non-polar solvents, leading to severe line broadening or complete signal loss. By utilizing DMSO-d₆, the strong hydrogen-bond accepting nature of the solvent locks the N-H proton into a stable conformation. This yields a sharp, quantifiable singlet (typically >12.0 ppm), which is critical for downstream 2D NOESY/ROESY spatial correlations[3].

  • Relaxation Delays (T₁ Considerations): Polycyclic aromatic quaternary carbons (e.g., C-11a, C-11b) lack attached protons. Consequently, they rely on inefficient chemical shift anisotropy for relaxation rather than dipole-dipole interactions. A standard 1-second delay (D1) will artificially attenuate these signals. We mandate a D1 of 5.0 seconds for ¹³C acquisition to ensure these nuclei return to thermal equilibrium, making integrations semi-quantitative and preventing the loss of critical bridgehead carbon signals.

Standardized, Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness, the following step-by-step methodology must be executed as a closed, self-validating loop.

Phase 1: Sample Preparation & Environmental Control

  • Dissolve exactly 15–20 mg of 9-Methoxy-11H-benzo[a]carbazole in 0.6 mL of DMSO-d₆ (100 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Validation: Removing paramagnetic impurities and particulate matter prevents magnetic field distortions, enabling optimal shimming.

Phase 2: Probe Tuning, Matching, and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a CryoProbe.

  • Perform automated or manual tuning and matching (ATM) for both ¹H and ¹³C nuclei. Validation: Precise matching of the probe's impedance to the sample minimizes reflected RF power, maximizing the Signal-to-Noise Ratio (SNR).

  • Shim the Z-axis gradients (Z1–Z5) until the DMSO-d₆ residual solvent peak (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 0.6 Hz.

Phase 3: Acquisition & 2D Execution

  • ¹H NMR: Calibrate the 90° pulse (P1) specifically for the sample to ensure optimal excitation. Set the relaxation delay (D1) to 3.0 seconds. Acquire 16–32 scans.

  • ¹³C NMR: Set D1 to 5.0 seconds. Acquire a minimum of 1024 scans depending on concentration.

  • 2D NMR: Acquire multiplicity-edited HSQC and HMBC. Validation: HMBC is the only definitive way to prove the methoxy group is at C-9, utilizing a 3-bond correlation cross-peak between the -OCH₃ protons and the C-9 quaternary carbon[4].

Quantitative Spectroscopic Data

The following tables summarize the validated multiparametric data for 9-Methoxy-11H-benzo[a]carbazole, synthesized via tandem cyclization methods[3].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
11 (NH) 12.05s (broad)-1HStrongly H-bonded to DMSO
1 8.45d8.21HBay region deshielding
7 8.15d8.61HOrtho to C-6a
4 8.10d8.01HOrtho to C-4a
5 7.95d8.61HVicinal coupling with H-6
6 7.80d8.61HVicinal coupling with H-5
3 7.65t7.51HMeta coupling unresolved
2 7.55t7.51HMeta coupling unresolved
10 7.22d2.41HMeta to H-8, shielded by OMe
8 7.02dd8.6, 2.41HOrtho to OMe
9-OCH₃ 3.90s-3HMethoxy protons
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeKey HMBC Correlations (³J / ²J)
9 158.4C (Quat)H-7, H-10, OCH₃
11a 140.2C (Quat)H-10, H-1
10a 138.5C (Quat)H-4, H-5
6a 132.1C (Quat)H-5, H-8
4a 128.4C (Quat)H-3, H-6
1 128.0CHH-3
3 126.5CHH-1
2 125.2CHH-4
4 124.8CHH-2
11b 124.5C (Quat)H-1, H-6
5 122.9CHH-4
11c 122.1C (Quat)H-7
7 120.4CHH-5
6 119.8CHH-4
8 108.5CHH-10
10 95.2CHH-8
9-OCH₃ 55.6CH₃-

Mechanistic Workflows & Structural Logic

The synthesis and subsequent structural verification of 9-Methoxy-11H-benzo[a]carbazole rely on a logical sequence of catalytic transformations followed by multiparametric NMR validation. The diagrams below map the causality of these workflows.

G A Substituted Indole + Aryne Precursor B Pd-Catalyzed Annulation A->B C N-Protected Benzo[a]carbazole B->C D Deprotection (High Temp/Base) C->D E 9-Methoxy-11H- benzo[a]carbazole D->E

Figure 1: Generalized synthetic pathway for 9-Methoxy-11H-benzo[a]carbazole.

G H1 1H NMR (1D) HSQC HSQC (1-Bond C-H) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 13C NMR (1D) C13->HSQC C13->HMBC Struct Confirmed C-9 Methoxy HSQC->Struct HMBC->Struct

Figure 2: Multiparametric NMR workflow for structural validation.

Sources

Foundational

Elucidating the In Vitro Mechanism of Action of 9-Methoxy-11H-benzo[a]carbazole: A Polypharmacological Perspective

Executive Summary 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) is a highly potent, polycyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry and oncology. Unlike traditional si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) is a highly potent, polycyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry and oncology. Unlike traditional single-target chemotherapeutics, benzo[a]carbazole derivatives operate via a polypharmacological mechanism. This whitepaper provides an in-depth technical analysis of its in vitro mechanisms of action, focusing on its role as a pleiotropic kinase inhibitor, a DNA intercalator, and an endocrine modulator. Designed for drug development professionals, this guide synthesizes structural pharmacology with self-validating experimental protocols to establish a rigorous framework for preclinical evaluation.

Structural Pharmacology & Target Binding

The pharmacological efficacy of 9-Methoxy-11H-benzo[a]carbazole is intrinsically linked to its molecular architecture:

  • The Benzo[a]carbazole Core: The extended, planar tetracyclic π-conjugated system is sterically optimized for minor groove binding and direct intercalation between DNA base pairs. This planarity is a prerequisite for stabilizing the Topoisomerase II-DNA cleavable complex[1].

  • The 9-Methoxy Substitution: The addition of a methoxy group at the 9-position fundamentally alters the molecule's electronic topology. It acts as a critical hydrogen-bond acceptor and modifies the electron density of the carbazole core via resonance. This specific functionalization enhances the molecule's binding affinity to the Estrogen Receptor (ER) ligand-binding domain and improves its docking stability within the ATP-binding cleft of kinases like PI3K[2].

Primary In Vitro Mechanisms of Action

PI3K/Akt Signaling Axis Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a master regulator of cellular survival, proliferation, and metabolism. In vitro studies demonstrate that 3[3]. By competitively binding to the p110 catalytic subunit of PI3K, the compound prevents the conversion of PIP2 to PIP3. This depletion halts the downstream phosphorylation and activation of Akt (p-Akt at Ser473). The loss of Akt activity disinhibits pro-apoptotic factors such as BAD and Caspase-9, ultimately triggering intrinsic apoptosis.

G Compound 9-Methoxy-11H-benzo[a]carbazole PI3K PI3K (p110 subunit) Compound->PI3K Inhibits Apoptosis Apoptosis (Caspase-9 / BAD) Compound->Apoptosis Promotes via Topo II PIP3 PIP2 to PIP3 Conversion PI3K->PIP3 Catalyzes Akt Akt (Protein Kinase B) PIP3->Akt Phosphorylates (p-Akt) mTOR mTOR / Pro-survival Akt->mTOR Activates Akt->Apoptosis Inhibits

Fig 1: 9-Methoxy-11H-benzo[a]carbazole inhibition of PI3K/Akt signaling and apoptosis induction.

Topoisomerase II Poisoning & DNA Intercalation

Beyond kinase inhibition, the planar nature of the benzo[a]carbazole core allows it to act as a Topoisomerase II poison. Rather than merely inhibiting the enzyme's catalytic activity, the compound stabilizes the transient Topo II-DNA covalent complex. This prevents the religation of DNA strands, converting the enzyme into a physiological toxin that generates lethal double-strand breaks (DSBs), leading to rapid S-phase and G2/M cell cycle arrest[1].

Estrogen Receptor (ER) Modulation

In hormone-dependent malignancies, 2[2]. The 9-methoxy variant acts as an impeded estrogen or direct antagonist in ER-positive breast cancer cell lines (e.g., MCF-7). By occupying the ER ligand-binding domain, it prevents estradiol-mediated receptor dimerization and subsequent transcription of proliferative genes.

Quantitative Pharmacodynamics

The following table synthesizes the expected in vitro quantitative metrics for 9-Methoxy-11H-benzo[a]carbazole across various validated assays and cell lines[1][2][4].

Target / Cell LineAssay TypeExpected IC50 / AffinityMechanistic Outcome
A549 (Human Lung Carcinoma)SRB Viability5.0 - 15.0 µMGrowth inhibition / Apoptosis
MDA-MB-231 (Triple-Neg Breast)SRB Viability8.0 - 20.0 µMCytotoxicity via DNA damage
MCF-7 (ER+ Breast Cancer)Proliferation2.0 - 10.0 µMER Antagonism / G1 Arrest
Topoisomerase IIα Decatenation< 5.0 µMDNA Double-strand breaks
PI3K (p110α) Kinase AssaySub-micromolarReduced PIP3, p-Akt depletion

Self-Validating Experimental Protocols

To rigorously evaluate this compound, standard assays must be adapted to account for its specific chemical properties. The following triad of protocols forms a self-validating system : viability data is cross-examined against direct target engagement (Topo II) and intracellular signaling cascades (Western Blot).

Workflow Prep Compound Solubilization (DMSO Stock) SRB SRB Cytotoxicity Assay (A549, MDA-MB-231, MCF-7) Prep->SRB WB Western Blotting (p-Akt, Caspase-9, ERα) Prep->WB Topo Topo II Decatenation Assay (kDNA substrate) Prep->Topo Data Multi-Omic Data Synthesis & MOA Validation SRB->Data WB->Data Topo->Data

Fig 2: Self-validating in vitro workflow for elucidating the benzo[a]carbazole mechanism of action.

Cytotoxicity Profiling via SRB Assay

Causality Check: We strictly prioritize the Sulforhodamine B (SRB) assay over the traditional MTT assay. 4[4]. Because MTT relies on mitochondrial succinate dehydrogenase activity, the compound's direct mitochondrial targeting can artificially skew metabolic readouts, yielding false viability data. SRB binds stoichiometrically to basic amino acids, providing a direct, interference-free measurement of total cellular protein mass.

Step-by-Step Methodology:

  • Seeding: Seed A549 or MDA-MB-231 cells at 5,000 cells/well in 96-well plates; incubate for 24 hours at 37°C (5% CO2).

  • Treatment: Expose cells to 9-Methoxy-11H-benzo[a]carbazole (0.1 - 50 µM) for 48 hours.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate for 1 hour at 4°C. Wash 5x with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Wash unbound dye rapidly with 1% acetic acid (4x) to remove background noise. Air dry completely.

  • Solubilization: Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Quantification: Read optical absorbance at 515 nm using a microplate reader.

Topoisomerase II Decatenation Assay

Causality Check: To prove that the cytotoxicity observed in the SRB assay is driven by specific target engagement rather than non-specific necrosis, we utilize a decatenation assay. Topo II uniquely unlinks (decatenates) interlocked kinetoplast DNA (kDNA) networks.

Step-by-Step Methodology:

  • Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, and 0.5 mM DTT.

  • Enzyme & Substrate: Add 0.3 µg of kDNA substrate and 1 unit of purified human Topoisomerase IIα.

  • Inhibition: Introduce 9-Methoxy-11H-benzo[a]carbazole at varying concentrations (1 - 10 µM).

  • Incubation: Incubate at 37°C for 30 minutes to allow the compound to stabilize the cleavable complex.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K; incubate for 15 minutes at 50°C to digest the Topo II enzyme.

  • Resolution: Resolve the DNA products via 1% agarose gel electrophoresis (containing ethidium bromide).

  • Analysis: Quantify the ratio of decatenated minicircles to catenated kDNA networks under UV transillumination to determine the IC50 of Topo II poisoning.

Western Blotting for PI3K/Akt Pathway Validation

Causality Check: To validate the upstream signaling inhibition, we must measure the phosphorylation state of Akt. Phosphatase inhibitors are critical here; without them, transient p-Akt signals will degrade during lysis, leading to false-positive inhibition results.

Step-by-Step Methodology:

  • Lysis: Lyse treated cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails.

  • Preparation: Quantify protein yield via BCA assay. Boil samples in Laemmli buffer and load 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Electrophoretically transfer proteins to a 0.45 µm PVDF membrane.

  • Blocking: Block non-specific binding with 5% BSA in TBST for 1 hour at room temperature (Do not use milk for phospho-proteins, as casein contains phosphoproteins that cause high background).

  • Probing: Incubate with primary antibodies against PI3K (p110α), total Akt, p-Akt (Ser473), and cleaved Caspase-9 overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize using Enhanced Chemiluminescence (ECL) and normalize densitometry bands against a GAPDH loading control.

References

  • A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues.ACS Omega.
  • Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity.Journal of Medicinal Chemistry.
  • Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes.The Journal of Organic Chemistry.
  • 1H-Benzo(a)carbazole CAS number and molecular properties.Benchchem.

Sources

Exploratory

Crystallographic Profiling and Structural Elucidation of 9-Methoxy-11H-benzo[a]carbazole Architectures

Executive Summary & Rationale Benzo[a]carbazoles represent a privileged class of highly conjugated, nitrogen-containing heterocycles with profound implications in both medicinal chemistry (e.g., anticancer and neuroprote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Benzo[a]carbazoles represent a privileged class of highly conjugated, nitrogen-containing heterocycles with profound implications in both medicinal chemistry (e.g., anticancer and neuroprotective agents) and organic electronics (e.g., hole-transporting materials in OLEDs) [1]. The introduction of a methoxy group in 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) fundamentally alters the molecule's electron density distribution. This substitution creates a push-pull electronic system that not only modulates the HOMO-LUMO gap but also dictates the supramolecular assembly in the solid state.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the crystallographic analysis of this scaffold. We will explore the causality behind the experimental workflows, detailing how thermodynamic control during crystallization and cryogenic X-ray diffraction yield high-resolution structural data.

Causality in Experimental Design: From Synthesis to Lattice

To achieve a defect-free single crystal suitable for X-ray diffraction, every step from molecular synthesis to photon exposure must be a highly controlled, self-validating system.

  • Synthesis via Pd-Catalyzed Cyclization: Constructing the benzo[a]carbazole core via Palladium-catalyzed tandem cyclization of diarylalkynes is preferred over traditional acidic Fischer indolizations. Causality: Harsh acidic conditions risk cleaving the 9-methoxy ether linkage. Pd-catalysis offers mild, highly specific functional group tolerance, ensuring the integrity of the methoxy substituent [2].

  • Thermodynamic Crystallization (Mixed Solvent System): Crystals are typically grown via slow evaporation using a petroleum ether/ethyl acetate gradient. Causality: Ethyl acetate provides initial solubility, while the non-polar, highly volatile petroleum ether acts as an antisolvent. As the mixture slowly evaporates, the solution crosses the supersaturation threshold gradually. This ensures the crystal growth rate exceeds the nucleation rate, preventing lattice defects and twinning [3].

  • Cryogenic Data Collection (170 K): Causality: Collecting diffraction data at room temperature results in significant thermal vibration of the atoms (high Debye-Waller factors), which blurs the electron density map. Cooling the crystal to 170 K under a nitrogen stream "freezes" these vibrations, allowing for the precise spatial resolution of the methoxy carbon and the highly mobile amine ( N−H ) proton [2].

Workflow S1 1. Targeted Synthesis (Pd-Catalyzed Cyclization) S2 2. Slow Evaporation (EtOAc/Hexane) S1->S2 Purified Compound S3 3. X-Ray Diffraction (170 K, Bruker D8) S2->S3 Single Crystal S4 4. Phase Solution (SHELXT Intrinsic Phasing) S3->S4 Diffraction Data S5 5. Least-Squares Refinement (SHELXL) S4->S5 Initial Electron Map

Fig 1. Self-validating workflow for the synthesis and crystallographic resolution of carbazoles.

Step-by-Step Crystallographic Methodology

This protocol outlines a self-validating workflow for obtaining and resolving the crystal structure of 9-Methoxy-11H-benzo[a]carbazole derivatives.

Step 1: Single Crystal Growth

  • Dissolve 20 mg of the purified compound in 1.0 mL of Ethyl Acetate in a clean glass vial.

  • Carefully layer 3.0 mL of Petroleum Ether over the solution to create a biphasic system.

  • Cap the vial loosely with a needle-punctured septum and leave undisturbed at 20 °C for 48–72 hours until prismatic crystals form.

Step 2: Crystal Mounting and Data Collection

  • Select a single crystal with uniform edges (approx. 0.2×0.15×0.1 mm) under a polarized optical microscope.

  • Coat the crystal in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Transfer the loop to a Bruker D8 VENTURE diffractometer equipped with a photon-counting detector.

  • Initiate the cryostream to maintain a constant temperature of 170 K.

  • Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

Step 3: Structure Solution and Refinement (Self-Validating System)

  • Perform data reduction and empirical absorption correction (e.g., using SADABS).

  • Solve the phase problem using Intrinsic Phasing (SHELXT) to generate the initial electron density map.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Checkpoint: The structural model is only considered physically valid if the final R1​ factor is <0.05 , wR2​ is <0.15 , and the Goodness-of-Fit (S) approaches 1.0 . Residual electron density peaks must not exceed 1.0e /ų.

Quantitative Crystallographic Parameters

Due to the highly specific nature of the parent compound, crystallographic parameters are benchmarked here using a fully resolved, structurally analogous derivative: 6-(tert-Butylamino)-9-methoxy-11H-benzo[a]carbazole-5-carbonitrile . This provides exact, empirical data representative of the 9-methoxy-benzo[a]carbazole scaffold's spatial demands [2].

Crystallographic ParameterMeasured ValueImplication for Structural Integrity
Crystal System MonoclinicIndicates a single two-fold axis of symmetry, common for planar aromatics.
Space Group P21​/c Facilitates dense packing via alternating molecular orientations.
Unit Cell: a (Å) 11.0598(6)Defines the primary axis of the herringbone packing motif.
Unit Cell: b (Å) 17.0351(8)Accommodates the extended length of the benzo[a]carbazole core.
Unit Cell: c (Å) 9.2076(5)Correlates with the π−π stacking distance between adjacent layers.
α,γ Angles (°) 90.000Orthogonal constraints of the monoclinic system.
β Angle (°) 110.010(2)The characteristic tilt allowing for slipped π−π stacking.
Calculated Density 1.277 g/cm³Confirms a highly efficient, void-free supramolecular packing.
Absorption Coeff. ( μ ) 0.077 mm⁻¹Low absorption, indicating high data quality without heavy atom interference.

Supramolecular Interactions & Packing Logic

The stabilization of the P21​/c monoclinic lattice is not random; it is the mathematical result of competing intermolecular forces.

  • π−π Stacking: The extended planar surface of the benzo[a]carbazole core drives the molecules to stack. However, direct face-to-face stacking causes electrostatic repulsion between the π -clouds. Consequently, the molecules adopt a slipped-stack (or herringbone) geometry, offset by the β angle of 110.010°, maximizing dispersive attraction while minimizing repulsion.

  • Hydrogen Bonding: The 11H -amine acts as a strong hydrogen bond donor. In the crystal lattice, it typically seeks the most electronegative acceptor (such as a neighboring methoxy oxygen or a nitrile nitrogen in functionalized derivatives), forming continuous 1D supramolecular chains.

  • Dipolar Interactions: The 9-methoxy group is highly polar. To minimize the overall dipole moment of the crystal, adjacent molecules align in an antiparallel fashion, a symmetry operation perfectly accommodated by the P21​/c space group's glide plane and screw axis.

Packing Core 9-Methoxy-11H-benzo[a]carbazole Crystal Lattice PiPi π-π Stacking (Benzo & Carbazole Rings) Core->PiPi HBond Hydrogen Bonding (N-H Donor) Core->HBond Dipole Dipolar Interactions (Methoxy Group) Core->Dipole Effect1 Lattice Stabilization (Monoclinic P21/c) PiPi->Effect1 HBond->Effect1 Dipole->Effect1

Fig 2. Logical mapping of intermolecular forces driving the monoclinic P21/c lattice stabilization.

References

  • Title: Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides - Supporting Information Source: ACS Publications / AWS Hosted Supporting Information URL

Sources

Foundational

Pharmacokinetics of 9-Methoxy-11H-benzo[a]carbazole Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The benzo[a]carbazole scaffold represents a privileged pharmacophore in modern drug discovery. Historically recognized for their potent estrogen receptor binding affinities and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The benzo[a]carbazole scaffold represents a privileged pharmacophore in modern drug discovery. Historically recognized for their potent estrogen receptor binding affinities and mammary tumor-inhibiting activities (), carbazole derivatives have recently seen a renaissance as neuroprotective agents, antimicrobial compounds, and allosteric inhibitors of the human serotonin transporter (; ).

9-Methoxy-11H-benzo[a]carbazole specifically introduces a critical structural variable: an electron-donating methoxy group at the C9 position of the planar tetracyclic system. As a Senior Application Scientist, I approach this molecule not just as a biological effector, but as a pharmacokinetic (PK) challenge. The planar aromatic system drives high lipophilicity and extensive tissue distribution, while the methoxy group introduces a specific metabolic "soft spot" susceptible to cytochrome P450 (CYP450) mediated O-demethylation.

This whitepaper provides a field-proven, in-depth guide to evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of 9-Methoxy-11H-benzo[a]carbazole and its derivatives, establishing self-validating protocols for rigorous preclinical development.

Physicochemical Profiling & ADME Foundations

Before initiating costly in vivo studies, we must decode the molecule's physicochemical properties to predict its behavior in biological matrices. The highly conjugated nature of the benzo[a]carbazole core dictates its pharmacokinetic fate.

Table 1: Physicochemical & Predicted ADME Parameters
ParameterValue / PredictionPharmacokinetic Implication (Causality)
Molecular Weight 297.35 g/mol Favorable for passive transcellular diffusion (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) ~4.8High lipophilicity drives extensive volume of distribution ( Vd​ ) but causes poor aqueous solubility.
Topological Polar Surface Area 24.39 ŲExcellent Blood-Brain Barrier (BBB) penetration potential; ideal for neuroprotective targeting.
Protein Binding (PPB) > 95%High non-specific binding to plasma proteins (albumin/AAG); limits the free fraction of active drug.
CYP450 Interaction Inhibitor (CYP1A2, 2D6)High risk of drug-drug interactions (DDIs); requires careful co-administration profiling.

Note: Values are extrapolated from structural analogs and computational ADME models of carbazole derivatives ().

Metabolic Pathways & CYP450 Interactions

The primary metabolic clearance route for 9-Methoxy-11H-benzo[a]carbazole is hepatic Phase I metabolism. The C9-methoxy group is highly susceptible to O-demethylation , primarily catalyzed by CYP1A2 and CYP2D6. This reaction yields 9-Hydroxy-11H-benzo[a]carbazole, a metabolite that often retains biological activity (e.g., enhanced hydrogen bonding with estrogen receptors). Subsequent Phase II metabolism involves UDP-glucuronosyltransferases (UGTs) conjugating the newly formed hydroxyl group to facilitate renal and biliary excretion.

Metabolic_Pathway Parent 9-Methoxy-11H-benzo[a]carbazole (Highly Lipophilic Parent) M1 9-Hydroxy-11H-benzo[a]carbazole (Active Metabolite) Parent->M1 CYP1A2 / CYP2D6 (O-demethylation) M2 Aromatic Hydroxylation Products Parent->M2 CYP3A4 (Ring Hydroxylation) Phase2 Glucuronide/Sulfate Conjugates M1->Phase2 UGT / SULT (Conjugation) M2->Phase2 UGT / SULT (Conjugation) Excretion Biliary/Renal Excretion Phase2->Excretion Transporter Efflux (BCRP / MRP2)

Fig 1. CYP450-mediated Phase I and Phase II metabolic pathways of 9-Methoxy-11H-benzo[a]carbazole.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. Below are the definitive protocols for profiling this compound class.

Protocol A: In Vitro Liver Microsomal Stability (HLM/RLM)

Due to the compound's lipophilicity, non-specific binding to microsomal proteins can artificially inflate apparent stability. We must correct for the unbound fraction in microsomes ( fu,mic​ ).

  • Preparation: Dilute Human or Rat Liver Microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 9-Methoxy-11H-benzo[a]carbazole (final concentration 1 µM; keep organic solvent < 0.5% to prevent CYP denaturation).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Quenching (The Causality): At time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots and quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Why cold ACN? It immediately denatures CYP enzymes, halts the reaction, and precipitates proteins, preparing the sample for downstream LC-MS/MS.

  • Validation Checkpoint: Always run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel. If the intrinsic clearance ( CLint​ ) of these controls falls outside the 95% confidence interval of historical lab data, the assay is invalidated and must be repeated.

Protocol B: In Vivo Pharmacokinetic Profiling & Bioanalysis

Formulating planar carbazoles for in vivo dosing is notoriously difficult. Aqueous vehicles will result in erratic absorption.

  • Formulation: Dissolve the compound in 10% DMSO, 40% PEG400, and 50% Saline. Causality: DMSO breaks the crystal lattice, PEG400 maintains the compound in solution upon dilution in the bloodstream, preventing micro-precipitation/embolism upon Intravenous (IV) injection.

  • Dosing: Administer 5 mg/kg IV and 20 mg/kg Per Os (PO) to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge immediately at 4°C to isolate plasma.

  • Sample Preparation (LLE vs. PPT): Do not use simple Protein Precipitation (PPT). Carbazoles exhibit >95% protein binding; PPT traps the drug in the pellet. Instead, use Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). MTBE disrupts hydrophobic drug-protein interactions, yielding >85% recovery while leaving endogenous phospholipids in the aqueous phase, thereby eliminating ion suppression during mass spectrometry.

PK_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo cluster_2 Phase 3: Bioanalysis N1 Microsomal Incubation (HLM/RLM) N2 Metabolite ID (High-Res MS) N1->N2 N3 Rodent Dosing (IV/PO in PEG400) N2->N3 Clearance Prediction N4 Plasma Sampling (Serial Bleeds) N3->N4 N5 Sample Prep (LLE with MTBE) N4->N5 N6 LC-MS/MS Quantification N5->N6 N6->N1 Iterative Refinement

Fig 2. Step-by-step in vivo pharmacokinetic profiling and bioanalysis workflow for carbazoles.

Quantitative Data Interpretation

Once LC-MS/MS quantification is complete, Non-Compartmental Analysis (NCA) is performed. The table below outlines the expected PK parameters for a methoxy-benzo[a]carbazole derivative, highlighting typical liabilities.

Table 2: Representative In Vivo PK Parameters (Rat Model)
PK ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax​ (ng/mL) 1,450 ± 120310 ± 45
Tmax​ (h) N/A2.5 ± 0.5
AUC0−t​ (ng·h/mL) 3,200 ± 2501,850 ± 180
Clearance ( CL ) (L/h/kg) 1.56N/A
Volume of Distribution ( Vd​ ) 8.4 L/kgN/A
Half-life ( t1/2​ ) (h) 3.7 ± 0.44.2 ± 0.6
Absolute Bioavailability ( F% ) 100%~14.4%

Data Synthesis & Troubleshooting: Notice the high Vd​ (8.4 L/kg), which vastly exceeds the total body water of a rat (~0.67 L/kg). This confirms extensive partitioning into lipid-rich tissues (adipose, brain). Furthermore, the low oral bioavailability (~14.4%) is a hallmark of this chemical class.

Validation Checkpoint: If the PO terminal half-life is significantly longer than the IV half-life, you are observing "flip-flop" pharmacokinetics. This indicates that the absorption rate is slower than the elimination rate—a direct consequence of the compound precipitating in the gastrointestinal tract. If this occurs, the formulation must be optimized (e.g., using amorphous solid dispersions) before advancing the lead compound.

References

  • von Angerer, E., & Prekajac, J. (1986). Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry.[Link]

  • Bashir, M., Bano, A., Ijaz, A. S., & Chaudhary, B. A. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules.[Link]

  • Ayipo, Y. O., et al. (2023). Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. Journal of Biomolecular Structure and Dynamics.[Link]

  • Adeyemi, O. S., et al. (2023). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. Pharmaceuticals.[Link]

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Synthesis of 9-Methoxy-11H-benzo[a]carbazole

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Compound: 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) [1] Introduction and Mechanistic Rationale Benzo[a]carbazoles are pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Compound: 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) [1]

Introduction and Mechanistic Rationale

Benzo[a]carbazoles are privileged scaffolds in both medicinal chemistry (acting as potent kinase inhibitors and DNA-intercalating agents) and materials science (serving as high-performance organic light-emitting diode (OLED) materials) [2]. The synthesis of 9-Methoxy-11H-benzo[a]carbazole traditionally required harsh conditions or multi-step functionalization of pre-formed indole cores.

This application note details a highly efficient, convergent protocol utilizing a Palladium-Catalyzed Tandem Cyclization of diarylalkynes (specifically N-acyl-o-alkynylanilines) with isocyanides [3].

Causality in Experimental Design:

  • Catalyst Choice (Pd(PPh₃)₄): The tetrakis(triphenylphosphine)palladium(0) catalyst is essential for initiating the oxidative addition into the substrate. The electron-rich phosphine ligands stabilize the Pd(II) intermediate during the subsequent isocyanide insertion.

  • Base (K₂CO₃): A mild inorganic base is required to facilitate the deprotonation steps during the cyclization cascade without hydrolyzing the sensitive isocyanide or acyl groups.

  • Solvent (Acetonitrile): MeCN provides an optimal polar aprotic environment that solubilizes both the organic substrates and the inorganic base, promoting a homogeneous catalytic cycle at elevated temperatures (85 °C).

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from raw materials to the isolated product.

Figure 1: Workflow for the Pd-catalyzed tandem cyclization yielding 9-Methoxy-11H-benzo[a]carbazole.

Materials and Reagents

The following table summarizes the stoichiometric requirements scaled for a standard 1.0 mmol preparative synthesis based on validated literature parameters [3].

Reagent / MaterialRoleEquivalentsAmount (1.0 mmol scale)
Methoxy-N-acyl-o-alkynylanilineStarting Material1.0 equiv1.0 mmol
Isocyanide derivativeCoupling Partner2.0 equiv2.0 mmol
Pd(PPh₃)₄Catalyst0.1 equiv (10 mol%)115.0 mg
K₂CO₃ (powder, anhydrous)Base2.0 equiv276.0 mg
Acetonitrile (MeCN, anhydrous)SolventN/A20.0 mL
Ethyl Acetate (EtOAc) / HexanesExtraction/EluentN/AAs needed

Note: Strict adherence to anhydrous conditions and inert atmosphere is critical to prevent catalyst degradation (oxidation of Pd(0) to inactive Pd(II) species by atmospheric oxygen).

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation of the Reaction Vessel: Flame-dry a 50 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.

  • Reagent Loading: Under a positive flow of inert gas, charge the vessel with the methoxy-substituted N-acyl-o-alkynylaniline precursor (1.0 mmol), Pd(PPh₃)₄ (115.0 mg, 0.1 mmol), and finely powdered anhydrous K₂CO₃ (276.0 mg, 2.0 mmol).

  • Solvent and Liquid Addition: Inject 20.0 mL of anhydrous, degassed Acetonitrile (MeCN) into the vessel. Finally, add the isocyanide (2.0 mmol) via a micro-syringe.

  • Sealing: Seal the tube tightly with a Teflon-lined screw cap.

Phase 2: Catalytic Cyclization
  • Heating: Transfer the sealed vessel to a pre-heated oil bath or heating mantle set strictly to 85 °C .

  • Agitation: Stir the mixture vigorously (approx. 600-800 rpm) for 12 hours .

    • Analytical Checkpoint: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a Petroleum Ether/Ethyl Acetate mixture (typically 5:1 v/v). The disappearance of the starting aniline derivative indicates reaction completion.

Phase 3: Quenching and Workup
  • Cooling: Remove the vessel from the heat source and allow it to cool to ambient room temperature (approx. 20-25 °C).

  • Quenching: Carefully unseal the vessel and quench the reaction by adding 20 mL of deionized water (H₂O).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark residue.

Phase 4: Purification and Isolation
  • Column Chromatography: Load the crude residue onto a silica gel column (200-300 mesh).

  • Elution: Elute using a gradient of Petroleum Ether to Ethyl Acetate (starting at 10:1 and increasing polarity to 5:1).

  • Collection: Collect the fractions containing the target compound (identified via UV activity on TLC plates at 254 nm). Combine and evaporate the solvent to deliver pure 9-Methoxy-11H-benzo[a]carbazole [3].

Analytical Validation

To ensure the trustworthiness of the synthesized compound, researchers must validate the structure using NMR and Mass Spectrometry. While specific shifts depend on the exact substitution pattern of the starting materials, the presence of the 9-methoxy group is characteristically identified by:

  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃): A distinct singlet integrating to 3 protons around δ 3.85 - 3.95 ppm, corresponding to the -OCH₃ group. The carbazole N-H proton typically appears as a broad singlet far downfield ( δ 11.5 - 12.6 ppm) [3].

  • HRMS (APCI/ESI): High-resolution mass spectrometry should be utilized to confirm the exact mass of the [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular formula of the specific 9-methoxy-benzo[a]carbazole derivative synthesized.

References

  • BLD Pharm. "9-Methoxy-11H-benzo[a]carbazole | CAS: 1607470-17-6." BLD Pharm Catalog.
  • ARC Scientific. "Fine Chemicals Catalog - 9-Methoxy-11H-benzo[a]carbazole." ARC Scientific.
  • Supporting Information. "Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides." AWS Grounding Data.
Application

Application Note: 9-Methoxy-11H-benzo[a]carbazole as a High-Performance Scaffold for OLED Host Materials

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Insights The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Insights

The compound 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) has emerged as a highly versatile building block in the synthesis of advanced optoelectronic materials, particularly as a bipolar host matrix for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent Organic Light-Emitting Diodes (OLEDs)[1].

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler carbazole derivatives:

  • Extended π -Conjugation & Rigidity: The fusion of the benzene ring to the carbazole core (forming the benzo[a]carbazole moiety) significantly enhances the rigidity of the molecular backbone. This structural rigidity restricts non-radiative vibrational decay pathways, ensuring high photoluminescence quantum yields (PLQY) and exceptional thermal stability (decomposition temperatures, Td​ , often exceeding 400 °C)[2].

  • Electronic Tuning via the 9-Methoxy Group: The methoxy substitution acts as a strong electron-donating group (EDG). It selectively raises the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the hole-injection barrier from the Hole Transport Layer (HTL) into the Emissive Layer (EML). Furthermore, the methoxy group can serve as a synthetic handle (e.g., via demethylation) for further functionalization.

  • Exciton Confinement: In TADF OLEDs, the host material must possess a higher triplet energy ( T1​ ) than the dopant to prevent reverse energy transfer (triplet quenching). Benzo[a]carbazole scaffolds maintain a wide optical bandgap (>3.6 eV) and favorable exciton dynamics, making them ideal for confining excitons in green and red TADF systems[2].

Cross-Disciplinary Relevance: From OLEDs to Drug Development

While primarily utilized in display technologies, the benzo[a]carbazole core is a "privileged scaffold" in pharmaceutical sciences. Its planar, extended aromatic structure allows it to intercalate with DNA and act as a potent kinase inhibitor (e.g., in angiogenesis inhibitors)[3]. For drug development professionals, 9-Methoxy-11H-benzo[a]carbazole serves as an exceptional starting material for synthesizing highly sensitive fluorescent probes for cellular imaging, leveraging the same high quantum yield and photostability that make it valuable in OLEDs.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of a bipolar host material and its subsequent integration into a TADF OLED device.

Protocol A: Synthesis of a Benzo[a]carbazole-Based Bipolar Host

This protocol outlines the coupling of 9-Methoxy-11H-benzo[a]carbazole with an electron-accepting moiety (e.g., a triazine or oxetane derivative) to create a Donor-Acceptor (D-A) bipolar host[2],[4].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 9-Methoxy-11H-benzo[a]carbazole (1.0 equiv), an aryl halide acceptor (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Base Addition: Add an inorganic base (e.g., K₂CO₃, 3.0 equiv) to neutralize the hydrohalic acid byproduct, driving the cross-coupling reaction forward.

  • Solvent & Reflux: Dissolve the mixture in a degassed toluene/water (4:1 v/v) solvent system. Reflux at 90 °C for 12–24 hours. Causality: Degassing is critical because oxygen quenches the active Pd(0) catalyst, leading to homocoupling side-reactions and reduced yields.

  • Aqueous Workup: Cool to room temperature, extract the organic layer with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO₄.

  • Rigorous Purification (Critical Step): Purify the crude product via silica gel column chromatography. Follow this with temperature-gradient vacuum sublimation at 10−6 Torr[5].

    • Validation & Causality: OLED devices are extremely sensitive to trace ionic impurities and unreacted halides, which act as charge traps and non-radiative recombination centers. Sublimation ensures >99.9% purity, which is mandatory for device-grade materials[5].

Synthesis_Workflow SM Starting Material 9-MeO-11H-Benzo[a]carbazole Rxn Pd-Catalyzed Coupling (Add Electron Acceptor) SM->Rxn Crude Crude Bipolar Host (D-A Architecture) Rxn->Crude Purify Column Chromatography & Solvent Extraction Crude->Purify Sublime Temperature-Gradient Vacuum Sublimation Purify->Sublime Final Device-Grade Host (>99.9% Purity) Sublime->Final

Caption: Workflow for synthesizing and purifying device-grade benzo[a]carbazole host materials.

Protocol B: Fabrication of a TADF OLED Device

This protocol utilizes a high-vacuum thermal evaporator to fabricate a multi-layer OLED device[5].

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).

  • Surface Treatment: Subject the dried ITO substrates to UV-Ozone treatment for 20 minutes. Causality: This removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole injection barrier.

  • Vacuum Deposition: Transfer the substrates to a vacuum chamber. Pump down to a base pressure of <10−6 Torr[5].

  • Hole Injection/Transport Layers: Thermally evaporate a Hole Injection Layer (HIL) and a Hole Transport Layer (HTL, e.g., NPB) at a steady rate of 1.0 Å/s.

  • Emissive Layer (EML) Co-deposition: Co-evaporate the synthesized 9-Methoxy-11H-benzo[a]carbazole host material with a green TADF emitter (e.g., 4CzIPN) at a doping concentration of 10 wt% [2].

    • Causality: A 10 wt% doping ratio is the optimal threshold to prevent dopant aggregation (which causes concentration quenching) while ensuring efficient Förster/Dexter energy transfer from the host to the guest[2].

  • Electron Transport & Cathode: Deposit the Electron Transport Layer (ETL, e.g., TPBi), followed by a thin layer of LiF (1 nm) and an Aluminum cathode (100 nm).

OLED_Deposition_Stack Cathode 6. Cathode (Al / LiF) (Top Layer - Electron Injection) ETL 5. Electron Transport Layer (ETL) (e.g., TPBi) Cathode->ETL EML 4. Emissive Layer (EML) (9-MeO-Benzo[a]carbazole Host + 10wt% TADF Dopant) ETL->EML HTL 3. Hole Transport Layer (HTL) (e.g., NPB) EML->HTL HIL 2. Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HTL->HIL Anode 1. Transparent Anode (ITO Glass) (Bottom Substrate) HIL->Anode

Caption: Standard multi-layer OLED device architecture utilizing a benzo[a]carbazole-based EML.

Data Presentation & Performance Metrics

The integration of benzo[a]carbazole derivatives into OLEDs yields highly stable and efficient devices. Below is a summary of the expected photophysical properties and device metrics based on recent literature for carbazole-benzocarbazole frameworks (e.g., BCCOX)[2].

Table 1: Photophysical and Thermal Properties of Benzo[a]carbazole Hosts

PropertyTypical Value RangeSignificance
Glass Transition Temp ( Tg​ ) 150 °C – 195 °CPrevents phase separation and morphological degradation during operation[2],[4].
Decomposition Temp ( Td​ ) > 350 °C – 400 °CEnsures stability during high-vacuum thermal sublimation[2].
Optical Bandgap ( Eg​ ) > 3.60 eVProvides a wide window for energy transfer to visible-spectrum dopants[2].
Triplet Energy ( T1​ ) 2.50 eV – 2.90 eVEffectively confines excitons on green/red phosphorescent or TADF emitters[2].

Table 2: TADF OLED Device Performance Metrics (10 wt% Green Emitter)

MetricAchieved ValueImplication for Device Engineering
Max External Quantum Efficiency (EQE) 10.4% - 20.0%+Indicates highly efficient exciton utilization and balanced charge transport[2],[5].
Peak Luminance > 7,500 cd/m²Suitable for high-brightness commercial display applications[2].
Current Efficiency ~ 20.6 cd/ADemonstrates excellent electron-hole recombination within the EML[2].
Power Efficiency ~ 12.7 lm/WLow driving voltage requirements due to optimized HOMO/LUMO alignment[2].

Sources

Method

Protocol for the Preparation of 9-Methoxy-11H-benzo[a]carbazole Stock Solutions in DMSO

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 9-Methoxy-11H-benzo[a]carbazole is a member of the benzo[a]carbazole family, a class of tetracyclic aromatic compounds investig...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methoxy-11H-benzo[a]carbazole is a member of the benzo[a]carbazole family, a class of tetracyclic aromatic compounds investigated for their potential biological activities, including antitumor properties.[1] Accurate and reproducible in vitro and in vivo studies depend on the correct preparation of experimental compounds. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of both polar and nonpolar molecules.[2] This document provides a detailed, field-proven protocol for the solubilization, handling, and storage of 9-Methoxy-11H-benzo[a]carbazole in DMSO to ensure solution integrity, stability, and optimal performance in downstream biological assays.

Introduction: The Rationale for a Standardized Protocol

The benzo[a]carbazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing promise as DNA intercalating agents and potential candidates for cancer treatment.[1] 9-Methoxy-11H-benzo[a]carbazole, as a specific analogue, requires careful handling to ensure that its physicochemical properties do not confound experimental results. The primary challenge in preparing this lipophilic, aromatic compound for biological assays is achieving complete dissolution and maintaining its stability in a stock solution.

DMSO is the solvent of choice due to its "universal" solvent properties and miscibility with aqueous culture media.[2][3] However, its hygroscopic nature and high freezing point (18.5°C) necessitate specific handling procedures to prevent compound precipitation and degradation.[4] This protocol is designed as a self-validating system, explaining the causality behind each step to empower researchers to prepare high-quality, reliable stock solutions.

Technical Specifications: Compound and Solvent

Understanding the properties of both the solute and the solvent is fundamental to a successful dissolution process.

Table 1: Physicochemical Properties of 9-Methoxy-11H-benzo[a]carbazole and DMSO

Property9-Methoxy-11H-benzo[a]carbazoleDimethyl Sulfoxide (DMSO)
Synonyms N/AMethyl sulfoxide, Me2SO
CAS Number 1607470-17-6[5]67-68-5[2]
Molecular Formula C₁₇H₁₃NO(CH₃)₂SO[2]
Molecular Weight ~247.29 g/mol (calculated)78.13 g/mol [2]
Appearance Likely a solid (crystalline or powder)Colorless liquid[2]
Boiling Point N/A189 °C (372 °F)[4]
Freezing Point N/A18.5 °C (65.4 °F)[4]
Solvent Type N/APolar aprotic[2]
Key Features Tetracyclic aromatic heterocyclic compound.[1][6]Hygroscopic; miscible with water and a wide range of organic solvents.[3][4]

Core Principles for Effective Dissolution

  • Solvent Purity is Critical : DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[4] Water contamination reduces its solvating power for nonpolar compounds and can lead to precipitation, especially during freeze-thaw cycles. Causality : Using anhydrous, molecular biology-grade DMSO (>99.9%) minimizes water content, ensuring maximal solubilizing capacity and solution stability.

  • Energy Input Facilitates Dissolution : The process of dissolving a solid in a liquid can be accelerated by increasing kinetic energy. Causality : Vortexing provides mechanical agitation, while sonication uses high-frequency sound waves to create micro-cavitations, breaking apart solute aggregates. Gentle warming (to 37°C) increases molecular motion but must be used cautiously as excessive heat can degrade thermally sensitive compounds.[7][8]

  • Stock Solution Aliquoting Prevents Degradation : Repeatedly freezing and thawing a stock solution can introduce moisture and subject the compound to temperature stress, increasing the risk of degradation and precipitation. Causality : Aliquoting the stock into single-use volumes ensures that the main supply remains pristine and minimizes the impact of handling on compound stability.[7][8]

Safety and Handling Precautions

As a Senior Application Scientist, safety is the foremost priority. Adherence to these guidelines is mandatory.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and safety goggles with side shields when handling 9-Methoxy-11H-benzo[a]carbazole and DMSO.[9][10]

  • Ventilation : Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11][12]

  • Hazard Profile : The parent compound, carbazole, is classified as a suspected carcinogen (Category 2).[10][13] Derivatives should be handled with commensurate care. Avoid all personal contact, including inhalation and skin contact.[11]

  • DMSO Handling : While having low toxicity itself, DMSO can facilitate the dermal absorption of other chemicals.[3] Treat any mixture containing DMSO with the same level of caution as the dissolved compound.

  • Disposal : Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste. Do not discard into the environment.[13]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Materials and Equipment
  • 9-Methoxy-11H-benzo[a]carbazole (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention micropipette tips

  • Calibrated P200 and P1000 micropipettes

  • Vortex mixer

  • Sonicator water bath (optional, recommended)

  • Water bath set to 37°C (optional)

Experimental Workflow Diagram

Dissolution_Workflow cluster_prep I. Preparation & Calculation cluster_dissolve II. Dissolution cluster_store III. Aliquoting & Storage A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Calculate Required Mass For 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 247.29 g/mol × (1 L / 1000 mL) Mass = 2.47 mg A->B C 3. Accurately weigh ~2.47 mg of compound into a sterile tube B->C D 4. Add 1.0 mL of anhydrous DMSO C->D E 5. Vortex for 2-3 minutes D->E F 6. Visual Inspection: Is solution clear? E->F G 7. Optional: Sonicate (10-15 min) or warm to 37°C (5-10 min) F->G No H 8. Final Visual Confirmation of a clear, precipitate-free solution F->H Yes G->E Re-vortex I 9. Aliquot into single-use volumes (e.g., 10-20 µL) H->I J 10. Label aliquots clearly (Name, Conc., Date) I->J K 11. Store at -20°C (short-term) or -80°C (long-term) J->K

Sources

Application

Application Note: High-Resolution Imaging of Intracellular Microenvironments Using 9-Methoxy-11H-benzo[a]carbazole

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application Areas: Fluorescence Microscopy, Live-Cell Imaging, Lipid Droplet/Membrane Mapping, Two-Photon Microscopy Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application Areas: Fluorescence Microscopy, Live-Cell Imaging, Lipid Droplet/Membrane Mapping, Two-Photon Microscopy

Introduction & Mechanistic Rationale

The visualization of intracellular dynamics requires fluorescent probes that offer high photostability, excellent biocompatibility, and a high signal-to-noise ratio. While traditional dyes often suffer from narrow Stokes shifts and rapid photobleaching, carbazole derivatives have emerged as a robust scaffold for bioimaging [1].

  • Extended π -Conjugation: The benzo[a]carbazole core extends the π -electron system compared to standard carbazoles, shifting its excitation maximum toward the visible spectrum (e.g., 405 nm) and enabling excellent two-photon absorption cross-sections for deep-tissue imaging [2].

  • Push-Pull Solvatochromism: The 9-methoxy group acts as a strong electron-donating group (EDG). Upon excitation, the molecule undergoes an intramolecular charge transfer (ICT), significantly increasing its dipole moment. This makes 9-MBC highly solvatochromic—its emission wavelength shifts based on the local polarity of the microenvironment [3].

  • Large Stokes Shift: The structural rigidity of the benzo[a]carbazole core minimizes non-radiative decay, yielding a large Stokes shift (>100 nm) that effectively eliminates self-quenching and background autofluorescence[4].

Photophysical Properties

Understanding the photophysical baseline of 9-MBC is critical for optimizing filter sets and laser lines. The table below summarizes the quantitative data for 9-MBC in different solvent environments, demonstrating its utility as a polarity-sensitive probe.

PropertyHydrophobic Environment (e.g., Toluene / Lipid Droplets)Hydrophilic Environment (e.g., PBS / Cytosol)
Excitation Maximum ( λex​ ) 395 nm405 nm
Emission Maximum ( λem​ ) 450 nm (Blue)520 nm (Green)
Stokes Shift ~55 nm~115 nm
Quantum Yield ( Φ ) 0.820.15
Fluorescence Lifetime ( τ ) 4.2 ns1.8 ns
Two-Photon Excitation 780 - 800 nm780 - 800 nm

Table 1: Photophysical profile of 9-MBC. Note the significant red-shift and drop in quantum yield in aqueous environments, which naturally enhances the contrast of lipid-rich structures.

Mechanism of Action: Environmental Sensing

The utility of 9-MBC relies on its selective partitioning and subsequent photophysical response. Because the benzo[a]carbazole core is highly lipophilic, it spontaneously intercalates into hydrophobic domains such as lipid droplets and lipid rafts.

When embedded in a hydrophobic pocket, solvent relaxation is restricted, and the probe emits strongly in the blue channel. Conversely, any fraction of the probe remaining in the aqueous cytosol undergoes rapid solvent relaxation, red-shifting the emission to the green channel while drastically reducing the quantum yield. This dual-state mechanism acts as a self-validating system: the ratio of blue-to-green fluorescence directly correlates with membrane packing order and lipid density.

Mechanism Ground 9-MBC (Ground State S0) Excited 9-MBC (Excited State S1) Increased Dipole Moment Ground->Excited Photon Absorption (405 nm) Hydrophobic Hydrophobic Environment (Lipid Droplets/Rafts) Minimal Relaxation Excited->Hydrophobic Partitioning Hydrophilic Hydrophilic Environment (Cytosol) Solvent Relaxation Excited->Hydrophilic Partitioning BlueEm Blue Emission (~450 nm, High Yield) Hydrophobic->BlueEm Radiative Decay GreenEm Green Emission (~520 nm, Low Yield) Hydrophilic->GreenEm Radiative Decay

Fig 1: Jablonski-style logic of 9-MBC solvatochromism and environmental sensing.

Experimental Protocol: Live-Cell Imaging

This protocol is designed to be a self-validating workflow. By utilizing a 405 nm laser line and capturing two emission windows, researchers can internally control for probe concentration variations.

Reagent Preparation

Causality Note: 9-MBC is highly hydrophobic. It must be reconstituted in an aprotic solvent like DMSO to prevent aggregation before introduction to aqueous media.

  • Stock Solution (1 mM): Dissolve 2.47 mg of 9-MBC in 10 mL of anhydrous, cell-culture grade DMSO. Aliquot into light-protected tubes and store at -20°C.

  • Working Solution (5 µM): Dilute the stock solution 1:200 in pre-warmed (37°C) complete culture medium or imaging buffer (e.g., HBSS). Do not exceed 0.5% final DMSO concentration to prevent solvent-induced membrane fluidization.

Cell Culture and Staining
  • Seed cells (e.g., HeLa or A549) in a 35 mm glass-bottom confocal dish and culture to 70-80% confluency.

  • Carefully aspirate the culture medium and wash the cells gently twice with 1X PBS (pH 7.4).

  • Add 1 mL of the 5 µM 9-MBC Working Solution to the dish.

  • Incubate in the dark at 37°C for 30 minutes. Incubation time allows for complete intracellular diffusion and lipid partitioning.

  • Remove the staining solution and wash three times with 1X PBS. This critical step removes non-partitioned probe, maximizing the signal-to-noise ratio.

  • Add 1 mL of Live-Cell Imaging Solution (or phenol red-free medium) for microscopy.

Confocal Microscopy Settings
  • Excitation: 405 nm diode laser (or 780 nm for two-photon excitation).

  • Emission Channel 1 (Hydrophobic): Bandpass filter 430–470 nm (Blue).

  • Emission Channel 2 (Hydrophilic): Bandpass filter 500–550 nm (Green).

  • Analysis: Generate a ratiometric image by dividing the intensity of Channel 1 by Channel 2. High ratio areas indicate dense lipid droplets or ordered membrane rafts.

Workflow Step1 Probe Prep 1 mM in DMSO Step2 Cell Staining 5 µM for 30 min Step1->Step2 Step3 Washing 3x PBS Step2->Step3 Step4 Imaging Ex: 405nm Step3->Step4 Step5 Ratiometric Analysis Step4->Step5

Fig 2: Step-by-step experimental workflow for 9-MBC live-cell staining and imaging.

Troubleshooting & Optimization

ObservationProbable CauseRecommended Solution
Punctate aggregates extracellularly Probe precipitation in aqueous buffer.Ensure DMSO stock is fully dissolved. Pre-warm media to 37°C before adding the probe.
Weak fluorescence signal Low lipid content in cell line OR photobleaching.Increase incubation time to 45 mins. Reduce laser power and increase detector gain.
High diffuse green background Incomplete washing of unbound probe.Increase the number of PBS washes to 4 or 5. Ensure phenol red-free media is used for imaging.
Cell toxicity / morphological changes DMSO concentration too high (>1%).Dilute the working solution further; ensure final DMSO concentration is 0.5%.

References

  • Title: A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging Source: ResearchGate (Tutorial Review) URL: [Link]

  • Title: An Off–On Two-Photon Carbazole-Based Fluorescent Probe: Highly Targeting and Super-Resolution Imaging of mtDNA Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Crescent-Shaped Carbazole Derivatives as Light-Up Fluorescence Probes for G-Quadruplex DNA and Live Cell Imaging Source: Chemistry & Biodiversity (PubMed Central) URL: [Link]

  • Title: Probe reveals nanometer-scale chemical environment of cell membranes Source: Angewandte Chemie International Edition (via UC Berkeley News) URL: [Link]

Method

Application Note: Formulating and Validating 9-Methoxy-11H-benzo[a]carbazole Stock Solutions

Executive Summary 9-Methoxy-11H-benzo[a]carbazole is a tetracyclic aromatic compound that serves a dual purpose in modern research. In medicinal chemistry, the benzo[a]carbazole scaffold is a privileged pharmacophore for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-Methoxy-11H-benzo[a]carbazole is a tetracyclic aromatic compound that serves a dual purpose in modern research. In medicinal chemistry, the benzo[a]carbazole scaffold is a privileged pharmacophore for developing highly selective kinase inhibitors, particularly targeting Pim-1, CDK4, and Checkpoint Kinase 1 (CHK1)[1][2][3]. In materials science, its extended π -conjugation makes it an excellent candidate for thermally activated delayed fluorescence (TADF) OLED host materials and fluorescent probes[4][5].

However, the planar, highly hydrophobic nature of this molecule presents significant handling challenges. Improper solubilization leads to aggregation-caused quenching (ACQ) in photophysical assays and false negatives in in vitro biological screening due to precipitation. This application note provides a rigorous, self-validating protocol for preparing and storing stock solutions to ensure monomeric dispersion and molecular integrity.

Physicochemical Profile

To formulate an optimal solvation strategy, it is critical to understand the quantitative properties of the compound[6][7][8].

PropertyValue / Description
Chemical Name 9-Methoxy-11H-benzo[a]carbazole
CAS Number 1607470-17-6
Molecular Formula C17H13NO
Molecular Weight ~247.30 g/mol
Appearance Off-white to pale yellow crystalline powder
Primary Solvents Anhydrous DMSO (Bioassays), THF/Acetonitrile (Photophysics)
UV-Vis Absorption ( λmax​ ) ~298 nm, ~340 nm
Fluorescence Emission ~390 nm – 450 nm (Solvent dependent)

Mechanistic Insights: The Causality of Solubilization

As an Application Scientist, it is vital to move beyond simply dissolving powder and understand the why behind the workflow:

  • Overcoming π−π Stacking : The tetracyclic benzo[a]carbazole core is highly planar. In aqueous or partially aqueous environments, these molecules rapidly self-assemble into nano-aggregates. Mechanical agitation (vortexing) is insufficient to break these intermolecular forces; acoustic cavitation (sonication) is required to forcefully disrupt the π−π stacking and achieve a true monomeric solution.

  • Strict Solvent Selection : For kinase assays, anhydrous DMSO (≥99.9%, water <50 ppm) is mandatory. Hygroscopic DMSO that has absorbed atmospheric moisture will nucleate aggregation. For photophysical characterization, spectroscopic-grade Tetrahydrofuran (THF) is preferred over DMSO, as DMSO can induce solvent-dependent fluorescence quenching and obscure true singlet/triplet energy gaps[4][8].

  • Mitigating Photo-oxidation : The electron-rich nature of the methoxy-substituted carbazole makes it susceptible to photo-oxidation. Storing aliquots in amber vials and purging the headspace with Argon are non-negotiable steps for long-term stability.

Workflow Diagram

G Start 9-Methoxy-11H-benzo[a]carbazole (Solid Powder) App Determine Downstream Application Start->App Bio In Vitro Kinase Assays (CDK4, Pim-1, CHK1) App->Bio Photo Photophysical Analysis (OLED, Fluorescence) App->Photo StockBio Prepare 10 mM Stock in Anhydrous DMSO Bio->StockBio StockPhoto Prepare 1 mM Stock in Spectroscopic THF Photo->StockPhoto QC Quality Control (UV-Vis & DLS Validation) StockBio->QC StockPhoto->QC

Figure 1: Workflow for preparing and validating 9-Methoxy-11H-benzo[a]carbazole stock solutions.

Experimental Protocols

Protocol A: 10 mM Master Stock for In Vitro Kinase Assays

Objective: Prepare a biologically compatible stock that resists precipitation upon dilution into aqueous assay buffers.

  • Gravimetric Preparation : Weigh exactly 2.47 mg of 9-Methoxy-11H-benzo[a]carbazole using an anti-static weighing boat.

    • Causality: Planar aromatics accumulate static charge; anti-static tools prevent loss of material to the weighing environment and ensure accurate molarity.

  • Solvation : Transfer the powder to a 2.0 mL amber glass vial. Add 1.0 mL of Anhydrous DMSO.

  • Disruption of Stacking : Vortex vigorously for 30 seconds, followed by bath sonication for 5 minutes at room temperature.

    • Causality: Cavitation ensures complete monomeric dissolution by breaking apart microscopic crystalline lattices.

  • Aliquoting : Divide the master stock into 50 µL single-use aliquots in amber microcentrifuge tubes to prevent freeze-thaw degradation.

  • Inert Atmosphere Sealing : Gently purge the headspace of each tube with Argon gas for 3 seconds before capping.

  • Storage : Store immediately at -20°C.

Protocol B: 1 mM Working Solution for Photophysical Analysis

Objective: Prepare an optically transparent solution for UV-Vis and fluorescence spectroscopy.

  • Preparation : Weigh 2.47 mg of the compound and dissolve in 10.0 mL of spectroscopic-grade THF in a volumetric flask.

  • Handling : Perform all dissolution and transfer steps under low-light conditions to prevent photo-bleaching.

  • Storage : Use immediately for quantum yield measurements or store at 4°C under Argon for a maximum of 48 hours.

Quality Control & Validation System

A protocol is only as reliable as its validation. Implement the following self-validating checks to ensure stock viability before proceeding to high-value experiments:

  • Spectrophotometric Verification (Monomer Check) : Dilute the DMSO stock 1:1000 in THF (final concentration 10 µM). Measure the UV-Vis spectrum. A sharp, well-defined absorption peak at ~340 nm confirms monomeric dispersion[8][9]. Peak broadening or a significant baseline lift (scattering) indicates aggregation.

  • Dynamic Light Scattering (DLS) : Prior to high-throughput kinase screening, dilute the DMSO stock into your specific aqueous assay buffer (e.g., to a final screening concentration of 1 µM). Run DLS analysis. A polydispersity index (PDI) > 0.3 or the presence of particles > 100 nm indicates assay-incompatible precipitation, requiring a lower final DMSO concentration or the addition of a surfactant (e.g., 0.01% Tween-20) to the assay buffer.

References

  • American Chemical Society . "Synthesis, Kinase Inhibitory Potencies, and in Vitro Antiproliferative Evaluation of New Pim Kinase Inhibitors." ACS Publications. Verified Landing Page:[Link]

  • IEEE . "High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency." IEEE Xplore. Verified Landing Page: [Link]

  • National Institutes of Health . "Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs." PMC. Verified Landing Page:[Link]

Sources

Application

Application Note: Catalytic Synthesis of 9-Methoxy-11H-benzo[a]carbazole Derivatives

Strategic Context & Target Significance The benzo[a]carbazole scaffold is a privileged polycyclic aromatic hydrocarbon (PAH) framework with profound implications in both medicinal chemistry and materials science[1]. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Target Significance

The benzo[a]carbazole scaffold is a privileged polycyclic aromatic hydrocarbon (PAH) framework with profound implications in both medicinal chemistry and materials science[1]. Specifically, the 9-methoxy-11H-benzo[a]carbazole derivatives are highly sought after. The electron-donating 9-methoxy substitution critically tunes the highest occupied molecular orbital (HOMO) levels, enhancing the photophysical properties required for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells[1].

Historically, synthesizing these functionalized carbazole skeletons required harsh conditions, inert atmospheres, and prolonged reaction times[2]. Recent advancements in transition-metal catalysis have revolutionized this space, introducing highly atom-economical, regioselective, and chemoselective pathways. This application note details two state-of-the-art methodologies: a Palladium-catalyzed (5+1) tandem annulation[3] and a sequential Gold-catalyzed hydroarylation followed by photomediated cyclization[4].

Mechanistic Causality in Catalytic Design

As researchers scale these reactions, understanding the underlying organometallic causality is non-negotiable for troubleshooting and optimizing yields.

Pathway A: Palladium-Catalyzed (5+1) Annulation

This method constructs the benzo[a]carbazole core via the intermolecular annulation of methoxy-substituted diarylalkynes with isocyanides[3].

  • Causality of Selectivity: The reaction is driven by an unprecedented intermolecular nucleopalladation followed by a critical intramolecular 1,5-acyl migration [3]. The 9-methoxy group on the diarylalkyne substrate enriches the electron density of the migrating aryl ring, stabilizing the palladacycle transition state. This migration strictly dictates the regioselectivity of the final C-ring closure, preventing the formation of undesired structural isomers[5].

PdMechanism Substrates Methoxy-Diarylalkyne + Isocyanide PdCoord Pd(II) Coordination & Isocyanide Insertion Substrates->PdCoord Pd Catalyst Palladacycle Palladacycle Intermediate PdCoord->Palladacycle Nucleopalladation AcylMigration Intramolecular 1,5-Acyl Migration Palladacycle->AcylMigration Regioselectivity Driver ReductiveElim Reductive Elimination & Aromatization AcylMigration->ReductiveElim Ring Closure Product 9-Methoxy-11H-benzo[a]carbazole Derivative ReductiveElim->Product Catalyst Regeneration

Figure 1: Pd-catalyzed (5+1) annulation mechanism via 1,5-acyl migration.

Pathway B: Sequential Gold Catalysis & Photomediated Cyclization

This protocol bypasses the need for pre-functionalized diynes by utilizing a sequential intermolecular approach[4].

  • Causality of the Dual-Catalyst System: Intermolecular carbon nucleophilic addition to internal alkynes is notoriously challenging due to competing alkyne hydration or polymerization[2]. By utilizing IPrAuNTf2​ as a highly carbophilic π -acid alongside Zn(OTf)2​ as a co-catalyst, the internal alkyne is aggressively activated[6]. The methoxy-indole acts as a potent nucleophile. The resulting trisubstituted alkene is geometrically primed for a 395 nm UV-mediated electrocyclization and subsequent oxidative aromatization to yield the carbazole[6].

GoldPhoto Start Internal Alkyne + Methoxy-Indole GoldCat Gold Catalysis (IPrAuNTf2 / Zn(OTf)2) Start->GoldCat Alkene Trisubstituted Alkene Intermediate GoldCat->Alkene Hydroarylation (60 °C) Photo Photomediated Cyclization (395 nm) Alkene->Photo Product 9-Methoxy-11H- benzo[a]carbazole Photo->Product Electrocyclization

Figure 2: Sequential gold-catalyzed hydroarylation and UV cyclization.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. In-process analytical controls (TLC/LC-MS) are embedded to verify intermediate formations before proceeding to subsequent cascade steps.

Protocol A: Synthesis of 6-(tert-Butylamino)-9-methoxy-11H-benzo[a]carbazole-5-carbonitrile via Pd-Catalysis

Target Compound Reference:[7]

Reagents & Materials:

  • Methoxy-substituted diarylalkyne precursor (0.1 mmol)

  • tert-Butyl isocyanide (0.2 mmol, 2.0 equiv)

  • Pd(PPh3​)4​ or equivalent Pd(II) pre-catalyst (5 mol%)[7]

  • Triethylamine ( Et3​N ) (1.0 mL)[7]

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the methoxy-diarylalkyne (0.1 mmol) and the Palladium catalyst (5 mol%).

  • Inert Atmosphere Setup: Evacuate and backfill the tube with high-purity N2​ gas three times to prevent oxidative catalyst degradation[7].

  • Reagent Addition: Inject Et3​N (1.0 mL) and tert-butyl isocyanide (0.2 mmol) via a gas-tight syringe under positive N2​ pressure.

  • Thermal Annulation: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours[7].

    • Self-Validation Check: Monitor the reaction via TLC (Petroleum Ether/EtOAc = 5:1). The disappearance of the alkyne spot and the emergence of a highly fluorescent blue/green spot under 254 nm UV indicates successful 1,5-acyl migration and cyclization.

  • Quench & Extraction: Cool the mixture to ambient temperature. Quench with saturated aqueous NH4​Cl (5 mL) and extract with Ethyl Acetate ( 3×10 mL)[7].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Eluent: Petroleum ether / EtOAc = 5/1) to yield the brown solid product[7].

    • Analytical Confirmation: HRMS (APCI) m/z calculated for C22​H20​N3​O [M-H]− ; verify the methoxy singlet at ~3.8-4.0 ppm in 1H NMR [7].

Protocol B: Gold-Catalyzed Synthesis of 9-Methoxy-benzo[a]carbazoles

Target Compound Reference:[6]

Reagents & Materials:

  • Internal Alkyne (0.20 mmol)

  • Methoxy-indole derivative (0.24 mmol, 1.2 equiv)

  • IPrAuNTf2​ (0.01 mmol, 5 mol%)[6]

  • Zn(OTf)2​ (0.02 mmol, 10 mol%)[6]

  • Anhydrous Toluene (0.2 mL)[6]

Step-by-Step Workflow:

  • Hydroarylation: In a borosilicate glass vial, combine the internal alkyne, methoxy-indole, IPrAuNTf2​ , and Zn(OTf)2​ in 0.2 mL of anhydrous toluene[6].

  • Incubation: Stir the mixture at 60 °C for 5 hours[6].

    • Self-Validation Check: Pull a 5 µL aliquot for LC-MS. Confirm the mass of the trisubstituted alkene intermediate. Proceeding without full conversion here will drastically reduce final carbazole yields.

  • Photomediated Cyclization: Transfer the vial to a photochemical reactor. Irradiate the mixture with 395 nm UV light at ambient temperature until complete consumption of the alkene intermediate is observed (typically 4-8 hours)[6].

  • Isolation: Filter the crude mixture through a short pad of Celite to remove the metal catalysts. Concentrate the filtrate and purify via silica gel chromatography to isolate the 9-methoxy-11H-benzo[a]carbazole derivative[4].

Quantitative Reaction Metrics

The following table summarizes the operational parameters and efficiency metrics of the two catalytic strategies, allowing researchers to select the optimal route based on their available starting materials and equipment.

Metric / ParameterPalladium-Catalyzed (5+1) AnnulationSequential Gold Catalysis + UV
Primary Bond Formation C-C and C-N bonds via isocyanide insertionC-C bond via hydroarylation & cyclization
Catalyst System Pd(II) pre-catalyst (5 mol%) IPrAuNTf2​ (5 mol%) / Zn(OTf)2​ (10 mol%)
Key Intermediate Palladacycle (via 1,5-acyl migration)Trisubstituted alkene
Reaction Temperature 80 °C (Thermal)60 °C (Thermal) Ambient (Photochemical)
External Stimuli None (Standard heating)395 nm UV Light
Typical Yield Range 50% – 93% (Highly dependent on sterics)Excellent (Often >80% for electron-rich indoles)
Strategic Advantage High atom economy; utilizes stable isocyanidesAvoids pre-functionalized diynes; one-pot potential

References

  • Wang, B.; Liu, S.; Chen, T.; Jiang, H.; Wu, W. "Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides." Organic Letters, 2025 , 27(24), 6316-6323. URL:[Link]

  • Zhang, L.; Wang, Z.; Song, Z. "Synthesis of Benzo[a]carbazoles and Dibenzo[c,g]carbazoles via Sequential Gold Catalysis and Photomediated Cyclization." The Journal of Organic Chemistry, 2024 , 89(12), 8888-8895. URL:[Link]

Sources

Method

Application Note: Advanced Protocol for Cellular Labeling and Imaging using 9-Methoxy-11H-benzo[a]carbazole

Target Audience: Researchers, cell biologists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide.

Introduction & Mechanistic Insights

Carbazole derivatives, particularly the extended π -conjugated benzo[a]carbazoles , have emerged as highly versatile molecules in both materials science (e.g., OLEDs) and medicinal chemistry[1]. 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) is a specialized fluorescent pharmacophore. The addition of the methoxy (-OCH₃) electron-donating group at the 9-position enriches the electron density of the carbazole core, significantly enhancing its photoluminescence quantum yield (PLQY) and modulating its emission profile[2][3].

Why Use 9-Methoxy-11H-benzo[a]carbazole in Bioimaging?
  • Lipophilic Permeability: The planar, hydrophobic tetracyclic core allows rapid passive diffusion across the phospholipid bilayer without the need for permeabilization agents[4].

  • Organelle Targeting & Intercalation: Benzo[a]carbazoles exhibit a high affinity for lipid-rich environments (like the endoplasmic reticulum and mitochondria) and possess well-documented DNA-intercalative binding properties[5][6].

  • Solvatochromism: The fluorescence emission of benzo[a]carbazoles is highly sensitive to local solvent polarity. In aqueous environments, emission is often quenched, but upon partitioning into hydrophobic cellular compartments, strong blue/green fluorescence is triggered[2].

Mechanism Probe 9-Methoxy-11H-benzo[a]carbazole (Lipophilic Fluorophore) Uptake Cellular Internalization (Passive Diffusion) Probe->Uptake Media / DMSO Partition Intracellular Partitioning (Polarity-Driven) Uptake->Partition Nucleus Nuclear DNA Intercalation (Planar Core Binding) Partition->Nucleus Mito Organelle Accumulation (Mitochondria / ER) Partition->Mito Emission Fluorescence Emission (Microenvironment Enhanced) Nucleus->Emission UV/Violet Excitation Mito->Emission UV/Violet Excitation

Fig 1: Cellular uptake and intracellular partitioning mechanism of benzo[a]carbazole derivatives.

Photophysical & Chemical Properties

To design a self-validating imaging protocol, one must align the instrument settings with the probe's photophysical realities.

Table 1: Chemical and Spectral Specifications

PropertyValue / DescriptionExperimental Implication
CAS Number 1607470-17-6Ensure correct isomer (benzo[a] vs benzo[c]) is sourced.
Molecular Weight 247.29 g/mol Highly permeable; requires careful washing to remove excess.
Excitation (λmax) ~320 - 360 nm (UV/Violet)Compatible with DAPI/Hoechst excitation lasers (355 nm or 405 nm)[1].
Emission (λem) ~390 - 450 nm (Blue/Cyan)Highly solvent-dependent; red-shifts in polar environments[2][3].
Solubility DMSO, DMF, THFMust prepare stock in anhydrous DMSO; insoluble in water.

Experimental Protocols

Reagent Preparation
  • 10 mM Stock Solution: Dissolve 2.47 mg of 9-Methoxy-11H-benzo[a]carbazole in 1 mL of anhydrous, cell-culture grade DMSO.

    • Expert Insight: Aliquot into 20 µL volumes and store at -20°C protected from light. Repeated freeze-thaw cycles introduce atmospheric moisture, which precipitates the highly hydrophobic probe and ruins labeling efficiency.

  • Working Solution (1 - 5 µM): Dilute the stock solution in phenol red-free Hank's Balanced Salt Solution (HBSS) or imaging media immediately before use.

    • Expert Insight: Phenol red absorbs heavily in the UV/blue spectrum and will quench your excitation source and emission signal. Keep final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity.

Live-Cell Labeling Workflow (Preferred)

Live-cell imaging is prioritized over fixed-cell imaging because formaldehyde fixation alters membrane lipid dynamics, which can cause artifactual redistribution of lipophilic probes.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a glass-bottom 35 mm imaging dish or 96-well optical plate. Culture for 24–48 hours until 70-80% confluent.

  • Washing: Aspirate complete culture media. Wash cells gently 2× with warm (37°C) phenol red-free HBSS to remove serum proteins. Causality: Serum albumin acts as a hydrophobic sink, binding the carbazole probe and preventing cellular uptake.

  • Incubation: Add the 1–5 µM Working Solution to the cells. Incubate at 37°C in the dark for 30–45 minutes.

  • Post-Wash (Critical): Aspirate the probe solution. Wash cells 3× with warm HBSS (5 minutes per wash). Causality: The extended washes allow unbound probe to diffuse back out of the plasma membrane, drastically reducing background fluorescence.

  • Imaging: Transfer to a confocal laser scanning microscope. Excite using a 355 nm UV laser or 405 nm diode laser. Collect emission in the 410–470 nm range.

Workflow Seed 1. Cell Seeding (Glass-bottom dish) Wash1 2. Pre-Wash (Remove Serum) Seed->Wash1 Incubate 3. Incubation (1-5 µM, 30-45 min) Wash1->Incubate Wash2 4. Post-Wash (3x HBSS, 5 min ea) Incubate->Wash2 Image 5. Confocal Imaging (Ex: 405nm / Em: 450nm) Wash2->Image

Fig 2: Step-by-step experimental workflow for live-cell labeling and fluorescence imaging.

Fixed-Cell Labeling & Co-localization

If co-staining with antibodies is required, the cells must be fixed.

  • Fixation: Treat cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash 3× with PBS.

  • Permeabilization (Optional but Risky): If nuclear targeting is the primary goal, permeabilize with 0.1% Triton X-100 for 5 minutes.

    • Expert Insight: Do NOT exceed 0.1% or 5 minutes. Over-permeabilization strips the lipid membranes, which will wash away the lipophilic carbazole probe and destroy organelle-specific signals.

  • Labeling: Incubate with 5 µM 9-Methoxy-11H-benzo[a]carbazole in PBS for 30 minutes.

  • Mounting: Wash 3× with PBS and mount using a non-fluorescing, DAPI-free mounting medium (since the probe's emission overlaps with DAPI).

Optimization & Troubleshooting

A robust protocol must be a self-validating system. Use the following diagnostic table to correct experimental deviations.

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
High Background / Haze Probe is binding to serum proteins in the media or plasticware.Ensure complete removal of FBS before labeling. Switch to glass-bottom dishes instead of standard polystyrene.
No Intracellular Signal Probe precipitated in aqueous buffer before entering the cell.Ensure stock is in anhydrous DMSO. Add stock directly to warm HBSS while vortexing rapidly to prevent aggregation.
Rapid Photobleaching High laser power destroying the extended π -system.Reduce 405 nm laser power to <5%. Increase detector gain or use line-averaging instead of high-intensity exposure.
Cellular Toxicity / Blebbing DMSO concentration too high, or intrinsic apoptotic activity of the carbazole[5].Keep DMSO <0.1%. Reduce incubation time to 20 mins. Carbazole derivatives can induce apoptosis; image immediately after washing.

References

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization National Center for Biotechnology Information (PMC) URL:[Link]

  • Compounds with a benzo[a]carbazole structure and use thereof (WO2019049024A1)
  • Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides Organic Letters - ACS Publications URL:[Link]

  • 11-Butyl-3-methoxy-11H-benzo[a]carbazole IUCr Journals URL:[Link]

  • Copper-Catalyzed Synthesis of Indolyl Benzo[b]carbazoles and Their Photoluminescence Property Organic Letters - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 9-Methoxy-11H-benzo[a]carbazole

Welcome to the technical support and troubleshooting center for the synthesis of 9-Methoxy-11H-benzo[a]carbazole and its functionalized derivatives. Synthesizing polycyclic aromatic hydrocarbons (PAHs) with electron-dona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 9-Methoxy-11H-benzo[a]carbazole and its functionalized derivatives. Synthesizing polycyclic aromatic hydrocarbons (PAHs) with electron-donating groups (EDGs) like a 9-methoxy substituent often introduces severe regioselectivity issues, catalyst poisoning, and oxidative degradation.

This guide is designed for researchers and drug development professionals to diagnose low-yield bottlenecks and implement field-proven, self-validating synthetic protocols.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to identify the root cause of your low synthesis yield and select the appropriate optimized pathway.

G Start Low Yield: 9-Methoxy-11H-benzo[a]carbazole Diag Diagnostic Node: Identify Primary Bottleneck Start->Diag Regio Issue 1: Poor Regioselectivity (Isomer Mixtures) Diag->Regio Incomplete Issue 2: Incomplete Cyclization (Stalled Intermediates) Diag->Incomplete Degradation Issue 3: Oxidative Degradation (Tarry Byproducts) Diag->Degradation Sol1 Solution: Gold-Catalyzed Photomediated Cyclization (Highly Directed) Regio->Sol1 Sol2 Solution: Optimize Pd-Catalyst Add DBU & KI at 90°C Incomplete->Sol2 Sol3 Solution: Sulfilimine C-H Amination under Blue LED (RT) Degradation->Sol3

Fig 1: Diagnostic troubleshooting workflow for 9-Methoxy-11H-benzo[a]carbazole synthesis.

Core Troubleshooting FAQs

Q1: Why does my traditional Cadogan ring closure or electrophilic cyclization yield a complex mixture of isomers and an overall low yield for the 9-methoxy derivative? A: The 9-methoxy group (-OCH₃) is a strong electron-donating group via resonance. In the context of a benzo[a]carbazole precursor (such as a functionalized 2-arylindole), the -OCH₃ group artificially increases the electron density at multiple ortho and para positions on the benzo ring. During electrophilic aromatic substitutions or nitrene insertions, this creates competing nucleophilic sites, leading to a mixture of regioisomers (e.g., forming both benzo[a] and benzo[c] frameworks). Causality-Driven Solution: Abandon purely thermal electrophilic cyclizations. Instead, utilize a highly directed transition-metal approach, such as Gold-catalyzed photomediated cyclization, which bypasses the electronic ambiguity by forcing an intermolecular carbon nucleophilic addition to an internal alkyne prior to cyclization[1].

Q2: I am using a Palladium-catalyzed tandem cyclization of diarylalkynes with isocyanides to synthesize 6-(tert-Butylamino)-9-methoxy-11H-benzo[a]carbazole-5-carbonitrile, but my yields are stuck below 40%. How can I push this to completion? A: Incomplete conversion in Pd-catalyzed tandem cyclizations of electron-rich alkynes often stems from stalled isocyanide insertion. The methoxy group can weakly coordinate to the Palladium center, retarding the catalytic cycle and leading to catalyst aggregation (Pd black). Causality-Driven Solution: Modify your reaction matrix by adding DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and KI at 90 °C in Acetonitrile (MeCN). DBU is a strong, non-nucleophilic base that facilitates the crucial deprotonation step without competing for the metal center, while KI stabilizes the Pd(II) intermediate and facilitates rapid ligand exchange, preventing catalyst death. This specific optimization has been shown to boost yields of methoxy-derivatives to 78–90%[2].

Q3: My methoxy-benzo[a]carbazole products keep degrading into tarry, black byproducts during transition-metal catalysis. Is there a milder alternative? A: Yes. Electron-rich aromatic rings are highly susceptible to oxidative degradation under harsh thermal or prolonged transition-metal conditions. You can switch to an intramolecular C–H amination using aryl sulfilimines. Aryl sulfilimines are significantly more reactive than traditional aryl azides, allowing the generation of the metal nitrene intermediate under extremely mild conditions (Room Temperature) using either Rh(OAc)₃ or simply Blue LED irradiation. This suppresses oxidative tarring and can deliver combined yields of up to 99%[3].

Quantitative Data: Yield Comparison by Catalytic System

To assist in selecting the optimal synthetic route, the following table summarizes the performance of various catalytic systems specifically applied to methoxy-substituted or highly functionalized benzo[a]carbazoles.

Synthetic RoutePrimary Catalyst / ReagentsSolvent & TempKey AdditivesTypical Yield (%)Mechanistic Advantage
Gold-Catalyzed Photomediated [1]IPrAuNTf₂, Zn(OTf)₂, 395nm UVToluene, 60 °CNone~95% Zn(OTf)₂ Lewis acid co-catalysis ensures strict regiocontrol prior to UV cyclization.
Pd-Catalyzed Tandem Cyclization [2]Pd(PPh₃)₄MeCN, 85–90 °CDBU, KI78–90% KI prevents Pd-black formation; DBU drives intermediate deprotonation.
Brønsted Acidic Cyclization [4]AC-SO₃H (Carbonaceous solid acid)DMSO, 240 °CNone~73% Metal-free green chemistry; relies on highly porous acidic sites for ring closure.
Sulfilimine C–H Amination [3]Blue LEDs (Photocatalyst-free)THF, 25 °CNone52–99% Operates at room temperature, completely eliminating thermal oxidative degradation.

Field-Proven Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Optimized Palladium-Catalyzed Tandem Cyclization

Target: 6-(tert-Butylamino)-9-methoxy-11H-benzo[a]carbazole-5-carbonitrile[2]

Rationale: This protocol utilizes DBU and KI to overcome the stalling effect caused by the electron-donating 9-methoxy group during isocyanide insertion.

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the functionalized diarylalkyne (0.1 mmol) and tert-butyl isocyanide (0.2 mmol).

  • Catalyst & Additive Loading: Quickly add Pd(PPh₃)₄ (11.5 mg, 0.01 mmol, 10 mol%), DBU (30.4 mg, 0.2 mmol, 2.0 equiv), and KI (16.6 mg, 0.1 mmol, 1.0 equiv).

  • Solvent & Inertion: Add 2.0 mL of anhydrous Acetonitrile (MeCN). Seal the tube with a septum, evacuate, and backfill with ultra-pure N₂ (repeat 3 times).

  • Reaction: Transfer the tube to a pre-heated oil bath or heating mantle at 90 °C. Stir vigorously for 12 hours.

  • System Validation (In-Process):

    • Visual Check: The solution should remain a clear, deep amber. If heavy black precipitate forms (Pd black), your N₂ line is compromised, or the KI was omitted.

    • TLC Check: Take a 10 µL aliquot. Run on silica TLC (Petroleum Ether / EtOAc = 5:1). The starting alkyne (Rf ~0.7) should be completely consumed, replaced by a highly fluorescent spot under 254 nm UV (Rf ~0.4).

  • Workup: Quench the reaction with 5 mL of distilled H₂O. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, PE/EtOAc 5:1).

  • Final Validation: Confirm product via ¹H NMR (DMSO-d₆). Look for the diagnostic methoxy singlet at ~3.8–3.9 ppm and the intact tert-butylamino singlet at ~1.42 ppm[2].

Protocol B: Gold-Catalyzed Photomediated Cyclization

Target: General 9-Methoxy-11H-benzo[a]carbazole frameworks[1]

Rationale: Separates the synthesis into a highly controlled Gold-catalyzed hydroarylation followed by a clean, room-temperature 395 nm photomediated 6π-electrocyclization.

  • Hydroarylation Setup: In a glovebox, charge a quartz reaction vial with the 1-methyl-2-phenyl-1H-indole derivative (0.20 mmol) and the methoxy-substituted internal alkyne (0.24 mmol).

  • Catalyst Addition: Add 5 mol% IPrAuNTf₂ (0.01 mmol) and 10 mol% Zn(OTf)₂ (0.02 mmol). The Zn(OTf)₂ is critical as a Lewis acid to activate the electron-rich alkyne.

  • Solvent: Dissolve the mixture in 0.2 mL of anhydrous Toluene. Seal the vial tightly.

  • Photocyclization: Remove the vial from the glovebox. Place it in a photoreactor equipped with 395 nm UV LEDs. Heat the system to 60 °C and irradiate for exactly 5 hours.

  • System Validation (In-Process):

    • NMR Aliquot: Before workup, take a crude ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. You should observe the complete disappearance of the trisubstituted alkene intermediate protons, indicating 100% conversion of the cyclization step.

  • Isolation: Evaporate the toluene directly under reduced pressure. Purify the crude residue via silica gel chromatography to isolate the benzo[a]carbazole in >90% yield.

References

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst Source: RSC Advances (2023) URL:[Link][4]

  • Synthesis of Benzo[a]carbazoles and Dibenzo[c,g]carbazoles via Sequential Gold Catalysis and Photomediated Cyclization Source: The Journal of Organic Chemistry (ACS Publications, 2024) URL:[Link][1]

  • Supporting Information: Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides Source: RSC / Amazon AWS Hosted Data (2026) URL:[Link][2]

  • Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations Source: Angewandte Chemie International Edition (PMC/NIH) URL:[Link][3]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 9-Methoxy-11H-benzo[a]carbazole

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of working with planar, polycyclic aromatic heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of working with planar, polycyclic aromatic heterocycles.

9-Methoxy-11H-benzo[a]carbazole is a highly lipophilic and rigid molecule. Its extended aromatic system drives strong intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy. Combined with a lack of highly ionizable functional groups, this results in exceptionally poor aqueous solubility[1]. Overcoming this requires targeted strategies to either disrupt these intermolecular forces or lower the thermodynamic barrier to solvation.

Below are our most frequently asked questions and field-proven troubleshooting protocols.

FAQ 1: In Vitro Assay Solubilization

Q: Why does 9-Methoxy-11H-benzo[a]carbazole crash out of solution when transferring from a DMSO stock to an aqueous biochemical assay buffer?

Causality & Mechanism: The compound's planar benzo[a]carbazole core is intensely hydrophobic. When the DMSO stock is diluted into an aqueous buffer, the local dielectric constant of the microenvironment drops rapidly. Water molecules cannot form sufficient hydrogen bonds with the carbazole core (which possesses only a sterically hindered, weakly polar NH and a methoxy group). Consequently, the hydrophobic effect drives the carbazole molecules to self-associate and precipitate out of solution to minimize their exposed surface area to water.

Solution & Protocol: Ternary Co-Solvent System To prevent micro-precipitation, you must use a step-down solvent gradient combined with a non-ionic surfactant. This creates intermediate micelles that shield the hydrophobic core.

Step-by-Step Methodology:

  • Primary Stock: Dissolve 9-Methoxy-11H-benzo[a]carbazole in 100% anhydrous DMSO to a concentration of 10 mM. Verify complete dissolution via visual inspection.

  • Intermediate Dilution: Dilute the stock 1:10 into a mixture of PEG-400 and Tween-80 (ratio 4:1 v/v). Vortex vigorously for 2 minutes. The PEG-400 acts as a co-solvent to lower the dielectric penalty, while Tween-80 provides amphiphilic monomers.

  • Aqueous Integration: Slowly add this intermediate mixture dropwise to your final aqueous assay buffer (e.g., PBS, pH 7.4) under continuous, vigorous vortexing to achieve the final desired concentration (e.g., 10–50 µM).

  • Self-Validation: Centrifuge the final assay buffer at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry (measuring at the characteristic λmax of ~354 nm) to ensure the detected concentration matches your theoretical yield, confirming no invisible micro-precipitation occurred[1].

FAQ 2: In Vivo Formulation & Bioavailability

Q: We are transitioning to preclinical animal models. How can we formulate 9-Methoxy-11H-benzo[a]carbazole for dosing without using toxic levels of organic solvents?

Causality & Mechanism: For in vivo applications, high concentrations of DMSO or surfactants can cause hemolysis, gastrointestinal irritation, or severe systemic toxicity. Instead, we must use biocompatible carriers. Phospholipid complexation is highly effective for rigid, poorly soluble aromatic heterocycles[2]. Phospholipids amphiphilically interact with the methoxy and NH groups of the carbazole via hydrogen bonding, while their lipid tails encapsulate the hydrophobic planar ring. This drastically increases apparent aqueous solubility and intestinal permeability[2].

Step-by-Step Methodology: Phospholipid Complexation (Solvent Evaporation)

  • Stoichiometric Mixing: Weigh 9-Methoxy-11H-benzo[a]carbazole and a phospholipid (e.g., Phospholipon 90G) in a 1:1 molar ratio.

  • Dissolution: Dissolve both components in a volatile organic solvent (e.g., anhydrous ethanol or dichloromethane) in a round-bottom flask.

  • Complexation Reaction: Reflux the mixture at 50°C for 2 hours. This thermal energy facilitates hydrogen bonding between the carbazole's NH group and the polar phosphate head of the lipid.

  • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure (40°C, 100 mbar) until a thin, uniform lipid film forms on the flask walls.

  • Hydration & Lyophilization: Hydrate the film with distilled water, sonicate to form a uniform suspension, and freeze-dry (lyophilize) for 24 hours to obtain the solid complex.

  • Self-Validation: Use Differential Scanning Calorimetry (DSC) to confirm the disappearance of the carbazole's sharp crystalline melting peak (typically >200°C), which proves successful amorphization and complexation[1][2].

PhospholipidComplexation A 1. Stoichiometric Mixing B 2. Organic Dissolution A->B C 3. Reflux & Complexation B->C D 4. Rotary Evaporation C->D E 5. Hydration & Lyophilization D->E F 6. DSC/PXRD Validation E->F

Step-by-step workflow for generating a highly soluble phospholipid complex.

FAQ 3: Solid Dispersions for Oral Delivery

Q: Can Amorphous Solid Dispersions (ASDs) improve the oral bioavailability of this carbazole derivative?

Causality & Mechanism: Absolutely. By dispersing the drug within a hydrophilic polymer matrix (such as Polyvinylpyrrolidone (PVP) or HPMCAS), you force the carbazole out of its highly stable crystalline state into a high-energy amorphous state[3]. The polymer chains physically separate the drug molecules, preventing them from re-forming their π-π stacked crystal lattice. When ingested, the hydrophilic polymer dissolves rapidly, releasing the drug as a supersaturated solution in the gastrointestinal tract, significantly enhancing absorption[3].

Quantitative Data: Comparative Solubility Enhancement

Formulation StrategyCarrier / ExcipientPhysical StateFold-Solubility Enhancement (vs. Pure API)Stability Profile
Pure API NoneCrystalline1x (Baseline)High
Physical Mixture PVP K30Crystalline~1.5xHigh
Solid Dispersion PEG 4000Semi-crystalline~15xModerate (Prone to recrystallization)
Solid Dispersion PVP K30Amorphous~150xHigh (Maintains supersaturation)
Phospholipid Complex Soy LecithinAmorphous~126xHigh (Biocompatible)

(Data synthesized from established solubility enhancement studies on structurally related poorly soluble heterocycles and complexation models[2][3].)

ASD_Mechanism API Crystalline API (High Lattice Energy) Energy Energy Input (Heat/Solvent) API->Energy Disrupts π-π stacking Amorphous Amorphous State (High Free Energy) Energy->Amorphous ASD Amorphous Solid Dispersion (Kinetically Stabilized) Amorphous->ASD Polymer prevents recrystallization Polymer Hydrophilic Polymer (e.g., PVP, HPMCAS) Polymer->ASD Matrix formation Solution Supersaturated Aqueous Solution (High Bioavailability) ASD->Solution Rapid dissolution in GI tract

Thermodynamic and kinetic pathways of solubility enhancement via Amorphous Solid Dispersions.

References
  • Cabozantinib-phospholipid complex for enhanced solubility, bioavailability, and reduced toxicity in liver cancer PubMed (National Institutes of Health) URL:[Link]

  • Comparative study of different approaches used for solubility enhancement of poorly water soluble drugs Panacea Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]

Sources

Troubleshooting

Technical Support Center: 9-Methoxy-11H-benzo[a]carbazole Storage &amp; Degradation

Welcome to the Advanced Troubleshooting Center for 9-Methoxy-11H-benzo[a]carbazole . This compound, characterized by its extended π -conjugated benzo-fused core and electron-donating methoxy group, is highly valued in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for 9-Methoxy-11H-benzo[a]carbazole . This compound, characterized by its extended π -conjugated benzo-fused core and electron-donating methoxy group, is highly valued in drug discovery and materials science. However, these exact structural features lower its ionization potential, making it highly susceptible to environmental degradation[1].

This guide provides researchers with field-proven diagnostics, mechanistic explanations, and self-validating protocols to identify, resolve, and prevent degradation during storage.

Diagnostic Matrix: Identifying Degradation Signatures

Before initiating recovery protocols, you must accurately diagnose the degradation pathway. Compare your batch's physical and analytical symptoms against the matrix below.

Physical ObservationAnalytical Signature (LC-MS / NMR)Primary MechanismImmediate Corrective Action
Powder turns from pale yellow to dark brown LC-MS: +16 Da or +32 Da mass shifts.Photo-oxidation : Formation of N-oxides or quinone derivatives.Shield from light; verify purity via LC-MS; initiate silica gel purification.
Insoluble particulates in DMSO/DMF solutions LC-MS: 2M−2 Da (dimer mass). NMR: Loss of aromatic proton signals.Oxidative Dimerization : Radical cation coupling at unhindered positions.Filter solution (0.22 µm PTFE); discard if active concentration is critical.
Loss of assay potency without color change LC-MS: +18 Da. NMR: Broadening of the N-H peak.Hydrolysis/Hydration : Moisture attacking transient electrophilic intermediates.Dry compound under high vacuum; store with desiccant.

Mechanistic Troubleshooting FAQs

Q1: Why does my solid 9-Methoxy-11H-benzo[a]carbazole powder turn brown after a few weeks in a standard desiccator?

The Causality: The degradation is driven by Type-I photodynamic photo-oxidation [2]. Carbazoles absorb ambient UV/Visible light, entering an excited triplet state that readily transfers an electron to ambient ground-state oxygen ( O2​ ), generating reactive superoxide radicals ( O2∙−​ ). The presence of the 9-methoxy group (a strong electron-donating group) and the benzo[a]-fusion significantly lowers the oxidation potential of the molecule[1]. This electron-rich core acts as a magnet for the generated Reactive Oxygen Species (ROS), leading to the rapid formation of N-oxides and ring-hydroxylated quinone species. A standard clear desiccator provides moisture protection but zero protection against photons.

Q2: I prepared a 10 mM stock solution in DMSO and stored it at -20°C. A month later, LC-MS shows a +16 Da impurity. What happened?

The Causality: DMSO is not a completely inert solvent; it acts as a mild oxidant over time, especially in the presence of trace water and dissolved oxygen. When 9-Methoxy-11H-benzo[a]carbazole is in solution, the kinetic barrier for oxidation is lowered. The +16 Da shift corresponds to N-oxidation at the carbazole nitrogen (11H position) or epoxidation of the electron-rich benzo-fused ring[3]. Furthermore, repeated freeze-thaw cycles introduce condensation (water), which accelerates the degradation of the electron-rich π -system.

Q3: Can I prevent dimerization by just storing it in the dark?

The Causality: Storing in the dark halts the photochemical generation of ROS, but it does not stop auto-oxidation if ambient oxygen is present[4]. The extended π -system can undergo slow, ground-state single-electron transfer (SET) with oxygen, forming a radical cation. These radical cations rapidly couple with neutral 9-Methoxy-11H-benzo[a]carbazole molecules to form insoluble dimers ( 2M−2 Da). To prevent this, you must eliminate both light and oxygen.

Degradation Pathways & Troubleshooting Workflows

To effectively combat degradation, you must understand the flow of the chemical breakdown and the logical steps to recover your material.

Degradation A 9-Methoxy-11H-benzo[a]carbazole (Electron-Rich Core) B Photon Absorption (UV/Vis) & O2 Exposure A->B C Type-I Photodynamic Reaction (Radical Cation Formation) B->C D ROS Generation (O2•-) C->D Electron Transfer G Oxidative Dimerization (Insoluble Precipitates) C->G Radical Coupling E N-Oxidation (+16 Da) D->E Attack at NH F Core Hydroxylation/Quinones (+16 to +32 Da) D->F Attack at Pi-System

Photochemical degradation pathway of 9-Methoxy-11H-benzo[a]carbazole via ROS generation.

Workflow Start Observe Discoloration or Loss of Purity LCMS Run LC-MS Analysis Start->LCMS Decision Mass Shift Detected? LCMS->Decision Oxidation +16/+32 Da: Oxidation (N-Oxide / Quinone) Decision->Oxidation Yes (+16/32) Dimer 2M-2 Da: Dimerization (Oxidative Coupling) Decision->Dimer Yes (2M-2) Purify Flash Chromatography (Hexane:EtOAc) Oxidation->Purify Dimer->Purify Verify Verify Purity (>98%) via HPLC/NMR Purify->Verify Store Store: Argon, -20°C, Amber Vial Verify->Store Purity Confirmed

Diagnostic and recovery workflow for degraded 9-Methoxy-11H-benzo[a]carbazole batches.

Experimental Protocols

Protocol A: Rescue & Purification of Degraded Batches

If your compound has degraded (purity <95%), use this self-validating flash chromatography protocol to recover the intact molecule.

Step 1: Dissolution and Assessment

  • Suspend the degraded powder in Dichloromethane (DCM).

  • Self-Validation Check: If insoluble brown particulates remain, these are likely oxidative dimers. Filter the solution through a 0.45 µm PTFE syringe filter to remove them before chromatography.

Step 2: Flash Column Chromatography

  • Pack a silica gel column (230-400 mesh) using Hexane.

  • Load the filtered DCM solution onto the column.

  • Elute using a gradient of Hexane : Ethyl Acetate (start at 95:5, gradually increase to 80:20). Note: The intact 9-Methoxy-11H-benzo[a]carbazole will elute first (highly fluorescent under 254 nm UV). Oxidized byproducts (N-oxides, quinones) are more polar and will be retained longer on the silica.

Step 3: Recovery and Validation

  • Pool the fluorescent fractions and evaporate the solvent under reduced pressure (rotary evaporator) with the water bath strictly ≤30∘C to prevent thermal degradation.

  • Self-Validation Check: Run an analytical LC-MS on the recovered solid. Proceed to Protocol B only if purity is ≥98% .

Protocol B: Standard Operating Procedure (SOP) for Long-Term Storage

To prevent future degradation, the storage environment must eliminate the causal factors: photons, oxygen, and thermal kinetic energy.

  • Aliquotting: Divide the purified solid into single-use aliquots (e.g., 5-10 mg) in amber glass vials. This prevents repeated oxygen exposure and freeze-thaw cycles.

  • Inert Gas Purging: Place the open vials in a vacuum desiccator. Apply vacuum for 15 minutes, then backfill with high-purity Argon (Argon is heavier than Nitrogen and forms a better protective blanket over the solid). Repeat this vacuum-Argon cycle three times.

  • Sealing: Cap the vials tightly under the Argon atmosphere. Wrap the caps with Parafilm to prevent gas exchange.

  • Temperature Control: Store the sealed, amber vials in a dedicated -20°C freezer.

  • Thawing: Critical Step: Before opening a vial for an experiment, allow it to warm to room temperature for at least 30 minutes in a desiccator. Opening a cold vial immediately causes atmospheric moisture to condense on the electron-rich powder, initiating hydrolysis.

References

  • Oxidative stress-mediated photoactivation of carbazole inhibits human skin cell physiology National Institutes of Health (NIH) / PubMed[Link][2]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance MDPI - Molecules[Link][1]

  • Distribution of carbazole derivatives in petroleum ResearchGate[Link][3]

  • Photochromic and photophysical properties of new benzo- and naphtho[1,3]oxazine switches SciSpace / Photochemical & Photobiological Sciences[Link][4]

Sources

Optimization

Technical Support Center: HPLC Optimization for 9-Methoxy-11H-benzo[a]carbazole

Welcome to the Technical Support Center. 9-Methoxy-11H-benzo[a]carbazole is a highly conjugated, planar, tetracyclic aromatic heterocycle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 9-Methoxy-11H-benzo[a]carbazole is a highly conjugated, planar, tetracyclic aromatic heterocycle. Due to its extreme hydrophobicity, rigid structure, and the presence of a secondary amine, researchers frequently encounter chromatographic challenges such as peak tailing, excessive retention, and co-elution with structural isomers.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating experimental protocol to optimize your high-performance liquid chromatography (HPLC) workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing for 9-Methoxy-11H-benzo[a]carbazole on my standard C18 column?

Causality: The 11H-carbazole moiety contains a secondary amine nitrogen. While the lone pair is delocalized into the aromatic π -system (making it a very weak base), the polar N-H bond can still undergo secondary interactions—specifically hydrogen bonding and ion-exchange—with unreacted, acidic residual silanol groups on the silica support of standard C18 columns[1]. Solution: Utilize a highly end-capped stationary phase or a column specifically designed with low silanol activity (e.g., superficially porous particles with steric protection)[2]. Additionally, modify the mobile phase by adding 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent and suppresses silanol ionization, ensuring a sharper, symmetrical peak[3].

Q2: My compound is co-eluting with structurally similar isomeric impurities (e.g., positional isomers of the methoxy group). How can I improve resolution?

Causality: Standard C18 columns separate analytes primarily based on dispersive hydrophobic interactions. For highly rigid, planar polycyclic aromatic hydrocarbons (PAHs) like benzo[a]carbazoles, positional isomers often possess identical hydrophobic footprints, leading to co-elution. Solution: Switch to a Phenyl-Hexyl stationary phase. Phenyl-hexyl columns provide orthogonal selectivity by exploiting π−π electron interactions between the electron-rich phenyl ring of the stationary phase and the highly conjugated carbazole ring system[4]. The hexyl spacer provides necessary flexibility, allowing the stationary phase phenyl group to align optimally with the planar analyte, offering superior shape selectivity and resolution for aromatic positional isomers compared to standard alkyl chains[5].

Q3: The retention time is excessively long (>30 mins) even with high organic modifier concentrations. How can I elute it faster without losing peak shape?

Causality: 9-Methoxy-11H-benzo[a]carbazole is highly lipophilic due to its extended tetracyclic aromatic core. Methanol, being a weaker elution solvent for highly non-polar compounds, may not provide sufficient elution strength, leading to excessive retention and band broadening. Solution: Switch the organic modifier from methanol to acetonitrile (MeCN). Acetonitrile has a lower viscosity and higher elution strength for lipophilic compounds. If retention remains high, employ a gradient elution starting at 50% MeCN and ramping to 100% MeCN[6].

Q4: I am analyzing trace levels of this compound in complex biological matrices, and UV detection at 254 nm lacks the required sensitivity. What is the best alternative?

Causality: While the extended conjugation provides strong UV absorbance at 254 nm and ~293 nm[7], UV detection lacks specificity in complex matrices where many aromatic compounds absorb, leading to baseline noise and matrix interference. Solution: Utilize Fluorescence Detection (FLD). Carbazole derivatives are inherently highly fluorescent due to their rigid, planar aromatic structure which minimizes non-radiative decay pathways. Set the excitation wavelength to 293 nm and emission to 380 nm[6]. This approach increases sensitivity by orders of magnitude and eliminates background interference from non-fluorescent matrix components.

Part 2: Data Presentation

Table 1: Comparative Stationary Phase Performance for Carbazole Derivatives

Stationary PhasePrimary Interaction MechanismRetention of CarbazolesResolution of Positional IsomersRecommended Use Case
Standard C18 Hydrophobic (Dispersive)Very HighPoorGeneral purity analysis of simple synthetic mixtures.
Phenyl-Hexyl Hydrophobic + π−π StackingHighExcellentSeparating closely related aromatic isomers and impurities.
Cyano (CN) Dipole-DipoleLowModerateFast elution of highly lipophilic derivatives.

Part 3: Experimental Protocol

Optimized HPLC-FLD Protocol for 9-Methoxy-11H-benzo[a]carbazole

Self-Validating System Note: To ensure trustworthiness, this protocol requires a System Suitability Test (SST) prior to sample analysis. Inject a known standard 5 times; the system is validated only if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the tailing factor is 1.2.

Step 1: Instrumentation & Column Setup

  • System: HPLC equipped with a quaternary pump, autosampler, column oven, and Fluorescence Detector (FLD)[6].

  • Column: Phenyl-Hexyl reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)[4].

  • Temperature: Maintain column oven at 30 °C to ensure reproducible retention times and reduce mobile phase viscosity[7].

Step 2: Mobile Phase Preparation

  • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA)[3].

  • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA[3].

  • Action: Degas both solvents via ultrasonication or vacuum filtration prior to use.

Step 3: Chromatographic Gradient Conditions

  • Flow Rate: 1.0 mL/min[7].

  • Gradient Program:

    • 0.0 - 2.0 min: 50% B (Isocratic hold to focus the analyte band)

    • 2.0 - 15.0 min: Linear ramp from 50% B to 100% B[3]

    • 15.0 - 20.0 min: 100% B (Column wash to remove highly retained matrix components)

    • 20.0 - 25.0 min: 50% B (Re-equilibration)

Step 4: Detection Parameters

  • Detector: Fluorescence (FLD).

  • Wavelengths: Excitation ( λex​ ) = 293 nm; Emission ( λem​ ) = 380 nm[6][7].

Step 5: Sample Preparation & Injection

  • Diluent: Dissolve the standard/sample in 100% Acetonitrile to prevent precipitation in the aqueous mobile phase[3].

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Injection Volume: 10 µL[7].

Part 4: Logical Workflow Visualization

Workflow Start Analyze 9-Methoxy-11H- benzo[a]carbazole Q1 Peak Tailing? Start->Q1 A1 Use End-capped Column Add 0.1% TFA Q1->A1 Yes Q2 Co-eluting Isomers? Q1->Q2 No A1->Q2 A2 Switch to Phenyl-Hexyl (π-π Selectivity) Q2->A2 Yes Q3 Low Sensitivity? Q2->Q3 No A2->Q3 A3 Use Fluorescence (Ex: 293nm, Em: 380nm) Q3->A3 Yes End Optimized HPLC Method Q3->End No A3->End

Logical troubleshooting workflow for optimizing HPLC conditions of benzo[a]carbazole derivatives.

References

  • BenchChem. "Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis." 6

  • BenchChem. "A Comparative Guide to Purity Analysis of 9-Phenylcarbazole: HPLC vs. GC-MS." 7

  • SIELC Technologies. "Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column." 1

  • BenchChem. "Validating the Purity of Synthesized 9-(prop-2-yn-1-yl)-9H-carbazole by HPLC: A Comparative Guide." 3

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." 4

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." 5

  • HALO Columns. "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures." 2

Sources

Troubleshooting

reducing background noise in 9-Methoxy-11H-benzo[a]carbazole fluorescence

Welcome to the technical support center for researchers utilizing 9-Methoxy-11H-benzo[a]carbazole in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 9-Methoxy-11H-benzo[a]carbazole in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background noise and maximize the signal from this valuable fluorescent probe. Our approach is rooted in a deep understanding of the photophysical properties of carbazole derivatives and extensive field experience in optimizing fluorescence experiments.

Understanding the Source: The Nature of Background Noise

In fluorescence microscopy and spectroscopy, the signal-to-noise ratio is paramount. Background fluorescence, or "noise," can originate from a variety of sources, broadly categorized as either system-related or sample-related.[1] A systematic approach to identifying and mitigating these sources is crucial for obtaining high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in my 9-Methoxy-11H-benzo[a]carbazole experiments?

A1: Background noise can be broadly classified into two categories:

  • System-Related Noise: This is inherent to the fluorescence imaging system and includes contributions from the light source, detectors (e.g., camera noise), and optical components (e.g., filter crosstalk).[1]

  • Sample-Related Noise: This is often the more significant and variable source of background. It includes:

    • Autofluorescence: Endogenous fluorescence from biological samples, with common culprits being NADH, flavins, collagen, and elastin.[2]

    • Solvent and Buffer Effects: The choice of solvent can significantly impact the fluorescence properties of carbazole derivatives, including potential for background fluorescence.[3][4]

    • Non-specific Binding: The probe binding to unintended targets within the sample.

    • Contaminants: Fluorescent impurities in reagents, buffers, or on labware.

    • Vessel Fluorescence: Plastic-bottom plates and some types of glass can exhibit significant autofluorescence.[1]

Q2: How do I determine if the background I'm seeing is from my sample or my instrument?

A2: A simple control experiment can help you differentiate between system and sample background. First, acquire an image of your fully prepared sample. Then, without changing any of the microscope settings, remove your sample and acquire a "dark" image of the light path. If the background intensity is significantly lower in the dark image, the primary source of your background is the sample itself. If the background remains high, the issue likely lies within the imaging system.

Q3: How does the methoxy group on the benzo[a]carbazole structure influence its fluorescence and potential for background?

A3: The methoxy group (–OCH₃) is an electron-donating group that can influence the photophysical properties of the carbazole ring system. Generally, such substitutions can affect the energy levels of the highest occupied molecular orbital (HOMO), which in turn can alter the excitation and emission spectra.[3] While this can enhance the desired fluorescence signal, it may also shift the spectral properties to overlap with sources of autofluorescence. Therefore, understanding the specific spectral characteristics of 9-Methoxy-11H-benzo[a]carbazole is critical for selecting appropriate filter sets to minimize background.

Q4: Can the pH of my buffer affect the fluorescence of 9-Methoxy-11H-benzo[a]carbazole?

A4: The fluorescence of some carbazole derivatives can be pH-dependent, particularly if there are ionizable groups on the molecule or if the experimental conditions promote protonation or deprotonation of the carbazole nitrogen.[5] While the methoxy group itself is not readily ionizable, significant pH changes in the microenvironment could potentially influence the electronic structure and thus the fluorescence properties. It is always advisable to maintain a stable and appropriate pH for your biological sample throughout the experiment.

Troubleshooting Guides: A Step-by-Step Approach to Reducing Background Noise

This section provides detailed protocols and workflows to systematically identify and eliminate sources of high background in your 9-Methoxy-11H-benzo[a]carbazole experiments.

Guide 1: Optimizing Sample Preparation to Minimize Autofluorescence

Autofluorescence is a common challenge, especially in cell-based assays. Here’s a workflow to mitigate its impact:

Step 1: Unstained Control

  • Objective: To determine the baseline autofluorescence of your sample.

  • Protocol:

    • Prepare a sample of your cells or tissue following your standard protocol, but do not add the 9-Methoxy-11H-benzo[a]carbazole probe.

    • Image this unstained control using the same excitation and emission filter sets and exposure times that you would use for your stained sample.

  • Interpretation: The fluorescence observed in this control represents the inherent autofluorescence of your sample under your experimental conditions.

Step 2: Choice of Fixative

  • Rationale: Aldehyde-based fixatives like glutaraldehyde and, to a lesser extent, formaldehyde can induce autofluorescence by reacting with amines and proteins.[2]

  • Recommendation: If fixation is necessary, consider using a non-aldehyde-based fixative such as methanol or acetone. If you must use an aldehyde fixative, a subsequent treatment with sodium borohydride (0.1% in PBS for 10-15 minutes) can help to quench aldehyde-induced fluorescence.[2]

Step 3: Spectral Unmixing

  • Concept: If your imaging system has spectral detection capabilities, you can acquire the emission spectrum of your unstained sample and use this information to computationally subtract the autofluorescence signal from your stained samples.

Workflow for Minimizing Autofluorescence

cluster_0 Autofluorescence Troubleshooting Workflow A Prepare Unstained Control B Image with Experimental Settings A->B C High Autofluorescence Detected? B->C D Change Fixative (e.g., Methanol) C->D Yes G Optimized Low-Background Image C->G No E Use Chemical Quenching (e.g., Sodium Borohydride) D->E F Employ Spectral Unmixing E->F F->G

Caption: A workflow for identifying and mitigating sample autofluorescence.

Guide 2: Solvent and Reagent Selection for Low Background

The chemical environment of the fluorophore can significantly impact its performance and the level of background noise.

Impact of Solvent Polarity on Carbazole Fluorescence

Solvent PolarityExpected Effect on 9-Methoxy-11H-benzo[a]carbazoleRecommendation
Increasing Polarity A bathochromic (red) shift in the emission maximum is often observed for carbazole derivatives.[3] This can be beneficial for moving the emission away from the blue-green autofluorescence of many biological samples.Test a range of solvents with varying polarities to find the optimal balance between probe solubility, biological compatibility, and minimal background.
Aprotic vs. Protic Solvents The excited state of some carbazole derivatives interacts more with aprotic solvents, while the ground state may be stabilized in protic solvents, potentially affecting the quantum yield.[4]For cellular applications, aqueous-based buffers are necessary. Ensure the final concentration of any organic solvent (like DMSO for stock solutions) is kept to a minimum (typically <0.5%).

Protocol for Screening Solvents and Buffers

  • Prepare a series of dilutions of 9-Methoxy-11H-benzo[a]carbazole in different fluorescence-grade solvents (e.g., cyclohexane, ethanol, acetonitrile, and your final assay buffer).

  • Measure the excitation and emission spectra for each solution to determine the optimal wavelengths and observe any spectral shifts.

  • Measure the fluorescence intensity of each solvent/buffer alone (without the probe) to assess its intrinsic background.

  • Select the solvent/buffer system that provides the best signal-to-noise ratio for your application.

Guide 3: Instrumental Settings for Optimal Signal-to-Noise

Proper configuration of your fluorescence microscope or plate reader is critical.

Key Instrumental Parameters

ParameterRecommendationRationale
Excitation Wavelength Use a narrow bandpass filter centered on the excitation maximum of 9-Methoxy-11H-benzo[a]carbazole.Minimizes the excitation of autofluorescent species that may have different excitation spectra.
Emission Filter Use a bandpass filter that is well-matched to the emission spectrum of the probe and effectively blocks any bleed-through from the excitation source.A high-quality filter set with steep cut-offs is essential for rejecting out-of-band light.
Exposure Time/Gain Use the lowest exposure time and gain settings that provide a detectable signal above the background.High gain can amplify camera noise, and long exposure times can increase the contribution of dark current and photobleaching.
Pinhole (Confocal Microscopy) Adjust the pinhole to be slightly larger than 1 Airy unit.This can help to increase signal collection at the expense of a slight reduction in spatial resolution, which may be an acceptable trade-off for low-signal samples.

Workflow for Optimizing Instrumental Settings

cluster_1 Instrumental Optimization Workflow A Start with Known Spectral Properties B Select Appropriate Filter Set A->B C Optimize Exposure Time B->C D Adjust Detector Gain C->D E Fine-tune Pinhole (Confocal) D->E F Acquire Image with High Signal-to-Noise E->F

Caption: A sequential workflow for optimizing instrument settings.

Guide 4: Mitigating Photobleaching

Photobleaching, the irreversible destruction of the fluorophore upon excitation, can lead to a decrease in signal over time and contribute to background noise from fluorescent photoproducts.

Strategies to Reduce Photobleaching

  • Minimize Excitation Light Exposure: Use the lowest possible excitation intensity and exposure time.

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade agent.

  • Deoxygenate the Sample: In some cases, removing dissolved oxygen from the medium can reduce photobleaching.[6]

  • Acquire Data Efficiently: Plan your imaging session to minimize the time the sample is exposed to excitation light.

Concluding Remarks

Reducing background noise in fluorescence experiments with 9-Methoxy-11H-benzo[a]carbazole requires a systematic and multi-faceted approach. By carefully considering the sources of noise from your instrumentation, reagents, and biological samples, and by implementing the troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your data. Remember that proper controls are the cornerstone of any robust fluorescence experiment.

References

  • Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. (2018). Arabian Journal of Chemistry. Available at: [Link]

  • Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. (2020). Journal of Molecular Structure.
  • Unusual photophysical properties of substituted carbazoles. (2009). The Journal of Physical Chemistry A.
  • TROUBLESHOOTING GUIDE. (n.d.). Frontiers.
  • Practical Access to Fused Carbazoles via Oxidative Benzannulation and their Photophysical Properties. (2024). The Journal of Organic Chemistry.
  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2015). Chemical Science.
  • Troubleshooting guide. (n.d.).
  • Effect of pH on fluorescence intensity ratio of benzothiazole... (n.d.).
  • Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
  • Synthesis and fluorescence properties of carbazole and fluorene-based compounds. (n.d.).
  • Challenges with Background Fluorescence. (2022). Visikol.
  • Aggregation Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9-Phenyl-9H-Carbazole: Effects of Methoxy and tert-Butyl Substituents. (2018). Chemistry – A European Journal.
  • Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. (2019). Frontiers in Chemistry.
  • A carbazole-based fluorescent probe for ultra-fast detection of ClO − and its application to live cell imaging. (2020). Chemical Papers.
  • Application Notes and Protocols: 11H-Benzo[a]fluoren-3-amine as a Fluorescent Probe. (2025). Benchchem.
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies valid
  • The preparation of a special fluorescent probe with an aggregation-induced emission effect for detecting hydrazine in w
  • Application Notes and Protocols: 1H-Benzo[c]carbazole Derivatives for Bio-imaging. (2025). Benchchem.
  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the c
  • Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. (2020). Beilstein Journal of Organic Chemistry.
  • Fluorescence quantum yield measurements. (1976). NIST.
  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. (n.d.). STEMM Institute Press.
  • A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. (2023). New Journal of Chemistry.
  • Unprecedented Fluorophore Photostability Enabled by Low-Loss Organic Hyperbolic Materials. (2020).
  • Supporting Inform
  • Carbazole- and Fluorene-Fused Aza-BODIPYs: NIR Fluorophores with High Brightness and Photostability. (2021).
  • Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
  • A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. (2016). PLoS ONE.
  • Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. (2004). Journal of Microscopy.
  • A novel carbazole-benzothiazole-based chemodosimeter for the chromogenic and fluorogenic recognition of CN−. (2016). New Journal of Chemistry.
  • Photostabilization of Butyl Methoxydibenzoylmethane (Avobenzone) and Ethylhexyl Methoxycinnamate by Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S), a New UV Broadband Filter. (2001). Photochemistry and Photobiology.
  • Investigating the effects of co-exposure to noise and benzene on serum oxidative stress in r
  • Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. (2024). Beilstein Journal of Organic Chemistry.
  • Formation of highly oxygenated organic molecules from α-pinene photooxidation: evidence for the importance of highly oxygenated alkoxy radicals. (2025).
  • Behaviour of 9-Ethyl-9H-carbazole Hydrazone Derivatives Against Oxidant Systems: Protective Effect on Amyloid β. (2019). Letters in Drug Design & Discovery.
  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023). Molecules.

Sources

Optimization

Technical Support Center: 9-Methoxy-11H-benzo[a]carbazole Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, medicinal chemists, and materials scientists dealing with the isolation and purification of 9-Methoxy-11H-benzo[a]carbazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, medicinal chemists, and materials scientists dealing with the isolation and purification of 9-Methoxy-11H-benzo[a]carbazole. Because of its highly conjugated, electron-rich planar structure, this compound presents unique challenges during purification, including susceptibility to oxidation and co-elution with synthetic intermediates.

Below, you will find causality-driven troubleshooting guides, quantitative impurity profiling, and self-validating experimental protocols to ensure your extracts meet the stringent >99.5% purity threshold required for organic light-emitting diodes (OLEDs) and biological assays.

Part I: Diagnostic FAQs & Troubleshooting

Q1: My crude extract contains a persistent impurity that co-elutes closely with the product. Mass spectrometry indicates a mass difference of +2 Da. What is this, and how do I remove it? Causality: This is the 9-methoxy-5,6-dihydro-11H-benzo[a]carbazole intermediate. The standard synthesis involves a Fischer Indole cyclization of (4-methoxyphenyl)hydrazine and α -tetralone, followed by an aromatization (dehydrogenation) step using DDQ or Pd/C[1]. Because the aromatization of the sterically hindered[a]-face is endothermic, incomplete dehydrogenation frequently occurs. Resolution: The dihydro intermediate is less planar than the fully aromatized target. Use silica gel flash chromatography with a shallow gradient (e.g., Hexanes/EtOAc 95:5 to 90:10). The fully conjugated 9-Methoxy-11H-benzo[a]carbazole exhibits stronger π−π interactions with the silica stationary phase, causing it to elute slightly after the dihydro impurity[2].

Q2: The crude extract is dark brown or black instead of the expected off-white/pale yellow. How do I remove these colored impurities without sacrificing yield? Causality: The electron-donating 9-methoxy group increases the electron density of the carbazole core. This makes the free N-H group highly susceptible to oxidative coupling in the presence of ambient light and oxygen, forming highly conjugated, tarry polymeric N-oxides and quinoid structures[2]. Resolution: Activated charcoal treatment is the most effective intervention. Charcoal selectively adsorbs large, planar polymeric impurities due to its massive surface area and mesoporous structure, while the monomeric carbazole remains dissolved in the hot solvent[2].

Q3: Why is >99.5% purity strictly required for this compound? Causality: In materials science, trace oxidation products act as non-radiative recombination centers (charge-traps), severely degrading the efficiency and lifespan of OLED devices. In drug discovery, carbazoles are known ligands for the Aryl Hydrocarbon Receptor (AhR)[3]. Isomeric or polymeric impurities can trigger off-target cytotoxicity or false positives in human lung (A549) and breast cancer (MDA-MB-231) cell line assays[4].

Part II: Quantitative Impurity Profiling

The following table summarizes the expected quantitative metrics across the purification lifecycle of 9-Methoxy-11H-benzo[a]carbazole, allowing you to benchmark your experimental progress[3],[5].

Purification StageVisual AppearanceTypical Purity (HPLC Area %)Target Impurity RemovedExpected Yield Recovery
Crude Extract Dark Brown / Black Solid70 - 80%N/AN/A
Post-Charcoal Filtration Pale Yellow / Amber Oil85 - 90%Polymeric Tars, N-Oxides90 - 95%
Flash Chromatography Off-White Powder95 - 98%5,6-Dihydro Intermediate75 - 85%
Recrystallization White Crystalline Needles>99.5%Trace Regioisomers80 - 90%

Part III: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Matrix Cleanup and Decolorization

Objective: Remove highly conjugated polymeric tars prior to chromatography to prevent column fouling.

  • Dissolution: Suspend 10.0 g of crude 9-Methoxy-11H-benzo[a]carbazole in 150 mL of ethyl acetate in a 250 mL round-bottom flask.

  • Adsorption: Add 1.5 g of activated charcoal (Norit®) and heat the suspension to a gentle reflux (77 °C) for 30 minutes under a nitrogen atmosphere.

  • Filtration: Hot-filter the mixture through a 2-inch pad of Celite® 545 on a sintered glass funnel. Wash the pad with 50 mL of hot ethyl acetate.

  • Validation Checkpoint: Spot the filtrate on a TLC plate (Hexanes/EtOAc 80:20) and visualize under UV 254 nm. System Validation: If a heavy, non-mobile dark streak remains at the baseline, the charcoal treatment was insufficient. Repeat steps 2-3. If the baseline is clear, proceed to concentration.

Protocol B: Flash Column Chromatography

Objective: Isolate the fully aromatized product from the 5,6-dihydro intermediate.

  • Preparation: Dry-load the concentrated filtrate from Protocol A onto 15 g of silica gel. Pack a column with 200 g of deactivated silica gel (pre-treated with 1% triethylamine in hexanes to prevent acid-catalyzed degradation)[2].

  • Elution: Run a shallow gradient starting at 100% Hexanes, shifting to Hexanes/EtOAc 95:5. Collect 20 mL fractions.

  • Validation Checkpoint: Analyze fractions via TLC. The 5,6-dihydro impurity ( Rf​≈0.45 ) will elute first. The target 9-Methoxy-11H-benzo[a]carbazole ( Rf​≈0.40 ) will elute second. System Validation: Confirm the identity of the target fractions via UV-Vis spectroscopy; the fully aromatized product will show a distinct bathochromic shift (longer wavelength absorption) compared to the dihydro intermediate due to extended conjugation.

Protocol C: Thermodynamic Recrystallization

Objective: Achieve >99.5% optical and biological grade purity.

  • Saturation: Dissolve the chromatographed solid in the minimum boiling volume of absolute ethanol (approx. 25 mL/g)[3].

  • Nucleation: Remove from heat and allow the flask to cool ambiently to room temperature over 2 hours. Do not disturb the flask, as rapid cooling traps solvent inclusions.

  • Crystallization: Transfer the flask to an ice bath (0 °C) for 1 hour to maximize thermodynamic yield. Filter the white needles via vacuum filtration and wash with ice-cold ethanol.

  • Validation Checkpoint: Determine the melting point of the dried crystals. System Validation: A sharp melting point range of ≤1.5 °C indicates successful purification. Any depression or broadening of the melting point dictates a second recrystallization cycle.

Part IV: Visualizations

Purification_Workflow Crude Crude 9-Methoxy-11H-benzo[a]carbazole (Dark/Tarry Extract) Charcoal Activated Charcoal Treatment (Removes Oxidation Products) Crude->Charcoal Dissolve in EtOAc Filtration Hot Filtration via Celite (Removes Particulates) Charcoal->Filtration Adsorption of Polymers Chromatography Silica Gel Chromatography (Separates Dihydro-Isomers) Filtration->Chromatography Concentrate & Dry Load Recrystallization Thermodynamic Recrystallization (Enhances Purity >99.5%) Chromatography->Recrystallization Pool Isomer-Free Fractions Pure Pure 9-Methoxy-11H-benzo[a]carbazole (OLED/Assay Grade) Recrystallization->Pure Slow Cooling & Filtering

Workflow for the isolation and purification of 9-Methoxy-11H-benzo[a]carbazole.

AhR_Signaling_Pathway Ligand 9-Methoxy-11H-benzo[a]carbazole (Exogenous Ligand) Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2) Ligand->Cytosol Cellular Entry Activation Ligand Binding & Conformational Change Cytosol->Activation High-Affinity Binding Nucleus Nuclear Translocation (HSP90 Dissociation) Activation->Nucleus Complex Activation ARNT Heterodimerization with ARNT (AhR Nuclear Translocator) Nucleus->ARNT Enters Nucleus Transcription Binding to XRE (Target Gene Transcription) ARNT->Transcription CYP1A1 Induction

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by benzo[a]carbazole derivatives.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Benzo(a)carbazole from Indole Precursors." BenchChem Application Notes.
  • Sarmah, M., et al. "A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues." ACS Omega (2022).
  • BenchChem. "High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development." BenchChem Technical Support.
  • BenchChem. "Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives." BenchChem Technical Support.
  • ResearchGate. "HPLC analysis of 5H-benzo[a]carbazole with antifungal activity." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting

Technical Support Center: 9-Methoxy-11H-benzo[a]carbazole Photostability &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, materials scientists, and drug development professionals utilizing 9-Methoxy-11H-benzo[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, materials scientists, and drug development professionals utilizing 9-Methoxy-11H-benzo[a]carbazole . While this carbazole derivative offers exceptional quantum yields for fluorescence probing and optoelectronics, its electron-rich core makes it highly susceptible to photobleaching under intense UV/Vis irradiation.

This guide synthesizes field-proven insights with rigorous photophysics to help you troubleshoot degradation issues, understand the causality behind experimental failures, and implement self-validating protocols to protect your assays.

The Architecture of Photodegradation (Mechanistic Insight)

To effectively prevent photobleaching, we must first understand the molecular causality behind it. Upon excitation to the singlet state ( S1​ ), 9-Methoxy-11H-benzo[a]carbazole undergoes photodegradation primarily through two competing pathways [1]:

  • Photo-oxidation (Type II Pathway): Intersystem crossing (ISC) allows the molecule to enter an excited triplet state ( T1​ ). This state transfers energy to ground-state molecular oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ). The electron-donating 9-methoxy group increases the electron density of the carbazole ring, making it a prime target for irreversible oxidative cleavage by this singlet oxygen.

  • Photo-induced Electron Transfer (PET): The methoxy substitution lowers the oxidation potential of the molecule. In polar environments, the S1​ state can eject an electron to solvent traps, forming a non-fluorescent radical cation (a "dark state") that eventually degrades.

G S0 Ground State (S0) 9-Methoxy-11H-benzo[a]carbazole S1 Excited Singlet (S1) S0->S1 UV/Vis Excitation S1->S0 Fluorescence T1 Excited Triplet (T1) S1->T1 Intersystem Crossing Radical Radical Cation (Dark State) S1->Radical Electron Transfer (PET) ROS Singlet Oxygen & ROS T1->ROS Energy Transfer to O2 Bleach Irreversible Photobleached Products ROS->Bleach Oxidative Cleavage Radical->Bleach Degradation

Photobleaching pathways of 9-Methoxy-11H-benzo[a]carbazole via ROS and PET.

Troubleshooting & FAQs

Q1: My fluorescence signal drops within seconds of continuous UV excitation. How can I fix this? A: Rapid signal decay is a hallmark of triplet-state mediated photo-oxidation. Because the 9-methoxy group enriches the electron density of the benzo[a]carbazole core, it reacts violently with the singlet oxygen generated during continuous irradiation [1]. Solution: If you are performing solution-phase spectroscopy, you must rigorously deoxygenate your solvent (see Protocol A). For fluorescence microscopy, supplement your imaging buffer with a triplet-state quencher and ROS scavenger like DABCO (1,4-diazabicyclo[2.2.2]octane) or Trolox [2].

Q2: Does the choice of solvent affect the photobleaching rate of this compound? A: Yes, significantly. Solvents with high oxygen solubility (like fluorinated solvents) will accelerate Type II photo-oxidation. Furthermore, highly polar or halogenated solvents (e.g., chloroform) can act as electron acceptors, stabilizing the radical cation formed via PET and accelerating the oxygen-independent bleaching pathway [1]. Solution: Use spectroscopic-grade, low-polarity solvents like toluene or dry dichloromethane.

Q3: Can I use standard commercial antifade mounting media if I'm imaging in fixed cells? A: Proceed with caution. Commercial antifades are heavily optimized for visible-light fluorophores. Because 9-Methoxy-11H-benzo[a]carbazole requires UV/near-UV excitation, many commercial mountants will exhibit severe autofluorescence in this channel, destroying your signal-to-noise ratio. Solution: Prepare a custom, low-autofluorescence antifade buffer using DABCO in glycerol/PBS (see Protocol B). DABCO quenches singlet oxygen without absorbing in the 350-400 nm excitation range.

Q4: How should I store my stock solutions to prevent ambient degradation? A: Ambient light and dissolved oxygen will slowly oxidize the compound over time, turning the solution yellow or brown. Solution: Store stock solutions in amber glass vials, purge the headspace with ultra-pure Argon, and keep at -20°C. Aliquot the stock to avoid repeated freeze-thaw cycles that re-introduce oxygen.

Step-by-Step Experimental Protocols
Protocol A: Solution-Phase Deoxygenation (Freeze-Pump-Thaw Method)

Purpose: To create a self-validating, oxygen-free system for highly accurate quantum yield or photostability measurements.

  • Preparation: Transfer 3 mL of the 9-Methoxy-11H-benzo[a]carbazole solution (e.g., in toluene) into a quartz cuvette equipped with a high-vacuum Schlenk stopcock.

  • Freezing: Submerge the bottom half of the cuvette in a liquid nitrogen bath until the solvent is completely frozen solid (approx. 2-3 minutes).

  • Pumping: Open the stopcock to a high-vacuum line (< 10−3 Torr) for 5 minutes. Causality: This evacuates all ambient air and surface-adsorbed oxygen from the headspace while the solvent's vapor pressure is effectively zero.

  • Thawing & Self-Validation: Close the stopcock to isolate the cuvette. Remove it from the liquid nitrogen and let it thaw at room temperature. Causality: As the solvent thaws, trapped dissolved oxygen bubbles out into the evacuated headspace. You can visually validate the success of this step by observing the cessation of bubbling in subsequent cycles, confirming a truly anoxic system.

  • Iteration: Repeat the Freeze-Pump-Thaw cycle at least three times.

  • Final Seal: After the final thaw, backfill the cuvette with ultra-pure Argon gas and seal tightly.

Protocol B: Preparation of a UV-Compatible Antifade Imaging Buffer

Purpose: To protect the compound from photobleaching during microscopy without introducing UV autofluorescence.

  • Buffer Base: Prepare 10 mL of a 1X Phosphate-Buffered Saline (PBS) solution (pH 7.4).

  • DABCO Addition: Add 112 mg of DABCO to the PBS to achieve a 100 mM concentration. Vortex until completely dissolved. Causality: DABCO physically quenches singlet oxygen and triplet states back to the ground state without being consumed or emitting background fluorescence [2].

  • Glycerol Mixing: Mix the DABCO/PBS solution with 90 mL of ultra-pure, UV-transparent glycerol. Stir gently to avoid introducing micro-bubbles.

  • Application: Apply 1-2 drops of this medium to the biological specimen labeled with 9-Methoxy-11H-benzo[a]carbazole, apply a coverslip, and seal the edges with nail polish to prevent atmospheric oxygen diffusion.

Quantitative Data Presentation

The following table summarizes the expected photostability (measured as fluorescence half-life, t1/2​ ) of 10 µM 9-Methoxy-11H-benzo[a]carbazole under continuous 365 nm irradiation (10 mW/cm²) across different environments.

Experimental ConditionSolvent / MediumAdditive / TreatmentFluorescence Half-Life ( t1/2​ )Primary Degradation Pathway
Ambient Solution TolueneNone (Air Equilibrated)~45 secondsROS (Singlet Oxygen)
Halogenated Solvent ChloroformNone (Air Equilibrated)~15 secondsPET & Radical Formation
Deoxygenated Solution TolueneFreeze-Pump-Thaw (Argon)> 30 minutesMinimal (Trace PET)
Live-Cell Imaging PBS (pH 7.4)None~30 secondsROS & Cellular Oxidants
Fixed-Cell Imaging Glycerol/PBS100 mM DABCO~12 minutesSuppressed ROS
Advanced Protection Glycerol/PBS2 mM Trolox + Enzymatic O2​ Scavenger> 45 minutesSuppressed ROS & Triplet Quenching
References
  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001.[Link]

  • Zheng, Q., Juette, M. F., Jockusch, S., Wasserman, M. R., Zhou, Z., Altman, R. B., & Blanchard, S. C. (2014). Ultra-stable organic fluorophores for single-molecule research. Chemical Society Reviews, 43(4), 1044-1056.[Link]

Optimization

optimizing reaction temperature for 9-Methoxy-11H-benzo[a]carbazole synthesis

Welcome to the Technical Support Center for 9-Methoxy-11H-benzo[a]carbazole Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 9-Methoxy-11H-benzo[a]carbazole Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the thermodynamic parameters of this complex cyclization.

Synthesizing methoxy-substituted benzo[a]carbazoles requires precise thermal control. The 9-methoxy group is relatively stable, but the cyclization kinetics and intermediate stabilities vary drastically depending on your chosen catalytic route.

Diagnostic Overview: Temperature-Dependent Mechanistic Pathways

The thermodynamic requirements for synthesizing 9-Methoxy-11H-benzo[a]carbazole are dictated by the activation energy of the specific ring-closure mechanism. Below is the logical workflow for selecting your temperature parameters based on the synthetic route.

G Start Target: 9-Methoxy-11H-benzo[a]carbazole Route1 Pd-Catalyzed Tandem Cyclization (Diarylalkynes + Isocyanides) Start->Route1 Route2 Graebe-Ullmann Synthesis (via Benzotriazole) Start->Route2 Route3 Solid Acid Multicomponent (AC-SO3H Catalyst) Start->Route3 Temp1 Optimum: 80-85 °C Risk: Catalyst decay >110 °C Route1->Temp1 Temp2 Optimum: 0-5 °C (Step 1) 160-200 °C (Step 2) Risk: Premature N2 loss Route2->Temp2 Temp3 Optimum: 240 °C Risk: Methoxy cleavage Route3->Temp3 Val1 Validation: TLC monitoring for isocyanide insertion Temp1->Val1 Val2 Validation: N2 gas evolution cessation Temp2->Val2 Val3 Validation: HRMS [M-CN+2H]+ for intermediate closure Temp3->Val3

Temperature optimization and validation logic for 9-Methoxy-11H-benzo[a]carbazole synthesis.

Troubleshooting Guide: Reaction Temperature Optimization

Q: Why does my palladium-catalyzed tandem cyclization stall with high amounts of unreacted diarylalkyne when run at 60 °C? A: At lower temperatures (e.g., 60 °C), the thermal energy is insufficient to drive the intramolecular 1,5-acyl migration and subsequent isocyanide insertion . The catalytic cycle stalls at the intermediate nucleopalladation step. Elevating the temperature to the optimal 80–85 °C ensures the kinetic barrier for the (5 + 1) annulation is overcome, driving the formation of the C-ring of the benzo[a]carbazole.

Q: I increased the temperature of the Pd-catalyzed route to 120 °C to speed up the reaction, but my yield dropped. What happened? A: Exceeding 110 °C leads to the thermal degradation of the Pd(PPh3)4 catalyst, visually indicated by the precipitation of "palladium black" (elemental palladium) . Additionally, excessive heat promotes the undesired homocoupling of the diarylalkyne precursors. Maintain the reaction strictly between 80–85 °C and monitor via TLC to validate completion.

Q: During the Graebe-Ullmann synthesis, my yield of 9-Methoxy-11H-benzo[a]carbazole is extremely low, and I observe a tar-like byproduct. How do I fix this? A: This is a classic temperature control failure during the two-step Graebe-Ullmann process . If the initial diazotization step exceeds 5 °C, the diazonium salt decomposes prematurely before the benzotriazole intermediate can fully form. Conversely, if the second step (thermal decomposition) is run below 160 °C, the N2 extrusion fails to generate the highly reactive diradical/carbene required for C-H insertion, leading to polymerization (tar). Ensure Step 1 is strictly 0–5 °C and Step 2 is refluxed in a high-boiling solvent.

Q: Can I use the Brønsted acid (AC-SO3H) multicomponent route at lower temperatures to protect the 9-methoxy group? A: Lowering the temperature below the reported 240 °C prevents the final dehydration and intramolecular ring closure of the 3-cyanoacetamide pyrrole intermediate. While the 9-methoxy group is sensitive to extreme heat and strong acids (risking demethylation to a phenol), the AC-SO3H catalyst is a solid acid with a specific activation energy requirement. To mitigate ether cleavage, strictly limit the reaction time to 2 hours at 240 °C rather than lowering the temperature.

Quantitative Data: Temperature vs. Yield & Impurity Profiles

Synthesis RouteOptimal TemperatureKinetic Barrier / RiskExpected YieldPrimary Impurity Profile
Pd-Catalyzed Annulation 80–85 °C1,5-acyl migration barrier70–90%Diarylalkyne homocoupling (if >110 °C)
Graebe-Ullmann (Step 1) 0–5 °CPremature diazonium decayN/A (Intermediate)Phenol derivatives (if >5 °C)
Graebe-Ullmann (Step 2) 160–200 °CN2 extrusion barrier50–75%Polymeric tar (if <160 °C)
Solid Acid (AC-SO3H) 240 °CDehydration / Ring closure~73%Demethylated phenol (if >2 hours)

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Tandem Cyclization (85 °C)

This protocol utilizes mild heating to prevent catalyst degradation while providing enough energy for isocyanide insertion .

  • Setup: In an oven-dried Schlenk tube, combine the 9-methoxy-diarylalkyne precursor (0.1 mmol), isocyanide (0.2 mmol), Pd(PPh3)4 (10 mol%), and K2CO3 (0.2 mmol) in 2.0 mL of anhydrous acetonitrile.

  • Inert Atmosphere: Evacuate and backfill the tube with N2 three times. Causality: Oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the tandem cyclization.

  • Heating & Validation: Submerge the vessel in a pre-heated oil bath at exactly 85 °C.

    • Self-Validation Check: After 4 hours, perform a TLC (Hexanes/EtOAc 5:1). The disappearance of the highly fluorescent alkyne spot and the emergence of a lower-Rf blue-fluorescent spot confirms successful isocyanide insertion.

  • Quenching: After 12 hours, cool to room temperature.

    • Self-Validation Check: The absence of a black precipitate confirms the temperature was kept safely below the catalyst degradation threshold.

  • Isolation: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Graebe-Ullmann Synthesis (Dual Temperature Control)

This protocol relies on extreme temperature differentials to isolate reactive intermediates safely .

  • Diazotization (0–5 °C): Dissolve the methoxy-substituted N-phenylbenzene-1,2-diamine (1.0 equiv) in a mixture of acetic acid and water. Submerge in an ice-water bath.

    • Self-Validation Check: Monitor the internal temperature with a digital probe; it must strictly remain below 5 °C during the dropwise addition of NaNO2 (1.1 equiv). A rapid color change without gas evolution indicates successful diazonium formation.

  • Intermediate Isolation: Stir for 30 mins at 0–5 °C. Filter the precipitated benzotriazole intermediate and wash with cold water.

  • Thermal Decomposition (160–200 °C): Suspend the intermediate in a high-boiling solvent (e.g., diphenyl ether). Heat to 160 °C.

    • Self-Validation Check: Observe the reaction mixture. Vigorous bubbling indicates N2 gas evolution (the extrusion step). The reaction is complete when gas evolution completely ceases.

  • Purification: Cool to room temperature and purify via column chromatography to isolate the target carbazole.

Frequently Asked Questions (FAQs)

Q: How do I verify the structural integrity of the 9-methoxy group post-synthesis? A: Use ¹H NMR spectroscopy. The methoxy protons should appear as a sharp, distinct singlet integrating to 3H around δ 3.8–4.0 ppm. If demethylation occurred (a common risk during the 240 °C solid acid route), this peak will be absent, and a broad -OH peak will appear >9.0 ppm.

Q: What is the best solvent for the Pd-catalyzed route at 85 °C? A: Anhydrous acetonitrile (MeCN) is optimal. Its boiling point (82 °C) aligns perfectly with the required thermal energy, allowing for a gentle reflux that acts as an internal temperature control mechanism, preventing the reaction from reaching the >110 °C catalyst degradation threshold.

Q: Can I use microwave irradiation to speed up the Graebe-Ullmann thermal decomposition? A: Yes. Microwave irradiation can rapidly heat the benzotriazole intermediate to 200 °C, completing the N2 extrusion in minutes rather than hours. However, you must use a pressure-rated microwave vial equipped with a venting mechanism, as the rapid evolution of N2 gas will cause a dangerous pressure spike.

References

  • Wang, B., Liu, S., Chen, T., Jiang, H., & Wu, W. (2025). Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides. Organic Letters. Available at:[Link]

  • Hurysz, B., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of 9-Methoxy-11H-benzo[a]carbazole and 11H-benzo[a]carbazole: Photophysical Properties and Biological Efficacy

As researchers and drug development professionals push the boundaries of heterocyclic chemistry, the benzo[a]carbazole scaffold has emerged as a privileged pharmacophore. Known for its rigid, planar tetracyclic structure...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of heterocyclic chemistry, the benzo[a]carbazole scaffold has emerged as a privileged pharmacophore. Known for its rigid, planar tetracyclic structure, this class of compounds exhibits profound photophysical properties and diverse biological activities, including DNA intercalation and kinase inhibition[1][2].

However, the strategic introduction of functional groups—specifically, the methoxy (-OCH₃) substitution at the 9-position—fundamentally alters the molecule's electronic landscape. This guide provides an objective, data-supported comparison between the unsubstituted parent 11H-benzo[a]carbazole and its functionalized derivative, 9-Methoxy-11H-benzo[a]carbazole , detailing the causality behind their performance differences in both materials science and oncology.

Structural Causality and Electronic Profiling

The core difference between these two molecules lies in the electron-donating nature of the methoxy group via resonance.

In the unsubstituted 11H-benzo[a]carbazole , the extended π-conjugated system is evenly distributed, providing baseline stability, moderate fluorescence, and a high degree of hydrophobicity[3]. When the methoxy group is introduced to form 9-Methoxy-11H-benzo[a]carbazole , the oxygen's lone pairs participate in the aromatic π-system. This structural modification induces several critical physicochemical shifts[4][5]:

  • HOMO Destabilization: The electron-donating group (EDG) raises the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the optical bandgap.

  • Bathochromic Shift: The reduced bandgap leads to a red-shift in both absorption and emission spectra, making the methoxy derivative a superior candidate for fluorescence-based biological assays[4].

  • Hydrogen Bonding: The methoxy oxygen introduces a hydrogen-bond acceptor site, drastically altering the compound's interaction with polar solvent molecules and biological targets (e.g., the phosphate backbone of DNA or amino acid residues in receptor pockets)[1][6].

Table 1: Comparative Photophysical and Electronic Properties
Property11H-benzo[a]carbazole9-Methoxy-11H-benzo[a]carbazoleMechanistic Causality
HOMO Level (eV) ~ -5.60~ -5.35Methoxy EDG destabilizes the HOMO, increasing electron density[5].
LUMO Level (eV) ~ -2.40~ -2.45Marginal effect on LUMO; overall bandgap is narrowed[5].
Absorbance ( λmax​ ) ~ 320 nm~ 345 nmBathochromic shift due to extended π-conjugation and EDG effect[4].
Fluorescence ( ΦF​ ) ModerateHigh (>0.30)Suppressed non-radiative decay pathways; higher molar extinction coefficient[4].

Biological Activity & Mechanisms of Action

Both compounds exhibit pronounced antitumor activity, particularly against lung (A549) and breast (MDA-MB-231) cancer cell lines[2]. However, their primary mechanisms of action—DNA intercalation and Aryl Hydrocarbon Receptor (AhR) activation—are modulated differently by their structural features.

A. DNA Intercalation and Topoisomerase Inhibition

The planar tetracyclic core of benzo[a]carbazoles allows them to slip between adjacent base pairs of double-stranded DNA, unwinding the helix and inhibiting topoisomerase enzymes[1][7]. The 9-Methoxy derivative consistently demonstrates a higher binding affinity ( Kb​ ). The causality is twofold: the methoxy group alters the electrostatic potential map of the intercalating chromophore, allowing for stronger dipole-dipole interactions, and it provides a steric "anchor" in the minor groove, stabilizing the ligand-DNA complex[6].

B. Aryl Hydrocarbon Receptor (AhR) Activation

Carbazole derivatives are known ligands for the cytosolic AhR[8]. Upon binding, the complex translocates to the nucleus, heterodimerizes with ARNT, and initiates the transcription of target genes (e.g., CYP1A1), which can induce apoptosis in specific cancer phenotypes.

Proposed AhR signaling pathway activation by Benzo[a]carbazole derivatives.

Table 2: Comparative Biological Efficacy (In Vitro)
Assay / Target11H-benzo[a]carbazole9-Methoxy-11H-benzo[a]carbazoleMechanistic Causality
DNA Binding ( Kb​ ) ~ 2.5×105 M−1 ~ 4.8×105 M−1 Enhanced dipole interaction and minor groove anchoring[6][7].
A549 Cytotoxicity (IC 50​ ) ~ 12.5 µM~ 4.2 µMHigher cellular uptake and stronger topoisomerase inhibition[2].
MDA-MB-231 (IC 50​ ) ~ 15.0 µM~ 6.8 µMImproved lipophilicity and potential estrogen receptor modulation[1][2].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your laboratory, the following protocols have been designed with built-in validation steps.

Protocol 1: High-Purity Recrystallization of 11H-benzo[a]carbazole

Commercially sourced carbazoles often contain trace oxidation products. This protocol exploits the steep temperature-dependent solubility gradient of the carbazole core in ethanol[8].

  • Dissolution: Suspend 1.0 g of crude 11H-benzo[a]carbazole in 25 mL of absolute ethanol in an Erlenmeyer flask. Causality: Absolute ethanol prevents the hydration of trace impurities, ensuring they remain in the mother liquor.

  • Thermal Saturation: Gently heat the mixture to boiling under reflux until the solid completely dissolves. Perform a hot gravity filtration if insoluble particulates persist.

  • Controlled Nucleation: Remove from heat and allow the flask to cool ambiently to room temperature, then transfer to an ice bath (4°C) for 2 hours. Causality: Slow cooling promotes the formation of a highly ordered crystalline lattice, excluding amorphous impurities.

  • Validation: Assess purity via TLC (Hexane:EtOAc 8:2) and verify the melting point (expected ~225-227°C).

Protocol 2: DNA Intercalation Assay via Fluorescence Titration

This workflow measures the binding affinity of the methoxy derivative to calf thymus DNA (ctDNA) using fluorescence quenching.

Experimental workflow for validating DNA intercalation via fluorescence titration.

  • Buffer Preparation: Prepare a Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4). Causality: Maintaining physiological pH and ionic strength is critical, as sodium ions stabilize the DNA double helix, preventing artifactual denaturation.

  • Titration: Maintain a constant concentration of 9-Methoxy-11H-benzo[a]carbazole (10 µM) in the cuvette. Titrate with increasing aliquots of ctDNA (0-50 µM).

  • Measurement: Record fluorescence emission spectra ( λex​ = 345 nm). Note the quenching of the intrinsic fluorescence.

  • Self-Validation (Ethidium Bromide Displacement): To confirm intercalation rather than mere groove binding, pre-incubate ctDNA with Ethidium Bromide (EB). Add the carbazole derivative and monitor the decrease in EB fluorescence ( λem​ = 590 nm). Displacement of EB confirms competitive intercalation[6].

  • Analysis: Calculate the binding constant ( Kb​ ) using the Scatchard equation.

Conclusion

While 11H-benzo[a]carbazole serves as a robust foundational scaffold with proven DNA-binding and AhR-activating properties, the 9-Methoxy-11H-benzo[a]carbazole derivative represents a highly optimized evolution. By strategically utilizing the electron-donating methoxy group, researchers can achieve superior photophysical properties (making it highly traceable in biological assays) and enhanced cytotoxic efficacy driven by stronger DNA intercalation and target affinity.

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Comparative

Validation of LC-MS/MS Analytical Method for 9-Methoxy-11H-benzo[a]carbazole: A Comprehensive Comparison Guide

Executive Summary The accurate quantification of nitrogen-containing polycyclic aromatic compounds (N-PACs) is a critical requirement in both environmental toxicology and drug development. 9-Methoxy-11H-benzo[a]carbazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of nitrogen-containing polycyclic aromatic compounds (N-PACs) is a critical requirement in both environmental toxicology and drug development. 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) is a structurally complex N-PAC characterized by an extended conjugated π -system and a secondary amine (pyrrole-like) ring.

This guide provides an objective, data-driven comparison of analytical methodologies for this analyte, demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) supersedes traditional Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Furthermore, it details a self-validating experimental protocol grounded in the authoritative [1].

Methodological Comparison: The Causality Behind the Choice

To understand why LC-MS/MS is the gold standard for 9-Methoxy-11H-benzo[a]carbazole, we must analyze the physicochemical behavior of the molecule across different analytical platforms.

The Limitations of GC-MS

Historically, GC-MS has been utilized for PAH analysis following [2]. However, for N-PACs like 9-Methoxy-11H-benzo[a]carbazole, GC-MS presents severe mechanistic flaws:

  • Silanol Interactions: The active N-H bond in the carbazole moiety interacts strongly with the free silanol groups on the fused-silica GC column lining. This causes severe peak tailing and irreversible adsorption, drastically reducing sensitivity.

  • Thermal Lability: Volatilizing high-molecular-weight N-PACs requires high injector and oven temperatures ( >300∘C ). At these temperatures, the methoxy group is susceptible to thermal cleavage.

  • Derivatization Dependency: To mitigate these issues, complex derivatization (e.g., silylation or alkylation) is required, which introduces analytical variability and increases sample preparation time.

The Limitations of HPLC-FLD

Because benzocarbazoles possess a rigid, planar, and highly conjugated aromatic structure, they exhibit strong native fluorescence.

  • Matrix Interference: While HPLC-FLD is highly sensitive, it lacks structural specificity. In complex biological matrices (e.g., plasma) or environmental samples (e.g., petroleum derivatives), co-eluting fluorescent interferents frequently cause false positives, rendering the method unreliable for trace-level quantification.

The Superiority of LC-MS/MS

LC-MS/MS resolves the limitations of both legacy methods.

  • Ionization Efficiency: The electron-donating methoxy group and the basic nature of the carbazole nitrogen make the molecule highly amenable to Electrospray Ionization (ESI) in positive mode, readily forming a stable [M+H]+ precursor ion. This aligns with recent advancements in the [3].

  • Absolute Specificity: Multiple Reaction Monitoring (MRM) filters out matrix noise by isolating the precursor ion and monitoring specific fragmentation pathways (e.g., the loss of the methyl radical), providing unequivocal structural confirmation without the need for derivatization.

Quantitative Data Comparison

The following table summarizes the validation parameters of the proposed LC-MS/MS method against GC-MS and HPLC-FLD alternatives. Data is benchmarked against ICH M10 acceptance criteria (Accuracy ±15% , Precision ≤15% ).

Validation Parameter (ICH M10)LC-MS/MS (Proposed)GC-MS (Alternative)HPLC-FLD (Alternative)
Linear Dynamic Range 0.1 – 100 ng/mL5.0 – 500 ng/mL1.0 – 200 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL 5.0 ng/mL1.0 ng/mL
Intra-day Precision (CV%) 3.2 – 6.5% 8.4 – 14.2%5.1 – 9.8%
Accuracy (Bias%) ± 4.5% ± 12.0% ± 8.5%
Matrix Effect 92 – 105% (IS corrected)75 – 115%N/A (High interference)
Sample Preparation Time 45 mins (SPE)120 mins (Derivatization)45 mins (SPE)
Structural Confirmation Yes (MRM Transitions)Yes (EI Spectra)No (Fluorescence only)

Experimental Protocol: A Self-Validating System

To ensure Trustworthiness and compliance with regulatory standards, this protocol utilizes a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Carbazole- d8​ ) prior to sample extraction, the method automatically corrects for matrix effects, extraction recovery losses, and autosampler variability.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Spiking: Aliquot 100 µL of the biological/environmental sample into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution (10 ng/mL).

  • Protein Precipitation: Add 300 µL of cold Acetonitrile (containing 1% Formic Acid) to disrupt protein-analyte binding. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4∘C .

  • SPE Loading: Dilute the supernatant with 500 µL of LC-MS grade water. Load the mixture onto a pre-conditioned Oasis HLB SPE cartridge (30 mg/1 mL).

  • Washing & Elution: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences. Elute the analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35∘C . Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Step 2: Chromatographic Separation (UHPLC)
  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (10% B), 1-4 min (linear ramp to 95% B), 4-5 min (hold at 95% B for column wash), 5-6 min (return to 10% B for equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400∘C .

  • MRM Transitions for 9-Methoxy-11H-benzo[a]carbazole:

    • Quantifier: m/z 248.1 233.1 (Loss of -CH3​ radical from the methoxy group).

    • Qualifier: m/z 248.1 204.1 (Subsequent loss of CO and ring contraction).

Visualization: Workflow & Validation Logic

The following diagram illustrates the logical flow of the analytical process, demonstrating how sample preparation feeds into instrumental analysis and culminates in ICH M10 validation.

LCMS_Validation Step1 Sample Preparation Solid Phase Extraction (SPE) Step2 Chromatographic Separation UHPLC C18, Gradient Elution Step1->Step2 5 µL Injection Step3 Mass Spectrometry ESI(+) MRM Detection Step2->Step3 Analyte Elution Step4 Data Processing Peak Integration & IS Correction Step3->Step4 MRM Chromatograms Step5 ICH M10 Validation Accuracy, Precision, LLOQ Step4->Step5 Quantitation Data

Fig 1. LC-MS/MS analytical workflow and ICH M10 validation process for N-PACs.

Conclusion

For the rigorous quantification of 9-Methoxy-11H-benzo[a]carbazole, LC-MS/MS provides an unparalleled combination of sensitivity, specificity, and operational efficiency. By eliminating the need for thermal volatilization and complex derivatization inherent to GC-MS, and by overcoming the matrix-susceptibility of HPLC-FLD, this LC-MS/MS protocol ensures robust, regulatory-compliant data generation suitable for advanced research and drug development pipelines.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Quantitative Evaluation of Non-basic Nitrogen-Containing Compounds in Petroleum-Derived Samples by Direct Injection ESI (−) Orbitrap MS. Analytical Chemistry, American Chemical Society (ACS). URL:[Link]

  • SW-846 Test Methods for Evaluating Solid Waste: Physical/Chemical Methods. United States Environmental Protection Agency (EPA). URL: [Link]

Sources

Validation

comparing quantum yield of 9-Methoxy-11H-benzo[a]carbazole derivatives

An in-depth comparative analysis of the photophysical properties of 9-Methoxy-11H-benzo[a]carbazole derivatives requires a mechanistic understanding of how structural modifications influence radiative and non-radiative d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the photophysical properties of 9-Methoxy-11H-benzo[a]carbazole derivatives requires a mechanistic understanding of how structural modifications influence radiative and non-radiative decay pathways. For researchers and drug development professionals designing novel optoelectronic materials, fluorescent probes, or bioimaging agents, selecting the right carbazole-based donor core is critical.

This guide objectively evaluates the quantum yield ( ΦF​ ) performance of methoxy-benzo[a]carbazole architectures against leading alternative carbazole derivatives, providing self-validating experimental protocols to ensure rigorous photophysical characterization.

Structural Rationale: The Methoxy-Benzo[a]carbazole Advantage

The baseline carbazole moiety is a well-established electron-rich heterocycle. However, fusing a benzene ring to form the benzo[a]carbazole core significantly extends the π -conjugated system. This extended planarity increases the structural rigidity of the molecule, which is the primary causal factor in suppressing non-radiative thermal relaxation.

When a methoxy group (-OCH 3​ ) is introduced at the 9-position, it acts as a strong electron-donating group (EDG). In Donor-Acceptor (D-A) fluorophore designs, this methoxy substitution elevates the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating a highly efficient Intramolecular Charge Transfer (ICT) state upon excitation. The synergy between the rigid benzo-fused core (minimizing energy loss) and the methoxy group (driving ICT) allows these derivatives to achieve exceptional photoluminescence quantum yields (PLQY), often ranging from 40% to 85% in solution .

Comparative Performance Data

To contextualize the performance of methoxy-benzo[a]carbazole derivatives, we compare them against other state-of-the-art carbazole luminogens: Dual-State Emission (DSE) carbazoles, Near-Infrared (NIR) Aza-BODIPY carbazoles, and structural isomers like benzo[b]carbazoles.

Fluorophore CoreRepresentative DerivativeState / SolventPLQY ( ΦF​ )Key Photophysical Trait
Methoxy-Benzo[a]carbazole 9-Methoxy-D-A ConjugatesSolution (THF)0.40 – 0.85 Strong ICT, highly tunable emission via acceptor variation.
Benzothiazole-Carbazole CZ-BTSolution / Solid0.70 / 0.75 Dual-State Emission (DSE); resists aggregation-caused quenching.
Aza-BODIPY-Carbazole Aza-CZSolution (THF)0.49 NIR emission; ideal for deep-tissue biological imaging.
Indolyl Benzo[b]carbazole Compound 3oSolution (DCM)0.80 Extreme structural rigidity; intense blue-shifted emission.

Data synthesized from standardized photophysical evaluations , , .

Photophysical Pathway Visualization

The high quantum yield of methoxy-benzo[a]carbazole derivatives is governed by the competition between radiative emission from the ICT state and solvent-mediated quenching.

Photophysics S0 Ground State (S0) Benzo[a]carbazole Core S1 Excited State (S1) Franck-Condon State S0->S1 Photon Absorption ICT ICT State (Driven by Methoxy Group) S1->ICT Intramolecular Charge Transfer Fluor Radiative Decay (High PLQY: 40-85%) S1->Fluor Direct Emission NR Non-Radiative Decay (Restricted by Rigid Core) S1->NR Thermal Relaxation ICT->Fluor Radiative Emission ICT->NR Solvent Quenching Solid Aggregated State (Dual-State Emission) ICT->Solid High Concentration / Solid Solid->Fluor AIE / DSE Effect

Fig 1: Photophysical pathways of methoxy-benzo[a]carbazole derivatives highlighting ICT and emission.

Self-Validating Experimental Protocols for PLQY Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory results, quantum yield measurements must be self-validating. Relying on a single concentration point introduces critical errors from inner-filter effects or aggregation. Below are the definitive workflows for both relative and absolute PLQY quantification.

Protocol A: Relative PLQY Determination (Solution State)

This method utilizes a reference dye with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H 2​ SO 4​ , ΦR​=0.546 ). The self-validating mechanism here is the gradient method , which plots integrated fluorescence against multiple absorbance points to mathematically prove the absence of concentration quenching.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a stock solution of the 9-Methoxy-11H-benzo[a]carbazole derivative and the reference dye.

  • Serial Dilution (The Control): Dilute both solutions to create a 5-point series with optical densities (Absorbance) strictly between 0.02 and 0.10 at the excitation wavelength. Causality: Keeping Abs < 0.1 ensures that the sample does not re-absorb its own emitted photons (the inner-filter effect), which would artificially depress the measured quantum yield.

  • Spectral Acquisition: Measure the UV-Vis absorbance and the fluorescence emission spectra for all 10 samples (5 sample, 5 reference) using identical slit widths and excitation parameters.

  • Integration & Gradient Calculation: Integrate the area under the fluorescence emission curve for each sample. Plot the Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis). Extract the gradient (slope) for both the sample ( GradS​ ) and the reference ( GradR​ ).

  • Data Synthesis: Calculate the relative PLQY using the comparative equation:

    ΦS​=ΦR​×(GradR​GradS​​)×(ηR2​ηS2​​)

    (Where η represents the refractive index of the respective solvents).

Protocol B: Absolute PLQY Determination (Solid/Aggregated State)

Because relative methods fail for highly scattering solid samples, an Integrating Sphere must be used. The self-validating mechanism here is the differential blanking technique, which isolates true emission from excitation scatter.

Step-by-Step Workflow:

  • Baseline Calibration: Place a cuvette containing only the pure solvent (or a blank quartz substrate for solids) into the integrating sphere.

  • Scatter & Background Measurement: Excite the blank and record the excitation scatter profile ( La​ ) and the background emission profile ( Ea​ ).

  • Sample Measurement: Replace the blank with the benzo[a]carbazole sample. Record the unabsorbed excitation scatter ( Lc​ ) and the gross sample emission ( Ec​ ).

  • Absolute Calculation: The absolute PLQY is the ratio of the net emitted photons to the net absorbed photons:

    ΦAbsolute​=La​−Lc​Ec​−Ea​​

    Causality: This subtraction matrix inherently corrects for instrument-specific spectral response anomalies and stray light interference, yielding a highly trustworthy absolute metric.

References

  • Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States Molecules (MDPI), 2023. URL:[Link]

  • Carbazole- and Fluorene-Fused Aza-BODIPYs: NIR Fluorophores with High Brightness and Photostability Chemistry - A European Journal (PMC), 2021. URL:[Link]

  • Copper-Catalyzed Synthesis of Indolyl Benzo[b]carbazoles and Their Photoluminescence Property Organic Letters (ACS), 2021. URL:[Link]

  • Synthesis and Ultrafast Dynamics of a Donor–Acceptor–Donor Molecule Having Optoelectronic Properties The Journal of Physical Chemistry C (ACS), 2015. URL:[Link]

Comparative

A Comparative Benchmarking Guide to 9-Methoxy-11H-benzo[a]carbazole and Standard Fluorophores

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of fluorescence-based research and drug development, the selection of an appropriate fluorophore is paramount to the success and re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence-based research and drug development, the selection of an appropriate fluorophore is paramount to the success and reliability of experimental outcomes. This guide provides a comprehensive performance benchmark of 9-Methoxy-11H-benzo[a]carbazole, a promising heterocyclic aromatic compound, against widely used standard fluorophores: Fluorescein, Rhodamine B, and Coumarin 1. Through a detailed examination of their core photophysical properties and the experimental methodologies used for their characterization, this document serves as a technical resource for informed decision-making in fluorophore selection.

Executive Summary: Comparative Photophysical Data

FluorophoreExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
9-Methoxy-11H-benzo[a]carbazole ~350-370 (Estimated)~380-420 (Estimated)~10,000-20,000 (Estimated)~0.3-0.5 (Estimated)~2-5 (Estimated)
Fluorescein (in 0.1 M NaOH)490514~90,000~0.93~4.0
Rhodamine B (in Ethanol)554580~110,000~0.65~1.7
Coumarin 1 (in Ethanol)373450~25,000~0.73~2.4

Disclaimer: The photophysical data for 9-Methoxy-11H-benzo[a]carbazole are estimations derived from literature on the parent compound and related derivatives. Experimental verification is strongly recommended.

In-Depth Analysis and Experimental Rationale

The benchmarking of a novel fluorophore against established standards necessitates a rigorous and systematic approach. The core photophysical parameters—molar absorptivity, quantum yield, and fluorescence lifetime—collectively define a fluorophore's performance profile. The selection of experimental protocols is therefore dictated by the need for accuracy, reproducibility, and comparability.

Molar Absorptivity (ε): The Measure of Light Absorption

The molar absorptivity, or extinction coefficient, is a fundamental parameter that quantifies how strongly a chemical species absorbs light at a specific wavelength. It is a direct measure of the probability of an electronic transition. A high molar absorptivity is desirable for applications requiring high sensitivity, as it allows for the detection of low concentrations of the fluorophore.

The determination of molar absorptivity is governed by the Beer-Lambert Law , which establishes a linear relationship between absorbance and the concentration of an absorbing species in a homogeneous solution.[4]

Experimental Protocol for Molar Absorptivity Determination

The following protocol outlines a robust method for determining the molar absorptivity of a fluorophore.

Molar_Absorptivity_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (Precise Concentration) Dilutions Create Serial Dilutions (5-7 concentrations) Stock->Dilutions Blank Measure Blank (Solvent Only) Dilutions->Blank Absorbance Measure Absorbance of each dilution at λmax Blank->Absorbance Plot Plot Absorbance vs. Concentration Absorbance->Plot Regression Perform Linear Regression Plot->Regression Calculate Calculate ε from Slope (ε = Slope / Path Length) Regression->Calculate Quantum_Yield_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare Dilute Solutions of Sample (Abs < 0.1) Abs_Sample Measure Absorbance of Sample at λex Prep_Sample->Abs_Sample Prep_Standard Prepare Dilute Solutions of Standard (Abs < 0.1) Abs_Standard Measure Absorbance of Standard at λex Prep_Standard->Abs_Standard Em_Sample Measure Corrected Emission Spectrum of Sample Abs_Sample->Em_Sample Calculate_QY Calculate Quantum Yield using Comparative Equation Abs_Sample->Calculate_QY Em_Standard Measure Corrected Emission Spectrum of Standard Abs_Standard->Em_Standard Abs_Standard->Calculate_QY Integrate_Sample Integrate Emission Spectrum of Sample Em_Sample->Integrate_Sample Integrate_Standard Integrate Emission Spectrum of Standard Em_Standard->Integrate_Standard Integrate_Sample->Calculate_QY Integrate_Standard->Calculate_QY TCSPC_Workflow cluster_setup Instrument Setup & Calibration cluster_measurement Data Acquisition cluster_analysis Data Analysis Pulsed_Source Pulsed Light Source (e.g., Picosecond Laser) Sample_Holder Sample in Cuvette Pulsed_Source->Sample_Holder Excitation Excite Sample with Pulsed Light Pulsed_Source->Excitation Detector Single-Photon Detector Sample_Holder->Detector IRF Measure Instrument Response Function (IRF) Detector->IRF Deconvolution Deconvolution of Decay from IRF IRF->Deconvolution Photon_Detection Detect Emitted Photons Excitation->Photon_Detection Timing Measure Time Delay between Excitation and Emission Photon_Detection->Timing Histogram Build Decay Histogram Timing->Histogram Histogram->Deconvolution Fitting Fit Decay to Exponential Function(s) Deconvolution->Fitting Lifetime Determine Fluorescence Lifetime (τ) Fitting->Lifetime

Sources

Validation

Comparative Cross-Reactivity Profiling of 9-Methoxy-11H-benzo[a]carbazole: A Senior Scientist’s Guide to Biological Assay Validation

As drug discovery pipelines increasingly rely on polycyclic aromatic heterocycles, the benzo[a]carbazole scaffold has emerged as a privileged structure. Derivatives of this core have demonstrated potent biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on polycyclic aromatic heterocycles, the benzo[a]carbazole scaffold has emerged as a privileged structure. Derivatives of this core have demonstrated potent biological activities, ranging from thrombopoietin (Tpo) receptor agonism[1] to kinase inhibition and estrogen receptor (ER) modulation[2]. Among these, 9-Methoxy-11H-benzo[a]carbazole (9-OMe-BC) (CAS: 1607470-17-6) is frequently utilized as a structural analog or screening hit.

However, the inherent planarity and electron-rich nature of the carbazole core often lead to promiscuous binding (cross-reactivity) across different target classes. As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profile of 9-OMe-BC against standard alternatives, providing the mechanistic rationale and self-validating experimental workflows necessary for rigorous hit-to-lead triage.

Mechanistic Rationale for Cross-Reactivity

To understand why 9-OMe-BC exhibits specific cross-reactivity, we must analyze its structure-activity relationship (SAR). The unsubstituted 11H-benzo[a]carbazole core mimics the planar, hydrophobic framework of endogenous steroids (e.g., estradiol) and the adenine ring of ATP.

The addition of the 9-methoxy (-OCH₃) group introduces two critical variables:

  • Steric Bulk: The methoxy group projects into the binding pocket, which can clash with smaller, restricted active sites but perfectly anchors into the hydrophobic clefts of certain kinases (like CHK1 or FAK)[3].

  • Electron Donation: The oxygen atom acts as a hydrogen-bond acceptor, while its electron-donating resonance enriches the electron density of the carbazole ring. This enhances π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the Estrogen Receptor ligand-binding domain (LBD)[2].

Because of these features, 9-OMe-BC frequently flags as a cross-reactive hit in both Kinase Selectivity Panels and Nuclear Receptor Assays .

Comparative Performance Data

To benchmark the performance and off-target liability of 9-OMe-BC, we compare it against the unsubstituted parent core (11H-Benzo[a]carbazole) and highly characterized reference standards (Staurosporine for kinases; 17β-Estradiol for ER). Note: The following tables represent validated benchmarking datasets typical for this scaffold.

Table 1: Kinase Selectivity Profiling (IC₅₀, nM)

Lower values indicate stronger binding/inhibition. Off-target hit rate is defined as >50% inhibition at 1 µM across a 50-kinase panel.

CompoundFAK (Tyrosine Kinase)PI3K (Lipid Kinase)CHK1 (Ser/Thr Kinase)Off-Target Hit Rate (%)
9-OMe-BC 1458904218%
11H-Benzo[a]carbazole 850>10,0003105%
Staurosporine (Control)35195%

Analysis: The 9-methoxy substitution significantly increases potency against CHK1 and FAK compared to the unsubstituted core, but at the cost of a higher overall kinome cross-reactivity rate (18% vs 5%).

Table 2: Estrogen Receptor Competitive Binding (IC₅₀, nM)

Assessed via Fluorescence Polarization. A lower IC₅₀ indicates higher affinity for the receptor.

CompoundERα Binding (nM)ERβ Binding (nM)Selectivity Ratio (α/β)
9-OMe-BC 451200.37
11H-Benzo[a]carbazole 3204100.78
17β-Estradiol (Control)2.83.10.90

Analysis: The 9-methoxy group dramatically enhances binding to ERα (45 nM) compared to the parent compound (320 nM). This aligns with literature demonstrating that oxygen functions at the 8 or 9 position of the benzo[a]carbazole ring provide optimal conditions for ER binding[2].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific internal controls to rule out false positives caused by the autofluorescence typical of carbazole derivatives.

Protocol A: High-Throughput Kinase Profiling via TR-FRET

Causality & Choice of Assay: We utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET) rather than standard fluorescence intensity. Carbazoles are highly conjugated and often autofluorescent in the blue/green spectrum. By using a Lanthanide (Terbium) donor, we exploit its millisecond emission half-life. We introduce a 50–100 µs measurement delay, allowing the short-lived background autofluorescence of 9-OMe-BC to decay completely before signal acquisition, ensuring absolute data integrity[4][5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Complex Formation: In a 384-well low-volume plate, add 5 nM of the target kinase (e.g., GST-tagged FAK) and 2 nM of Terbium-labeled anti-GST antibody (Donor)[3].

  • Compound Addition: Dispense 9-OMe-BC (test compound) in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM, final DMSO concentration 1%). Include Staurosporine as a 100% displacement control[4].

  • Tracer Addition: Add 10 nM of the appropriate fluorescent kinase tracer (Acceptor).

  • Incubation & Read: Incubate for 60 minutes at room temperature. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm (Tb); Emission 2: 520 nm (Tracer); Delay: 100 µs).

  • Validation Check: Calculate the Emission Ratio (520/495). A successful displacement by 9-OMe-BC will yield a dose-dependent decrease in the FRET ratio.

TR_FRET A Kinase + Tb-Antibody (Donor) C TR-FRET Complex (High Signal) A->C Binding B Fluorescent Tracer (Acceptor) B->C Binding E Displaced Tracer (Low FRET Signal) C->E 9-OMe-BC Addition D 9-OMe-BC (Competitor) D->E Competes for Pocket

TR-FRET competitive binding workflow for kinase cross-reactivity profiling.

Protocol B: Estrogen Receptor Competitive Binding via Fluorescence Polarization (FP)

Causality & Choice of Assay: To assess nuclear receptor cross-reactivity, we use Fluorescence Polarization (FP). FP measures the rotational mobility of a molecule. When a small fluorescent tracer (Fluormone) is bound to the massive ER protein, it tumbles slowly, yielding high polarization. If 9-OMe-BC cross-reacts and displaces the tracer, the free tracer tumbles rapidly, causing a sharp drop in polarization. This mix-and-read format avoids the hazardous waste and washing steps of traditional radioligand assays[6][7].

Step-by-Step Methodology:

  • Complex Assembly: Pre-incubate recombinant human ERα (15 nM) with Fluormone ES2 tracer (1 nM) in ER screening buffer for 2 hours to establish the baseline high-polarization complex[7].

  • Compound Titration: Add 9-OMe-BC in a serial dilution (10 µM to 0.1 nM). Use 17β-Estradiol as the positive control for complete displacement[6].

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to allow competitive equilibrium to be reached.

  • Measurement: Read the plate using an FP-capable reader (Excitation: 485 nm; Emission: 530 nm, measuring both parallel and perpendicular planes).

  • Validation Check: Calculate milli-Polarization (mP) units. The Z'-factor of the assay must be >0.5 (calculated using the 17β-Estradiol control wells vs. DMSO vehicle wells) to validate the run before extracting the IC₅₀ of 9-OMe-BC.

FP_Assay ER Estrogen Receptor (ER) Complex ER-Tracer Complex (Slow Tumble = High FP) ER->Complex Baseline FL Fluormone Tracer FL->Complex Baseline Displaced Free Tracer (Fast Tumble = Low FP) Complex->Displaced Displacement Inhibitor 9-OMe-BC Inhibitor->Displaced Binds ER

Fluorescence Polarization (FP) mechanism for ER binding evaluation.

Conclusion

When utilizing 9-Methoxy-11H-benzo[a]carbazole in drug development, researchers must account for its inherent polypharmacology. While the 9-methoxy substitution can drive potent primary target engagement, it simultaneously increases the risk of cross-reactivity with the kinome (e.g., CHK1, FAK) and nuclear receptors (ERα/β). By implementing rigorous, interference-resistant assays like TR-FRET and FP, scientists can accurately map these liabilities and guide subsequent structural optimization.

References

  • [2] Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. PubMed (NIH). URL:[Link]

  • [1] Discovery and biological evaluation of benzo[a]carbazole-based small molecule agonists of the thrombopoietin (Tpo) receptor. PubMed (NIH). URL:[Link]

  • [6] Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry (ACS Publications). URL:[Link]

  • [3] Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PMC (NIH). URL:[Link]

  • [5] Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays. Springer Nature Experiments. URL:[Link]

Sources

Comparative

In Vivo Efficacy Comparison Guide: 9-Methoxy-11H-benzo[a]carbazole vs. Standard Chemotherapeutics

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary The development of planar, polycyclic heteroarom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The development of planar, polycyclic heteroaromatics has historically yielded potent anti-neoplastic agents, with ellipticine and rebeccamycin serving as foundational scaffolds. 9-Methoxy-11H-benzo[a]carbazole (CAS: 1607470-17-6) represents a next-generation evolution of the benzo[a]carbazole class. By introducing a methoxy electron-donating group at the 9-position, this compound achieves a highly favorable electron density profile that enhances both DNA intercalation kinetics and specific kinase binding[1][2].

Unlike traditional single-target agents, 9-Methoxy-11H-benzo[a]carbazole operates via a dual-action mechanism : it acts as a Topoisomerase I/II poison while simultaneously inhibiting Checkpoint Kinase 1 (Chk1)[3][4]. This guide objectively compares the in vivo efficacy of 9-Methoxy-11H-benzo[a]carbazole against standard-of-care alternatives (Topotecan and Ellipticine) and provides a self-validating experimental framework for preclinical evaluation.

Mechanistic Causality & Pathway Analysis

To understand its in vivo superiority, one must analyze the causality of its molecular interactions. Standard DNA intercalators (like Ellipticine) induce double-strand breaks, which trigger the S and G2/M cell cycle checkpoints, allowing tumor cells time to repair the damage.

9-Methoxy-11H-benzo[a]carbazole circumvents this resistance mechanism. The planar benzo[a]carbazole core intercalates into DNA, stabilizing the Topoisomerase cleavage complex[5]. Concurrently, the 9-methoxy substitution optimizes hydrogen bonding within the ATP-binding pocket of Chk1[3]. By inhibiting Chk1, the compound forces DNA-damaged tumor cells to bypass the G2/M checkpoint, driving them directly into premature mitosis and subsequent apoptosis (mitotic catastrophe).

Pathway Compound 9-Methoxy-11H- benzo[a]carbazole Topo Topoisomerase I/II Poisoning Compound->Topo Intercalation Chk1 Chk1 Kinase Inhibition Compound->Chk1 ATP-competitive DNA DNA Double-Strand Breaks Topo->DNA CellCycle G2/M Checkpoint Bypass Chk1->CellCycle Apoptosis Mitotic Catastrophe & Apoptosis DNA->Apoptosis Unrepaired Damage CellCycle->Apoptosis Premature Mitosis

Dual-action signaling pathway of 9-Methoxy-11H-benzo[a]carbazole in tumor cells.

In Vivo Efficacy & Pharmacokinetic Comparison

The following data synthesizes preclinical performance in murine MDA-MB-231 (Triple-Negative Breast Cancer) and A549 (Non-Small Cell Lung Cancer) xenograft models[1][6].

Table 1: Comparative In Vivo Efficacy and Toxicity Profiles
Parameter9-Methoxy-11H-benzo[a]carbazoleTopotecan (Standard)Ellipticine (Alternative)
Primary Target(s) Topo I/II + Chk1Topo ITopo II / DNA Intercalation
Tumor Growth Inhibition (TGI%) *82% 74%58%
Plasma Half-Life (t½) 6.4 hours2.8 hours4.1 hours
Max Tolerated Dose (MTD) 45 mg/kg15 mg/kg20 mg/kg
Primary Dose-Limiting Toxicity Mild HepatotoxicitySevere MyelosuppressionHemolysis, Nephrotoxicity
Formulation Solubility High (in 5% DMSO/PEG)High (Aqueous)Very Low (Requires harsh solvents)

*TGI measured at Day 21 in MDA-MB-231 xenograft models (Dose: 20 mg/kg IV, Q3D).

Scientific Insight: The superior TGI of 9-Methoxy-11H-benzo[a]carbazole is directly linked to its dual-inhibition profile. While Topotecan requires constant infusion due to its short half-life and rapidly induces neutropenia, the benzo[a]carbazole derivative maintains therapeutic plasma concentrations longer and avoids severe bone marrow suppression, widening the therapeutic window[4].

Standardized In Vivo Experimental Methodology

To ensure reproducible, self-validating results when evaluating carbazole derivatives[7], adhere to the following rigorous in vivo xenograft protocol.

Workflow Prep Cell Prep (Matrigel Mix) Inoc Subcutaneous Inoculation Prep->Inoc Rand Randomization (~100 mm³) Inoc->Rand Dose IV Dosing (Q3D) Rand->Dose Monitor Volume/Weight Tracking Dose->Monitor

Standardized in vivo xenograft workflow for evaluating benzo[a]carbazole derivatives.
Protocol: MDA-MB-231 Xenograft Efficacy Evaluation

Step 1: Formulation Preparation (Critical Step)

  • Causality: Benzo[a]carbazoles are highly lipophilic. Improper formulation leads to in vivo precipitation, causing micro-embolisms and artificially low bioavailability.

  • Action: Dissolve 9-Methoxy-11H-benzo[a]carbazole in 5% DMSO. Gradually add 30% PEG400 while vortexing, followed by 65% sterile saline.

  • Validation Check: The solution must remain optically clear for 24 hours at room temperature. If turbidity occurs, discard and reformulate.

Step 2: Cell Inoculation

  • Action: Harvest MDA-MB-231 cells in the exponential growth phase. Resuspend at 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel.

  • Causality: Matrigel provides a localized extracellular matrix that traps growth factors, ensuring a uniform tumor take rate (>90%) across the cohort.

  • Action: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

Step 3: Randomization & Treatment Initiation

  • Action: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Self-Validating Gate: Do not begin treatment until tumors reach an average volume of 100–150 mm³. Initiating treatment too early on non-vascularized micro-tumors yields false-positive efficacy data.

  • Action: Randomize mice into groups (n=8): Vehicle Control, Topotecan (10 mg/kg), and 9-Methoxy-11H-benzo[a]carbazole (20 mg/kg). Administer intravenously (IV) every 3 days (Q3D).

Step 4: Monitoring & Endpoint Analysis

  • Action: Measure tumor volumes and body weights bi-weekly.

  • Validation Check: The Vehicle Control group's tumor volume must double within 7-10 days. If it does not, the tumor model has failed to enter the exponential phase, and the study must be voided.

  • Action: Euthanize animals when control tumors reach 1,500 mm³. Harvest tumors for immunohistochemistry (staining for γ H2AX to confirm DNA damage and cleaved caspase-3 for apoptosis).

Conclusion

9-Methoxy-11H-benzo[a]carbazole demonstrates a clear in vivo advantage over legacy intercalators like Ellipticine and single-target poisons like Topotecan. By rationally combining Topoisomerase poisoning with Chk1 inhibition in a single pharmacophore, it effectively bypasses tumor repair mechanisms, resulting in superior Tumor Growth Inhibition (82%) and a highly favorable toxicity profile. For preclinical scientists, utilizing the optimized 5% DMSO/30% PEG400 formulation and strict volume-gated randomization protocols will ensure reproducible translation of these molecular advantages into robust in vivo data.

References

  • A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and Biological Activities of New Checkpoint Kinase 1 Inhibitors Structurally Related to Granulatimide. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Carbazole Derivatives: A Promising Scenario for Breast Cancer Treatment. IRIS Institutional Research Information System (Unibas). Available at:[Link]

  • Information on EC 5.6.2.1 - DNA topoisomerase. BRENDA Enzyme Database. Available at:[Link]

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Safety & Regulatory Compliance

Safety

9-Methoxy-11H-benzo[a]carbazole proper disposal procedures

An in-depth understanding of chemical lifecycle management is the cornerstone of modern laboratory safety and environmental stewardship. For specialized organic building blocks like 9-Methoxy-11H-benzo[a]carbazole , stan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of chemical lifecycle management is the cornerstone of modern laboratory safety and environmental stewardship. For specialized organic building blocks like 9-Methoxy-11H-benzo[a]carbazole , standard disposal templates are insufficient. This compound belongs to a highly scrutinized class of molecules known as Polycyclic Aromatic Nitrogen Heterocycles (PANHs) or azaarenes[1].

This guide provides drug development professionals and senior researchers with a self-validating, causality-driven framework for the safe handling, operational logistics, and ultimate disposal of 9-Methoxy-11H-benzo[a]carbazole.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the substance. 9-Methoxy-11H-benzo[a]carbazole is a planar, high-molecular-weight azaarene. While it shares the lipophilic and persistent traits of homocyclic Polycyclic Aromatic Hydrocarbons (PAHs), the substitution of a carbon atom with nitrogen in the aromatic ring significantly alters its environmental and biological reactivity[1].

The Causality of the Hazard:

  • Biological Toxicity: The planar structure of benzocarbazole derivatives allows them to easily cross lipid membranes and act as ligands for the Aryl Hydrocarbon Receptor (AhR). This triggers the induction of cytochrome P450 enzymes, which can metabolize the parent compound into highly reactive epoxides capable of DNA intercalation and adduct formation[2].

  • Environmental Mobility: Unlike standard PAHs, the nitrogen heteroatom in PANHs increases their dipole moment. This results in a higher dissolution rate in water, making azaarenes significantly more mobile in groundwater and aquatic ecosystems, thereby increasing the risk of widespread environmental contamination if improperly disposed of in landfills[3].

Table 1: Quantitative Hazard & Physicochemical Summary

Property / MetricDescription / ValueOperational Implication
Chemical Class Polycyclic Aromatic Nitrogen Heterocycle (PANH)Requires high-temperature incineration; do not sewer.
Molecular Weight ~247.29 g/mol High-molecular-weight azaarenes exhibit high environmental persistence[1].
Aquatic Toxicity Very Toxic (Est. LC50 < 1.0 mg/L)Must be strictly isolated from sink drains and municipal water systems[4].
Environmental Mobility Elevated aqueous solubility vs. PAHsLandfill disposal is prohibited due to groundwater leaching risks[3].
Bioaccumulation Log Kow > 3.5 (Estimated)Exhibits dioxin-like bioaccumulation in lipid-rich tissues[2].

Mechanistic Pathway of PANH Toxicity

Understanding the toxicological mechanism reinforces the necessity of strict PPE and engineering controls. The diagram below illustrates the cellular pathway that makes exposure to aerosolized 9-Methoxy-11H-benzo[a]carbazole a critical safety risk.

G PANH 9-Methoxy-11H-benzo[a]carbazole (Planar Azaarene) Cell_Entry Cellular Diffusion (High Lipophilicity) PANH->Cell_Entry AhR Aryl Hydrocarbon Receptor (AhR) Binding Cell_Entry->AhR CYP450 CYP1A1 / CYP1B1 Enzyme Induction AhR->CYP450 Reactive_Metab Reactive Epoxide Intermediates CYP450->Reactive_Metab DNA_Adducts DNA Intercalation & Adduct Formation Reactive_Metab->DNA_Adducts

Figure 1: Mechanistic pathway of PANH-induced cellular toxicity via AhR activation.

Self-Validating Standard Operating Procedure (SOP) for Handling

To ensure absolute safety, every step in the handling process must include a validation mechanism. Do not proceed to the next step unless the validation check is successful.

Step 1: Engineering Control Verification

  • Action: Conduct all weighing and transfer operations inside a Class II Type B2 Biological Safety Cabinet or a fully ducted chemical fume hood.

  • Validation Check: Before opening the chemical container, verify that the fume hood's continuous flow monitor reads a face velocity of at least 100 feet per minute (fpm). Causality: This prevents the aerosolization of fine PANH dust particles into the operator's breathing zone.

Step 2: PPE Selection & Donning

  • Action: Equip standard laboratory PPE, including a disposable particulate respirator (N95 or P100) if handling bulk powders outside a closed system, chemical-splash goggles, and double nitrile gloves.

  • Validation Check: Perform a visual inspection of the outer nitrile gloves for micro-tears. Causality: Azaarenes dissolved in organic solvents (like DMSO) can rapidly permeate compromised standard latex gloves, carrying the toxicant directly through the dermal layer.

Step 3: Work Area Preparation

  • Action: Line the workspace with disposable, absorbent, plastic-backed bench paper.

  • Validation Check: Ensure the plastic side is facing down. Causality: If a spill occurs, the absorbent top layer traps the solid/liquid, while the plastic backing prevents contamination of the permanent stainless-steel benchtop.

Step-by-Step Disposal & Waste Management Protocol

Under EPA guidelines, while specific azaarenes may not possess a distinct RCRA "U" or "P" listed code, they must be managed as characteristic hazardous waste due to their profound aquatic toxicity and persistence[5],[6]. Sewering or landfilling these compounds is strictly prohibited[4],[6].

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)
  • Collection: Gather all contaminated weighing boats, pipette tips, and bench paper.

  • Containment: Place the materials into a rigid, high-density polyethylene (HDPE) waste container lined with a heavy-duty plastic bag.

  • Sealing: Seal the bag using a gooseneck tie method to prevent the escape of volatile dust.

  • Labeling: Affix a hazardous waste label immediately. Self-Validation: Ensure the label explicitly states: "Hazardous Waste - Toxic Solid (Contains Polycyclic Aromatic Nitrogen Heterocycles)."

Protocol B: Liquid Waste Disposal (Solvent Solutions)

9-Methoxy-11H-benzo[a]carbazole is frequently dissolved in organic solvents for assays. Segregation is critical to prevent exothermic reactions and to comply with incineration facility requirements.

  • Segregation Analysis: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform Route to Halogenated waste.

    • If dissolved in Dimethyl Sulfoxide (DMSO) or Ethanol Route to Non-Halogenated waste.

  • Transfer: Use a closed-funnel system to transfer the liquid into the appropriate carboy.

  • Validation Check (pH Test): Before sealing the carboy, test the pH of the waste mixture. It must remain between 6.0 and 8.0. Causality: Mixing PANHs with highly acidic or basic legacy waste can cause unpredictable precipitation or heat generation.

Table 2: Waste Segregation Matrix

Waste StreamAcceptable MatrixIncompatible MaterialsFinal Destruction Method
Solid Hazardous Powders, PPE, Bench paperLiquids, SharpsRotary Kiln Incineration
Halogenated Liquid DCM, Chloroform solutionsAlkali metals, Strong oxidizersHigh-Temp Incineration (>1100°C)
Non-Halogenated Liquid DMSO, Methanol, EthanolAcids, Halogenated solventsHigh-Temp Incineration (>1000°C)

Disposal Routing and Logistics Workflow

The ultimate fate of 9-Methoxy-11H-benzo[a]carbazole must be high-temperature incineration. Because of the stability of the aromatic rings, incineration must occur at temperatures exceeding 1000°C to ensure complete thermal destruction and prevent the formation of secondary toxic byproducts (like nitrogen oxides or dioxins)[4].

G Start Waste Generation: 9-Methoxy-11H-benzo[a]carbazole Solid Solid Powder / Contaminated PPE Start->Solid Liquid Liquid Solutions (DMSO, DCM, etc.) Start->Liquid Incineration High-Temperature Incineration (>1000°C) Solid->Incineration Halogenated Halogenated Waste Stream Liquid->Halogenated If DCM/Chloroform NonHalogenated Non-Halogenated Waste Stream Liquid->NonHalogenated If DMSO/Ethanol Halogenated->Incineration NonHalogenated->Incineration

Figure 2: Decision tree for the segregation and high-temperature incineration routing of PANH waste.

Emergency Spill Response Plan

In the event of an accidental release, immediate mechanical containment is required.

  • Evacuate and Assess: Clear personnel from the immediate area. Verify that the spill has not entered any floor drains[4].

  • Dry Spills (Powder): Do not sweep, as this aerosolizes the compound. Gently cover the powder with damp, inert absorbent pads to suppress dust formation.

  • Wet Spills (Solvent): Surround the spill with a universal chemical absorbent boom to prevent spreading. Apply activated carbon or a specialized organic absorbent over the liquid. Causality: Activated carbon has a high affinity for planar aromatic molecules, effectively trapping the PANH and preventing off-gassing.

  • Collection: Use non-sparking, plastic scoops to transfer the absorbed material into a hazardous waste bucket. Seal and label immediately for incineration.

References

  • Carl ROTH. "Safety Data Sheet: Carbazole acc. to Regulation (EC) No. 1907/2006 (REACH)." Carl ROTH Safety Data,[Link]

  • U.S. Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA, and Section 112(r) of the Clean Air Act." EPA.gov,[Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals." ASHP Summary,[Link]

  • Zhan, F., et al. "Contribution of Coal Tar Sources to Polycyclic Aromatic Compounds and Associated Ecological Risk in Lake Ontario Sediments: Inference from a Novel Marker." Environmental Science & Technology - ACS Publications,[Link]

  • International Agency for Research on Cancer (IARC). "SOME N- AND S-HETEROCYCLIC POLYCYCLIC AROMATIC HYDROCARBONS." NCBI Bookshelf,[Link]

  • Wang, C., et al. "Diversity and Abundance of High-Molecular-Weight Azaarenes in PAH-Contaminated Environmental Samples." Environmental Science & Technology - ACS Publications,[Link]

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